Fluoxymesterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFCQOZQXIBAB-RBZZARIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033512 | |
| Record name | Fluoxymestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2 | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, WHITE SOLID, White or practically white crystalline powder | |
CAS No. |
76-43-7 | |
| Record name | Fluoxymesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxymesterone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fluoxymesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | fluoxymesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoxymestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoxymesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXYMESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JU12S4YFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
About 240 °C with some decomposition, 270 °C | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fluoxymesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxymesterone is a synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS) derived from testosterone.[1] Medically, it has been used to treat hypogonadism in males and for palliative therapy of androgen-responsive breast cancer in women.[2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its interaction with the androgen receptor, downstream signaling pathways, and off-target effects. The information is presented with detailed experimental protocols and quantitative data to support further research and drug development.
Core Mechanism of Action: Androgen Receptor Agonism
The primary mechanism of action of this compound is its function as an agonist of the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] The binding of this compound to the AR initiates a cascade of molecular events that ultimately leads to the modulation of target gene expression, mediating both its anabolic and androgenic effects.[3]
The Androgen Receptor Signaling Pathway
The canonical AR signaling pathway, as activated by this compound, involves several key steps:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). This compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.[3]
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[3]
-
Dimerization and Nuclear Translocation: The activated AR molecules form homodimers, exposing a nuclear localization signal. These dimers then translocate into the nucleus.[3]
-
DNA Binding and Transcriptional Regulation: In the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding, along with the recruitment of co-activator and co-repressor proteins, modulates the transcription of these genes, leading to the physiological effects of the androgen.[3]
Canonical Androgen Receptor Signaling Pathway Activated by this compound.
Androgen Receptor Binding Affinity
The binding affinity of this compound to the androgen receptor is a critical determinant of its potency. While specific Kd or IC50 values for this compound are not consistently reported in publicly available literature, relative binding affinity (RBA) studies have been conducted. These studies indicate that this compound has a weak binding affinity for the androgen receptor compared to other anabolic-androgenic steroids.[3]
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (R1881) |
| Methyltrienolone (R1881) | 100 |
| Testosterone | 19 |
| Dihydrotestosterone (B1667394) (DHT) | 36 |
| This compound | < 5 |
| Data is compiled from relative binding affinity studies. Specific values can vary based on experimental conditions.[3] |
In Vitro Androgenic and Anabolic Activity
The androgenic and anabolic effects of this compound can be assessed in vitro using various cell-based assays. Androgenic activity is often evaluated by measuring the proliferation of androgen-sensitive prostate cancer cell lines, such as LNCaP, while anabolic activity can be determined by assessing the differentiation of skeletal muscle precursor cells, like C2C12 myoblasts.
Androgenic Activity: LNCaP Cell Proliferation
LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line that expresses a functional androgen receptor. The proliferation of these cells is stimulated by androgens, making them a suitable model for assessing androgenic activity in vitro.
Anabolic Activity: C2C12 Cell Differentiation
C2C12 cells are a mouse myoblast cell line that can be induced to differentiate into myotubes, mimicking the process of myogenesis. Androgens have been shown to promote the differentiation of these cells, a key aspect of their anabolic effect on muscle.[6] A key marker of myogenic differentiation is the expression of myogenin.
Although a specific dose-response curve for this compound-induced myogenin expression in C2C12 cells is not widely published, androgens are known to increase the expression of myogenic regulatory factors.[7]
Downstream Gene Regulation
The activation of the androgen receptor by this compound leads to the altered expression of a wide array of target genes. The specific set of regulated genes can vary depending on the cell type.
In Prostate Cancer Cells (LNCaP)
In androgen-responsive prostate cancer cells, androgens are known to regulate genes involved in cell growth, proliferation, and the production of prostate-specific proteins. A well-established androgen-regulated gene is KLK3, which encodes for prostate-specific antigen (PSA).[8] Microarray analyses of LNCaP cells treated with synthetic androgens have identified numerous other regulated genes.[8][9]
Examples of Androgen-Regulated Genes in LNCaP Cells:
| Gene | Function | Regulation by Androgens |
| KLK3 (PSA) | Serine protease, prostate cancer biomarker | Upregulated |
| TMPRSS2 | Serine protease, involved in prostate cancer | Upregulated |
| NKX3-1 | Homeobox protein, tumor suppressor | Upregulated |
| CAMK2N1 | Calcium/calmodulin-dependent protein kinase II inhibitor | Upregulated |
| FASN | Fatty acid synthase, involved in cell growth | Upregulated |
| This table represents a selection of genes known to be regulated by androgens in LNCaP cells and are expected to be similarly regulated by this compound.[8] |
In Skeletal Muscle Cells (C2C12)
In skeletal muscle cells, androgens regulate genes involved in myogenesis, protein synthesis, and muscle growth. Key genes include myogenic regulatory factors and components of the contractile apparatus.
Examples of Androgen-Regulated Genes in C2C12 Cells:
| Gene | Function | Regulation by Androgens |
| Myogenin | Myogenic regulatory factor, essential for differentiation | Upregulated[7] |
| MyoD | Myogenic regulatory factor, initiates differentiation | Upregulated |
| IGF-1 | Insulin-like growth factor 1, promotes muscle growth | Upregulated |
| This table represents a selection of genes known to be regulated by androgens in C2C12 cells and are expected to be similarly regulated by this compound. |
Off-Target Effects: Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)
Besides its on-target effects via the androgen receptor, this compound has been shown to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[10][11] This enzyme is responsible for the inactivation of cortisol to cortisone (B1669442). Inhibition of 11β-HSD2 can lead to an accumulation of cortisol, which can then activate the mineralocorticoid receptor, potentially leading to side effects such as hypertension and fluid retention.[2][12]
Inhibition of 11β-HSD2 by this compound.
Quantitative Data on 11β-HSD2 Inhibition
In vitro studies have quantified the inhibitory potency of this compound on human 11β-HSD2.
| Cell Line/Preparation | IC50 of this compound |
| Lysates of HEK-293 cells expressing human 11β-HSD2 | 60-100 nM[10][11][12] |
| Intact SW-620 cells | 160 nM[10][11][12] |
| Intact MCF-7 cells | 530 nM[10][11][12] |
In Vitro Metabolism
In vitro studies have shown that this compound is metabolized, and one of its metabolites is 11-oxothis compound, a reaction that can be catalyzed by 11β-HSD2.[2][12] The biological activity of this and other metabolites is an area for further investigation. In humans, major metabolic pathways include 6β-hydroxylation and 11-hydroxy-oxidation.[1][13]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-mibolerone) for binding to the AR.
Materials:
-
Androgen Receptor (recombinant or from cell lysate)
-
Radiolabeled androgen (e.g., [³H]-mibolerone)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, EDTA, glycerol, DTT)
-
Wash buffer
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and a non-labeled androgen for the standard curve.
-
In a 96-well plate, add the assay buffer, radiolabeled androgen, and either the test compound, non-labeled androgen standard, or buffer (for total binding).
-
Add the androgen receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Transfer the contents of the plate to a filter plate to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Workflow for Androgen Receptor Competitive Binding Assay.
Androgen Receptor Reporter Gene Assay
Objective: To determine the functional activity (agonism or antagonism) of a test compound on the androgen receptor.
Principle: This assay utilizes a host cell line that is co-transfected with an AR expression vector and a reporter vector. The reporter vector contains a reporter gene (e.g., luciferase) under the control of a promoter containing AREs. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293, PC3)
-
AR expression vector
-
ARE-driven reporter vector (e.g., pGL3-ARE-luciferase)
-
Transfection reagent
-
Cell culture medium
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cells with the AR expression vector and the ARE-reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound (for agonist activity) or the test compound in the presence of a known AR agonist (for antagonist activity).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
11β-HSD2 Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on 11β-HSD2 activity.
Principle: This assay measures the conversion of cortisol to cortisone by 11β-HSD2 in the presence of a test compound. The inhibition of this conversion is quantified.
Materials:
-
HEK-293 cells stably expressing human 11β-HSD2
-
[³H]-Cortisol
-
Test compound (this compound)
-
Cell culture medium
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Plate the HEK-293-h11β-HSD2 cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Add [³H]-cortisol to each well to start the enzymatic reaction.
-
Incubate for a specific time at 37°C (e.g., 10-30 minutes).
-
Stop the reaction by adding a solvent (e.g., ethyl acetate).
-
Extract the steroids from the aqueous phase.
-
Spot the extracted steroids onto a TLC plate and separate cortisol and cortisone.
-
Quantify the radioactivity of the cortisol and cortisone spots using a scintillation counter.
-
Calculate the percentage of conversion of cortisol to cortisone and determine the IC50 of the test compound.[12]
Conclusion
The in vitro mechanism of action of this compound is primarily driven by its agonistic activity on the androgen receptor, leading to the regulation of a wide range of target genes responsible for its androgenic and anabolic effects. While its binding affinity for the AR is relatively weak, it is a potent inhibitor of 11β-HSD2, an off-target effect with potential clinical implications. The experimental protocols detailed in this guide provide a framework for the further quantitative characterization of this compound and other novel androgenic compounds. Further research is warranted to obtain more precise quantitative data on its AR binding affinity, dose-dependent effects on cell proliferation and differentiation, and to expand the profile of its regulated genes in relevant cell types.
References
- 1. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, this compound, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Regulation of proliferation and production of prostate-specific antigen in androgen-sensitive prostatic cancer cells, LNCaP, by dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth and migration of LNCaP prostate cancer cells are promoted by triclosan and benzophenone-1 via an androgen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Gα(z) in C2C12 cells restrains myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression analysis onto microarrays of randomly selected cDNA clones highlights HOXB13 as a marker of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Fluoxymesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxymesterone, a potent synthetic androgenic-anabolic steroid (AAS), was first described in 1956 and introduced for medical use in 1957.[1] Known for its strong androgenic effects, it has been utilized in the treatment of male hypogonadism, delayed puberty in boys, and certain breast cancers in women.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its synthesis, mechanism of action, pharmacokinetic profile, and key experimental findings. All quantitative data is presented in structured tables, and detailed experimental protocols for seminal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language.
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that typically starts from a commercially available steroid precursor. While various synthetic routes have been developed, a common pathway involves the introduction of a fluorine atom at the C9α position, a hydroxyl group at the C11β position, and a methyl group at the C17α position of the testosterone (B1683101) backbone.[1]
Experimental Protocol: Synthesis of this compound
A representative synthesis of this compound can be outlined as follows, starting from 11β-hydroxy-4-androsten-3,17-dione:
-
Enamine Formation: The starting material is reacted with pyrrolidine (B122466) to form a dieneamine, protecting the 3-keto group.[3]
-
Grignard Reaction: The protected intermediate undergoes a Grignard reaction with methyl magnesium iodide, which adds a methyl group to the 17-keto position. Subsequent hydrolysis yields 11β,17β-dihydroxy-17α-methylandrost-4-en-3-one.[3]
-
Dehydration: The 11β-hydroxyl group is selectively tosylated using p-toluenesulfonyl chloride, followed by treatment with a base to induce dehydration, forming a double bond between C9 and C11.[3]
-
Epoxidation: The newly formed double bond is then epoxidized, typically using a reagent like N-bromoacetamide in a wet solvent to generate hypobromous acid, which leads to the formation of an epoxide ring.[3]
-
Fluorination: The final step involves the opening of the epoxide ring with hydrogen fluoride, which introduces the fluorine atom at the 9α position and regenerates the 11β-hydroxyl group, yielding this compound.[3]
Mechanism of Action
This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][4]
Androgen Receptor Binding and Activation
Upon entering the cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.[4] Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This leads to the anabolic and androgenic effects of the compound.
Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)
A unique characteristic of this compound is its ability to potently inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[7][8] This enzyme is responsible for the inactivation of cortisol to cortisone (B1669442). Inhibition of 11β-HSD2 can lead to an accumulation of cortisol in mineralocorticoid-sensitive tissues, potentially causing mineralocorticoid receptor over-activation and associated side effects.[7][8]
Quantitative Data: Inhibition of 11β-HSD2
| Parameter | Cell Type/System | Value | Reference |
| IC50 | Human 11β-HSD2 (cell lysates) | 60-100 nM | [7][8] |
| IC50 | Intact SW-620 cells | 160 nM | [7][8] |
| IC50 | Intact MCF-7 cells | 530 nM | [7][8] |
Experimental Protocol: 11β-HSD2 Inhibition Assay
The inhibitory effect of this compound on 11β-HSD2 activity can be determined using an in vitro assay with recombinant human 11β-HSD2.
-
Enzyme Source: Lysates of HEK-293 cells stably expressing recombinant human 11β-HSD2 are used as the enzyme source.
-
Substrate: Radiolabeled cortisol is used as the substrate.
-
Incubation: The cell lysates are incubated with a fixed concentration of radiolabeled cortisol and varying concentrations of this compound.
-
Reaction Termination and Analysis: The enzymatic reaction is terminated, and the conversion of cortisol to cortisone is measured. This is typically done by separating the steroids using thin-layer chromatography or high-performance liquid chromatography and quantifying the radioactivity of the cortisol and cortisone spots.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Pharmacokinetics and Metabolism
This compound is orally bioavailable, a characteristic attributed to its 17α-methyl group which hinders first-pass metabolism in the liver.[1] It has a relatively long elimination half-life of approximately 9.2 hours.[1]
This compound is extensively metabolized in the liver through various pathways, including 6β-hydroxylation, 5α- and 5β-reduction, 3α- and 3β-keto-oxidation, and 11β-hydroxy-oxidation.[1] Less than 5% of the administered dose is excreted unchanged in the urine.[1] The major identified metabolites include 5α-dihydrothis compound and 11-oxothis compound.[1]
Experimental Protocol: Analysis of this compound Metabolites
The identification and quantification of this compound metabolites in urine are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
-
Sample Preparation: Urine samples are first subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites.
-
Extraction: The deconjugated metabolites are then extracted from the urine using a suitable organic solvent.
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted metabolites are derivatized (e.g., trimethylsilylation) to increase their volatility and thermal stability.[12]
-
Chromatographic Separation: The prepared sample is injected into the GC or LC system, where the different metabolites are separated based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated metabolites are then introduced into the mass spectrometer, where they are ionized, and their mass-to-charge ratios are determined. This allows for the identification and quantification of each metabolite.[9][10][11]
Anabolic and Androgenic Effects
This compound is known for its strong androgenic and moderate anabolic effects.[1] The relative anabolic and androgenic potencies of steroids are often assessed using the Hershberger assay in rats.[13][14] This assay measures the increase in weight of androgen-dependent tissues, such as the ventral prostate and seminal vesicles (androgenic activity), and the levator ani muscle (anabolic activity), in castrated male rats following administration of the test compound.
While the literature indicates that this compound has a relatively poor ratio of anabolic to androgenic activity, specific quantitative data from foundational Hershberger assays are not consistently reported.[1]
Visualizations
Signaling Pathway of this compound
Caption: this compound androgen receptor signaling pathway.
Experimental Workflow for 11β-HSD2 Inhibition Assay
Caption: Workflow for determining 11β-HSD2 inhibition.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's molecular and physiological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
Fluoxymesterone: A Technical Guide to Its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of Fluoxymesterone, a potent synthetic anabolic-androgenic steroid. It details the initial chemical synthesis, mechanism of action, and key experimental findings that have shaped our understanding of this compound. The guide also covers its clinical applications, regulatory history, and non-medical uses. Quantitative data are presented in tabular format for clarity, and key processes are visualized through signaling pathway and workflow diagrams.
Discovery and Initial Synthesis
This compound, chemically known as 9α-fluoro-11β-hydroxy-17α-methyltestosterone, was first described in 1956 and introduced for medical use in the United States in 1957.[1][2] The synthesis was developed by researchers at the Upjohn Company (now part of Pfizer).[3]
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with a commercially available steroid precursor. One common pathway starts with androstenedione.
Experimental Protocol: Synthesis of this compound from Androstenedione [1]
-
Microbiological Oxidation: Androstenedione undergoes microbiological oxidation by Actinomyces species. This step introduces a hydroxyl group at the 11α-position.
-
Ketone Formation: The 11α-hydroxyl group is then oxidized to a ketone using Jones' reagent, yielding adrenosterone (B1665554) (3,11,17-triketone).
-
Enamine Protection: The 3-keto group is protected by reacting it with pyrrolidine (B122466) to form an enamine. This protection is regioselective due to the steric hindrance from the methyl groups of the steroid structure.[1]
-
Alkylation: The 17-keto group is alkylated using a Grignard reagent (e.g., methylmagnesium bromide).
-
Reduction and Deprotection: A hydride is added at the 11-position, and the protecting group at the 3-position is removed to regenerate the 3-keto group.
-
Epoxidation and Fluorination: The resulting intermediate undergoes a series of reactions to introduce the fluorine atom at the 9α position and the hydroxyl group at the 11β position. This involves the formation of an epoxide ring, which is then opened by hydrogen fluoride.[1][4]
A visual representation of a key part of the synthesis process is provided below.
Historical Development and Medical Use
Following its introduction in 1957, this compound was prescribed for various medical conditions.[1][2] Its primary uses have included:
-
Treatment of Hypogonadism in Men: Used as a replacement therapy in conditions associated with a deficiency or absence of endogenous testosterone.[1][3][5][6]
-
Delayed Puberty in Boys: To stimulate the development of secondary sexual characteristics.[1][5][6]
-
Treatment of Breast Cancer in Women: For the palliation of androgen-responsive recurrent mammary cancer in postmenopausal women.[1][3][5]
-
Anemia: To stimulate erythropoiesis.[1]
Over time, the use of this compound has become more limited due to the development of other treatments and concerns about its side effects, particularly hepatotoxicity.[1][7]
Regulatory Status
Due to its potential for abuse, this compound is classified as a controlled substance. In the United States, it is listed as a Schedule III controlled substance under the Anabolic Steroids Control Act.[6][8]
Non-Medical Use
This compound has been used by athletes, bodybuilders, and powerlifters for its performance-enhancing effects, including rapid increases in strength and aggression.[1][9] This non-medical use is illicit in most countries and is banned by major sporting organizations.[1]
Mechanism of Action
This compound is a synthetic androgen and anabolic steroid.[1] Its primary mechanism of action involves binding to and activating androgen receptors (AR).[3][5][10][11]
The activation of androgen receptors leads to a cascade of cellular events:
-
Receptor Binding: this compound, being lipid-soluble, enters the cell and binds to the androgen receptor in the cytoplasm.[3][11]
-
Conformational Change and Nuclear Translocation: Upon binding, the steroid-receptor complex undergoes a conformational change.[10] This complex then translocates into the cell nucleus.[10]
-
Gene Transcription Regulation: In the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs).[10] This binding regulates the transcription of target genes, leading to an increase in protein synthesis and a decrease in amino acid catabolism.[3][10]
This mechanism results in the anabolic and androgenic effects of the drug, such as increased muscle mass and strength, and the development of male secondary sexual characteristics.[5][10]
Unique Pharmacological Properties
This compound has some unique properties that distinguish it from other anabolic-androgenic steroids:
-
17α-Alkylation: The methyl group at the C17α position inhibits first-pass metabolism in the liver, which allows for oral bioavailability of approximately 80%.[1][12] However, this modification is also associated with hepatotoxicity.[7][10]
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2): this compound is a potent inhibitor of 11β-HSD2, an enzyme responsible for inactivating glucocorticoids like cortisol.[1][13][14][15] This inhibition can lead to an excess of cortisol, potentially causing mineralocorticoid receptor overactivation and side effects such as hypertension and fluid retention.[1][13][14]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₉FO₃ | [1] |
| Molar Mass | 336.447 g·mol⁻¹ | [1][3] |
| Oral Bioavailability | ~80% | [1] |
| Elimination Half-life | ~9.2 hours | [1] |
| Metabolism | Hepatic (6β-hydroxylation, 5α- and 5β-reduction, etc.) | [1] |
| Excretion | Urine (<5% unchanged) | [1] |
| Relative Binding Affinity (RBA) for Androgen Receptor | Weak (RBA values between 0.02 and 0.05) | [16] |
| 11β-HSD2 Inhibition (IC₅₀) | 60–100 nM (in cell lysates) | [14][15] |
Key Experimental Protocols
Protocol: Assessment of 11β-HSD2 Inhibition
A study investigating the effect of various anabolic-androgenic steroids on 11β-HSD2 activity utilized the following methodology.[13][14]
-
Cell Culture and Lysate Preparation: Human embryonic kidney (HEK-293) cells were stably transfected to express recombinant human 11β-HSD2. Lysates of these cells were prepared for the enzymatic assay.
-
Enzymatic Assay: The cell lysates were incubated for 10 minutes at 37°C with 50 nM of radiolabeled cortisol and increasing concentrations of this compound.
-
Quantification: The formation of cortisone (B1669442) (the product of cortisol inactivation by 11β-HSD2) was determined to measure the enzyme's activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves. The results showed that this compound is a potent inhibitor of human 11β-HSD2.[13][14]
The workflow for this experiment is illustrated below.
Conclusion
This compound is a potent oral anabolic-androgenic steroid with a rich history of clinical use and non-medical application. Its discovery in the 1950s provided a new therapeutic option for androgen deficiencies and certain types of cancer. The unique chemical modifications, such as 17α-alkylation and 9α-fluorination, confer high oral bioavailability and potent androgenic effects. However, these same modifications contribute to its side effect profile, including hepatotoxicity. The understanding of its mechanism of action, particularly its potent inhibition of 11β-HSD2, continues to be an important area of research for understanding its full physiological and pathological effects. This guide provides a foundational technical overview for professionals in the fields of research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. youtube.com [youtube.com]
- 8. DailyMed - halotestin- this compound tablet [dailymed.nlm.nih.gov]
- 9. swolverine.com [swolverine.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Core Chemical and Physical Properties of Fluoxymesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxymesterone is a synthetic anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of testosterone (B1683101).[1] First described in 1956 and introduced for medical use in 1957, it has been utilized in the treatment of conditions such as low testosterone levels in men, delayed puberty in boys, and certain types of breast cancer in women.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for the determination of its key characteristics.
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for its characterization, formulation, and understanding its physiological effects. These properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2] |
| CAS Number | 76-43-7[2][3][4][5] |
| Molecular Formula | C₂₀H₂₉FO₃[2][4][5][6] |
| Synonyms | Halotestin, Ora-Testryl, Ultandren, NSC-12165[1][6][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 336.44 g/mol [6] |
| Melting Point | Approximately 240 °C (with some decomposition)[2][8][9] |
| Boiling Point | 474.2 ± 45.0 °C (Predicted)[10] |
| Appearance | White or nearly white, odorless, crystalline powder[8][9][11] |
| Solubility | - Practically insoluble in water[8][9][11]- Sparingly soluble in alcohol[8][9][11]- Slightly soluble in chloroform[8][9][11]- Acetonitrile: 1 mg/ml[7]- Ethanol: 1 mg/ml[7]- Methanol: 1 mg/ml[7] |
| LogP (Octanol/Water Partition Coefficient) | 2.38[2] |
| pKa (Predicted) | 13.40 ± 0.70[10] |
| Optical Rotation | +104° to +112° (in ethanol)[12] |
Mechanism of Action and Signaling Pathway
This compound is a synthetic androgen and anabolic steroid that functions as an agonist of the androgen receptor (AR), the biological target for androgens like testosterone and dihydrotestosterone (B1667394) (DHT).[1][13] The binding of this compound to the AR initiates a cascade of molecular events that ultimately alter gene expression.
Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the cell nucleus.[14][15] In the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[14][16] This binding modulates the transcription of these genes, leading to the stimulation of protein synthesis, which contributes to muscle growth and increased strength.[14] Additionally, it promotes the production of red blood cells (erythropoiesis) and influences the retention of minerals such as calcium, nitrogen, sodium, potassium, and phosphorus.[8][14]
Caption: this compound binds to the androgen receptor, leading to its translocation to the nucleus and the regulation of target gene transcription.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are essential for quality control and research purposes.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature. Impurities typically cause the melting point to be lower and occur over a wider range.
Methodology: Capillary Method
This method involves heating a small sample of the substance in a capillary tube at a controlled rate and observing the temperature at which melting occurs.[17][18]
-
Sample Preparation: A small amount of dry, powdered this compound is placed in a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[18]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[17]
-
Heating: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.[19][20]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded. This range is the melting point of the sample.[19]
Caption: A generalized workflow for determining the melting point of a solid compound using the capillary method.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, the solution can be centrifuged or filtered to separate the solid from the liquid phase.
-
Quantification: A known volume of the clear, saturated solution is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [webbook.nist.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | 76-43-7 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Halotestin: Package Insert / Prescribing Information [drugs.com]
- 9. Halotestin® CIIIfluoxymesteronetablets, USP [dailymed.nlm.nih.gov]
- 10. This compound CAS#: 76-43-7 [m.chemicalbook.com]
- 11. This compound (PIM 902) [inchem.org]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. mdpi.com [mdpi.com]
- 17. westlab.com [westlab.com]
- 18. mt.com [mt.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. SSERC | Melting point determination [sserc.org.uk]
Fluoxymesterone: A Technical Analysis of its Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoxymesterone, a synthetic halogenated derivative of testosterone, is an orally active anabolic-androgenic steroid (AAS) with potent androgenic properties.[1] Its mechanism of action is predicated on its interaction with the intracellular androgen receptor (AR), a ligand-activated transcription factor that plays a pivotal role in male physiology and the progression of certain hormone-sensitive diseases.[2][3] This technical guide provides a comprehensive examination of the binding affinity of this compound for the androgen receptor, presenting quantitative data in a comparative context, detailing the experimental methodologies used for its determination, and visualizing the associated molecular pathways. While clinically recognized for its strong androgenic effects, in vitro binding assays reveal that this compound itself possesses a surprisingly low direct binding affinity for the AR compared to other endogenous and synthetic androgens.[4][5]
Quantitative Analysis of Androgen Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Relative Binding Affinity (RBA) is frequently used to compare the potency of multiple unlabeled compounds against a single radiolabeled ligand.
A key comparative study by Saartok et al. (1984) systematically evaluated the RBA of numerous anabolic steroids for the androgen receptor in rat skeletal muscle and prostate cytosol.[4][6][7] The study utilized [³H]methyltrienolone (MT or R1881), a high-affinity synthetic androgen, as the radioligand. The RBA of methyltrienolone (B1676529) was set to 100%, and the affinities of other steroids were calculated relative to this standard.
The findings indicate that this compound is a weak ligand for the androgen receptor in this in vitro setting.[4][6] Its RBA was determined to be less than 5% of that of methyltrienolone.[4][5] This contrasts sharply with other potent androgens like Nandrolone and Testosterone.[4]
Table 1: Relative Binding Affinity (RBA) of Selected Anabolic-Androgenic Steroids for the Rat Prostate Androgen Receptor
| Compound | Relative Binding Affinity (RBA) (%)* |
| Methyltrienolone (MT) | 100 (Reference) |
| 19-Nortestosterone (Nandrolone) | 54 |
| Testosterone (T) | 19 |
| Methenolone | 21 |
| 1α-Methyl-DHT (Mesterolone) | 25 |
| This compound | < 5 |
| Stanozolol | < 5 |
| Methanedienone | < 5 |
*Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Endocrinology, 114(6), 2100-2106.[4][6][7] The RBA was calculated relative to methyltrienolone (MT), where the concentration of MT required to displace 50% of the radioligand was set as the reference.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of RBA values for androgen receptor ligands is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a fixed quantity of a high-affinity radiolabeled ligand (the tracer) for binding to the target receptor.
Principle of the Assay
A preparation containing the androgen receptor is incubated with a radiolabeled androgen, such as [³H]methyltrienolone, and varying concentrations of the unlabeled test compound. The test compound will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at each concentration, an inhibition curve can be generated, from which the IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. The RBA is then calculated by comparing the IC50 of the test compound to that of a reference standard.
Detailed Methodology
The following protocol is a synthesized representation of standard methodologies for AR competitive binding assays.
1. Preparation of Androgen Receptor Source:
- Tissue Cytosol: Tissues rich in androgen receptors, such as the ventral prostate from orchidectomized rats, are homogenized in a cold buffer (e.g., Tris-HCl with dithiothreitol (B142953) and glycerol).[4]
- Centrifugation: The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g) to pellet cellular debris and organelles, yielding a supernatant (cytosol) containing the soluble AR.[8]
- Recombinant AR: Alternatively, purified recombinant AR ligand-binding domain (AR-LBD) can be used for a more controlled system.
2. Assay Incubation:
- A constant, saturating concentration of the radioligand (e.g., 1-2 nM [³H]methyltrienolone) is added to assay tubes.
- Serial dilutions of the unlabeled competitor steroids (e.g., this compound, testosterone) are added to the tubes.
- The reaction is initiated by adding a fixed amount of the AR-containing cytosol preparation.
- Control tubes are included for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + a vast excess of unlabeled standard).
- The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 0-4°C).
3. Separation of Bound and Free Ligand:
- A common method is dextran-coated charcoal adsorption. The charcoal binds free radioligand, while the larger receptor-bound radioligand complex remains in the supernatant after a brief centrifugation.[8]
- Other methods include hydroxylapatite precipitation or filter binding assays.
4. Quantification and Data Analysis:
- An aliquot of the supernatant is transferred to a scintillation vial with a scintillation cocktail.
- The radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.
- Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.
- The percentage of specific binding is plotted against the logarithm of the competitor concentration.
- A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each compound.
- The RBA is calculated using the formula: RBA (%) = (IC50 of Reference Standard / IC50 of Test Compound) x 100.
Visualization of Molecular Pathways
Experimental Workflow: Competitive Binding Assay
The logical flow of the competitive binding assay is critical for understanding how binding affinity data is generated.
Caption: Workflow for a competitive androgen receptor radioligand binding assay.
Canonical Androgen Receptor Signaling Pathway
Upon entering a target cell, androgens like this compound bind to the AR, initiating a cascade of events that culminates in the modulation of gene expression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 6. academic.oup.com [academic.oup.com]
- 7. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Fluoxymesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoxymesterone, a synthetic androgenic-anabolic steroid, is characterized by its oral bioavailability and a complex metabolic profile. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in drug development. The document details the absorption, distribution, metabolism, and excretion of the compound, supported by quantitative data, and outlines the experimental protocols for its analysis. Key metabolic pathways are elucidated, and the enzymes involved, including the role of cytochrome P450, are discussed. Visual diagrams are provided to illustrate metabolic pathways and experimental workflows, adhering to stringent visualization standards for clarity and precision.
Introduction
This compound (brand names Halotestin, Ultandren) is a synthetic derivative of testosterone, notable for its potent androgenic effects.[1] Chemically, it is 9α-fluoro-11β-hydroxy-17α-methyltestosterone. The presence of the 17α-methyl group allows for oral administration by inhibiting first-pass metabolism, a key feature influencing its pharmacokinetic profile.[1] Understanding the pharmacokinetics and metabolism of this compound is crucial for its therapeutic applications, as well as for its detection in anti-doping contexts.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by good oral absorption, high protein binding, and a relatively long half-life compared to testosterone.
Absorption and Bioavailability
Following oral administration, this compound is well-absorbed from the gastrointestinal tract. The oral bioavailability is approximately 80%, which is attributed to the steric hindrance provided by the 17α-methyl group, protecting the molecule from rapid hepatic degradation.[1]
Distribution
Once absorbed, this compound is highly bound to plasma proteins, with a binding percentage of approximately 98%.[2] It exhibits very low affinity for human serum sex hormone-binding globulin (SHBG), with less than 5% of the affinity of testosterone.[1] The volume of distribution has not been extensively reported in publicly available literature.
Metabolism
The liver is the primary site of this compound metabolism.[1][2] The biotransformation of this compound is extensive and involves several key pathways, which are detailed in Section 3.
Excretion
This compound and its metabolites are primarily excreted in the urine.[1][2] Less than 5% of the administered dose is excreted as the unchanged parent drug.[1][3] The elimination half-life of this compound is approximately 9.2 hours.[1][2][4][5]
Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters of this compound is presented in Table 1.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~80% | [1] |
| Elimination Half-life (t½) | ~9.2 hours | [1][2][4][5] |
| Protein Binding | ~98% | [2] |
| Excretion (Urine) | >90% (as metabolites) | [2] |
| Unchanged Drug in Urine | <5% | [1][3] |
Table 1: Summary of Human Pharmacokinetic Parameters for this compound
Metabolism of this compound
The metabolism of this compound is a complex process involving multiple enzymatic reactions primarily occurring in the liver. The main metabolic transformations include hydroxylation, reduction, and oxidation.
Major Metabolic Pathways
The primary metabolic pathways for this compound have been identified as:
-
6β-hydroxylation : This is a major metabolic route for this compound.[1][6][7]
-
5α- and 5β-reduction : The A-ring of the steroid is subject to reduction.[1][6]
-
3α- and 3β-keto-oxidation : Further modifications occur at the 3-keto position.[1][6]
-
11β-hydroxy-oxidation : The hydroxyl group at the 11β position can be oxidized.[1][6]
Identified Metabolites
Several metabolites of this compound have been identified in urine. The known active metabolites include:
Studies have also identified a number of other urinary metabolites, including various hydroxylated and reduced forms of the parent compound. One study detected nine different metabolites in a positive doping control sample.[6]
Enzymology of Metabolism
The specific enzymes responsible for the metabolism of this compound are a key area of research.
While the direct involvement of specific cytochrome P450 (CYP) isozymes in this compound metabolism is not extensively detailed in the readily available literature, the nature of the metabolic reactions, particularly hydroxylation, strongly suggests the involvement of the CYP superfamily of enzymes.[8][9][10][11][12] The 6β-hydroxylation pathway is a common metabolic route for steroids and is often mediated by the CYP3A4 isozyme.
This compound has been shown to be a potent inhibitor of 11β-HSD2.[13][14][15] Furthermore, this enzyme is capable of metabolizing this compound to 11-oxothis compound .[13][14][15]
Metabolic Pathway Diagram
The following diagram illustrates the proposed metabolic pathways of this compound.
Caption: Proposed metabolic pathways of this compound.
Experimental Protocols
The analysis of this compound and its metabolites requires sensitive and specific analytical techniques. The following sections detail the methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Metabolite Profiling
GC-MS is a cornerstone technique for the identification and quantification of this compound metabolites in urine.[1][6]
-
Enzymatic Hydrolysis : To 2 mL of urine, add an internal standard. Adjust the pH to 7.0 and add β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to cleave glucuronide conjugates.[4]
-
Liquid-Liquid Extraction (LLE) : Adjust the pH of the hydrolyzed urine to 9.6 and extract the steroids with 5 mL of tert-butyl methyl ether (TBME).[4]
-
Evaporation : The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
Derivatization : The dry residue is derivatized with 100 µL of a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol (B150549) (1000:2:3, v/w/v) by heating at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.[5]
-
Gas Chromatograph : Agilent Trace GC Ultra or similar.
-
Column : Agilent Ultra-1 (17 m x 0.20 mm i.d., 0.11 µm film thickness) or equivalent.[4]
-
Carrier Gas : Helium at a constant pressure of 1.14 bar.[4]
-
Oven Temperature Program : Initial temperature of 183°C, ramped at 3°C/min to 232°C, then at 40°C/min to 310°C, hold for 2 minutes.[4]
-
Injection : 1.5 µL in splitless mode at 300°C.
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum GC).
-
Ionization : Electron ionization (EI) at 70 eV.
-
Data Acquisition : Full scan mode for metabolite identification and selected reaction monitoring (SRM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Elucidation
LC-MS/MS offers a complementary approach for the analysis of this compound and its metabolites, particularly for less volatile or thermally labile compounds.[6]
Sample preparation can be similar to that for GC-MS, involving enzymatic hydrolysis and extraction, but derivatization is typically not required.
-
Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reverse-phase C18 column.
-
Mobile Phase : A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer : An ion trap or quadrupole time-of-flight (QTOF) mass spectrometer.
-
Ionization : Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition : Full scan, product ion scan (for fragmentation analysis), and neutral loss scan of 20 Da (corresponding to the loss of HF) can be employed for the selective detection of fluorinated steroid metabolites.[6]
Radioimmunoassay (RIA) for Quantification in Serum
RIA is a highly sensitive method for quantifying this compound in biological fluids like serum.[16]
The assay is based on the principle of competitive binding. A known quantity of radiolabeled this compound (tracer) competes with unlabeled this compound (from the sample or standard) for a limited number of binding sites on a specific antibody. The amount of bound radiolabeled antigen is inversely proportional to the concentration of unlabeled antigen in the sample.
-
Antibody Preparation : A primary antibody is raised against a this compound conjugate, such as this compound 3-(O-(carboxy-methoxime)) bovine serum albumin.[1]
-
Assay Procedure :
-
A fixed amount of the specific antibody is coated onto microtiter wells.
-
A known amount of radiolabeled this compound (e.g., with iodine-125) is added.
-
Standards of known this compound concentrations and the unknown samples are added to respective wells.
-
The mixture is incubated to allow for competitive binding.
-
The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a secondary antibody).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis : A standard curve is generated by plotting the percentage of bound radiolabeled antigen against the concentration of the unlabeled standards. The concentration of this compound in the samples is then determined by interpolating their corresponding percentage of bound radioactivity on the standard curve.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound and its metabolites.
Caption: General experimental workflow for this compound analysis.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound. The compound's high oral bioavailability and relatively long half-life are key pharmacokinetic features. Its metabolism is complex, involving multiple enzymatic pathways primarily in the liver, with 6β-hydroxylation being a major route. The identification of specific metabolites and the enzymes involved, including CYPs and 11β-HSD2, is crucial for a complete understanding of its disposition. The detailed experimental protocols for GC-MS, LC-MS/MS, and RIA provide a foundation for researchers to conduct further studies on this potent synthetic androgen. This comprehensive information is vital for drug development, clinical pharmacology, and anti-doping science.
References
- 1. Radioimmunoassay for this compound (Halotestin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. agilent.com [agilent.com]
- 6. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdr.net [pdr.net]
- 8. In Vitro Metabolism of Flucetosulfuron by Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous doping analysis of main urinary metabolites of anabolic steroids in horse by ion-trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure-Activity Relationship of Fluoxymesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxymesterone, a potent synthetic androgenic-anabolic steroid (AAS), is a derivative of testosterone (B1683101) characterized by three key structural modifications: a 9α-fluoro group, an 11β-hydroxyl group, and a 17α-methyl group.[1][2] These alterations significantly influence its pharmacokinetic and pharmacodynamic properties, including its oral bioavailability, metabolic stability, and its interaction with the androgen receptor (AR).[2][3] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, with a focus on its binding affinity to the AR, its anabolic and androgenic activities, and the experimental methodologies used to determine these properties.
Structure-Activity Relationship of this compound
The biological activity of this compound is intricately linked to its unique chemical structure. The addition of specific functional groups to the testosterone backbone dramatically alters its potency and metabolic fate.
The Role of the 17α-Methyl Group:
The primary function of the 17α-methyl group is to hinder hepatic metabolism, specifically oxidation of the 17β-hydroxyl group, thereby rendering the molecule orally active.[3] While this modification is crucial for its therapeutic and illicit use, it is also associated with a significant degree of hepatotoxicity.
The Impact of the 9α-Fluoro Group:
The introduction of a fluorine atom at the 9α position has a profound effect on the electronic properties of the steroid nucleus. Fluorine is a highly electronegative atom, and its presence can influence the binding affinity of the steroid to the androgen receptor. While specific quantitative data on the direct impact of 9α-fluorination on AR binding for this compound analogs is limited in the readily available literature, studies on other fluorinated androgens suggest that such modifications can enhance biological activity.[4][5]
The Significance of the 11β-Hydroxyl Group:
The 11β-hydroxyl group is another critical feature of this compound's structure. This modification is believed to contribute to its high androgenic potency. Furthermore, the 11β-hydroxyl group sterically hinders aromatization, the process by which androgens are converted to estrogens.[2] This lack of aromatization means that this compound does not typically produce estrogenic side effects such as gynecomastia and water retention. However, the 11β-hydroxyl group also imparts some unique properties, including potential interactions with other steroid hormone receptors.[6]
Data Presentation
The following tables summarize the quantitative data available for this compound and related androgens, providing a basis for comparative analysis of their biological activities.
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Relative Binding Affinity (%) |
| Dihydrotestosterone (DHT) | 0.1 - 0.47 | Not Reported |
| Testosterone | 0.6 - 2.7 | Not Reported |
| This compound | Data not consistently available in a comparable format | Weak (RBA < 0.05 relative to methyltrienolone)[7] |
| Methyltestosterone | Data not consistently available in a comparable format | Not Reported |
| Nandrolone | Data not consistently available in a comparable format | Stronger than Testosterone[7] |
Table 2: Anabolic and Androgenic Activity of Selected Steroids
| Compound | Anabolic Activity (Relative to Methyltestosterone) | Androgenic Activity (Relative to Methyltestosterone) | Anabolic-to-Androgenic Ratio | Reference |
| This compound | 1900 | 850 | 2.24 | [8] |
| Methyltestosterone | 100 | 100 | 1.00 | [8] |
| Testosterone | 100 | 100 | 1.00 | [8] |
| Nandrolone | 125 | 37 | 3.38 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound and other androgens.
Competitive Androgen Receptor Binding Assay
This assay determines the affinity of a compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Androgen Receptor Source: Cytosol from rat prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-Mibolerone or [³H]-R1881 (a high-affinity synthetic androgen).
-
Test Compound: this compound or other androgens of interest.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Wash Buffer: Tris-HCl buffer.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and a reference standard (e.g., unlabeled dihydrotestosterone) in the assay buffer.
-
Prepare a working solution of the radioligand in the assay buffer at a concentration close to its Kd.
-
Prepare the androgen receptor solution in the assay buffer.
-
-
Incubation:
-
In a 96-well plate, combine the androgen receptor solution, the radioligand, and varying concentrations of the test compound or reference standard.
-
Include wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled androgen).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a pre-wetted 96-well filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
-
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK293T, PC-3) co-transfected with an androgen receptor expression vector and a reporter plasmid. The reporter plasmid contains an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. For androgen studies, charcoal-stripped FBS is used to remove endogenous steroids.
-
Test Compound: this compound or other androgens.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in the appropriate medium.
-
Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After allowing the cells to attach, replace the medium with a medium containing charcoal-stripped FBS.
-
Add serial dilutions of the test compound or a reference androgen (e.g., DHT) to the wells. Include a vehicle control.
-
Incubate the plate for 24-48 hours.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
-
Detection:
-
Measure the reporter gene activity (e.g., luminescence) using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).[11][12]
-
Hershberger Bioassay (OECD 441)
This in vivo assay assesses the androgenic and anabolic activity of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[12][13][14]
Animals:
-
Peripubertal male rats, castrated at a specific age.
Procedure:
-
Animal Preparation:
-
Castrate the rats and allow for a post-operative recovery period.
-
-
Dosing:
-
Divide the animals into groups: a vehicle control group, a positive control group (treated with a reference androgen like testosterone propionate), and at least two dose groups for the test substance.
-
Administer the test substance and controls daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
-
Data Analysis:
-
Compare the mean tissue weights of the test substance groups to the vehicle control group.
-
A statistically significant increase in the weight of these tissues indicates androgenic and/or anabolic activity.
-
The ratio of the increase in the weight of the levator ani-bulbocavernosus muscle (anabolic effect) to the increase in the weight of the ventral prostate or seminal vesicles (androgenic effect) provides an estimate of the anabolic-to-androgenic ratio.[12][13][14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows relevant to the study of this compound's structure-activity relationship.
Caption: Androgen Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for Competitive AR Binding Assay.
Caption: Experimental Workflow for Androgen Receptor Reporter Gene Assay.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its unique chemical modifications. The 17α-methyl group confers oral bioavailability but also hepatotoxicity. The 9α-fluoro and 11β-hydroxyl groups are critical for its high androgenic and anabolic potency, with the latter also preventing aromatization to estrogens. While quantitative data on its direct androgen receptor binding affinity is not as robustly documented in comparative formats as for other androgens, its potent in vivo effects are well-established through assays like the Hershberger bioassay. Further research elucidating the precise quantitative contributions of the 9α-fluoro and 11β-hydroxyl groups to receptor binding and activation would provide a more complete understanding of this compound's potent pharmacological profile. The detailed experimental protocols and workflows provided in this guide offer a framework for conducting such investigations and for the broader characterization of novel androgenic compounds.
References
- 1. 11beta-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 94141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Synthesis and anabolic/androgenic evaluation of novel 9alpha-fluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE RATIO OF ANABOLIC TO ANDROGENIC ACTIVITY OF 7:17-DIMETHYLTESTOSTERONE, OXYMESTERONE, MESTANOLONE AND this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
An In-depth Technical Guide to the Metabolites of Fluoxymesterone and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoxymesterone, a potent synthetic androgenic-anabolic steroid (AAS), undergoes extensive metabolism in the human body, leading to the formation of various metabolites. Understanding the biological activity of these metabolites is crucial for comprehending the full pharmacological profile of the parent compound and for developing more targeted and safer androgen receptor modulators. This technical guide provides a comprehensive overview of the known metabolites of this compound, their pathways of formation, and their biological activities, with a focus on quantitative data and detailed experimental methodologies.
Introduction
This compound (trade names Halotestin, Ultandren) is a 17α-alkylated AAS derived from testosterone (B1683101).[1] It is recognized for its strong androgenic effects and moderate anabolic activity.[2] The clinical applications of this compound have included the treatment of hypogonadism in males, delayed puberty in boys, and metastatic breast cancer in women.[1] The biological effects of this compound are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[3][4] Upon binding to the AR, this compound initiates a cascade of molecular events that modulate the expression of target genes, leading to its characteristic androgenic and anabolic effects.[4] However, the biotransformation of this compound in the liver results in a series of metabolites, some of which may possess their own intrinsic biological activity, thereby contributing to the overall pharmacological and toxicological profile of the drug.
Metabolic Pathways of this compound
The metabolism of this compound is complex and primarily occurs in the liver. The main metabolic pathways involve a series of enzymatic reactions, including hydroxylation, reduction, and oxidation.[5] These biotransformations aim to increase the water solubility of the compound, facilitating its excretion from the body, primarily through urine.[5]
The principal metabolic reactions include:
-
6β-Hydroxylation: This is a major metabolic pathway for this compound.[5][6]
-
5α- and 5β-Reduction: The double bond in the A-ring of the steroid nucleus is subject to reduction, leading to the formation of 5α- and 5β-dihydro metabolites.[2]
-
3-Keto-Reduction: The ketone group at the C-3 position can be reduced to a hydroxyl group.[5]
-
11-Hydroxy-Oxidation: The hydroxyl group at the C-11 position can be oxidized to a ketone.[5]
These pathways result in a variety of metabolites, with some of the most prominent being 5α-dihydrothis compound and 11-oxothis compound.[2] The detection of these metabolites in urine is a key indicator of this compound administration in doping control.[5]
Biological Activity of this compound and its Metabolites
While extensive data on the biological activity of this compound itself is available, quantitative data for its metabolites is more limited. The activity of these compounds is primarily assessed through their binding affinity to the androgen receptor and their ability to induce androgen-dependent gene expression and physiological responses.
Androgen Receptor Binding Affinity
The affinity of a compound for the androgen receptor is a key determinant of its androgenic and anabolic potential. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Compound | Androgen Receptor Binding Affinity | Reference |
| This compound | Weak (RBA < 0.05 relative to methyltrienolone) | [7] |
| 5α-Dihydrothis compound | Data not available in searched literature | |
| 11-Oxothis compound | Data not available in searched literature | |
| 6β-Hydroxythis compound | Data not available in searched literature |
RBA: Relative Binding Affinity
It is noteworthy that despite its potent in vivo effects, this compound exhibits weak binding affinity for the androgen receptor in vitro.[7] This suggests that its metabolites, such as 5α-dihydrothis compound, may be more potent activators of the receptor in target tissues.[2]
Anabolic and Androgenic Activity
The anabolic and androgenic activities of these compounds are assessed through in vivo assays, such as the Hershberger assay, which measures the growth of androgen-sensitive tissues in castrated male rats.
| Compound | Anabolic Activity | Androgenic Activity | Anabolic/Androgenic Ratio | Reference |
| This compound | Moderate | Strong | Relatively Poor | [2] |
| 5α-Dihydrothis compound | Expected to be a potent androgen | Expected to be a potent androgen | Data not available | [2] |
| 11-Oxothis compound | Data not available in searched literature | Data not available in searched literature | Data not available | |
| 6β-Hydroxythis compound | Data not available in searched literature | Data not available in searched literature | Data not available |
This compound is known to be potentiated in androgenic tissues through its conversion to 5α-dihydrothis compound by the enzyme 5α-reductase.[2] This is analogous to the conversion of testosterone to the more potent dihydrotestosterone (B1667394) (DHT).
Experimental Protocols
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity of this compound and its metabolites to the androgen receptor.
Principle: A competitive binding assay is performed using a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) and a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). The test compounds compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the IC50 and Ki values are calculated.
Protocol Outline:
-
Preparation of AR Source: Isolate cytosol from the ventral prostate of castrated male rats or use a commercially available recombinant human androgen receptor.
-
Incubation: Incubate the AR preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as hydroxylapatite precipitation or filter binding.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
In Vivo Hershberger Assay
Objective: To assess the androgenic and anabolic activity of this compound and its metabolites.
Principle: The Hershberger assay is a standardized in vivo bioassay that measures the change in weight of five androgen-dependent tissues in castrated peripubertal male rats following administration of a test compound. The five tissues are the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
Protocol Outline:
-
Animal Model: Use surgically castrated peripubertal male rats.
-
Dosing: Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection. For anti-androgenic activity assessment, co-administer with a reference androgen like testosterone propionate.
-
Necropsy and Tissue Collection: Euthanize the animals 24 hours after the last dose and carefully dissect the five target tissues.
-
Tissue Weighing: Record the wet weight of each tissue.
-
Data Analysis: Compare the tissue weights of the treated groups to the vehicle control group (for androgenic activity) or the reference androgen group (for anti-androgenic activity) using appropriate statistical analysis.
Analytical Methods for Metabolite Identification
The identification and quantification of this compound metabolites are primarily achieved using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method for steroid analysis.[5]
-
Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis (using β-glucuronidase) to cleave conjugated metabolites, followed by liquid-liquid extraction and derivatization (e.g., trimethylsilylation) to increase the volatility and thermal stability of the analytes.[8]
-
Analysis: The derivatized extract is injected into the GC-MS system for separation and detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and can often analyze conjugated metabolites directly without derivatization.[9]
-
Sample Preparation: Urine samples may be diluted and directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
Analysis: The sample is analyzed by LC-MS/MS, often using electrospray ionization (ESI).
Conclusion
The metabolism of this compound results in a complex array of metabolites, with 6β-hydroxylation, 5α/5β-reduction, and 11-oxidation being the key transformation pathways. While this compound itself is a potent androgen, its biological activity profile is likely influenced by the formation of active metabolites, particularly 5α-dihydrothis compound. A significant gap in the current literature is the lack of comprehensive quantitative data on the androgen receptor binding affinity and the in vivo anabolic and androgenic potency of individual metabolites. Further research, employing the standardized experimental protocols outlined in this guide, is necessary to fully elucidate the pharmacological contributions of each metabolite. This knowledge will be invaluable for the development of new androgen receptor modulators with improved therapeutic indices and for a more complete understanding of the effects of this compound in both clinical and non-clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, this compound, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Research of Fluoxymesterone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluoxymesterone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), available for oral administration.[1][2] It is clinically used for treating low testosterone levels in males, delayed puberty in boys, and certain types of breast cancer in women.[1][3] The primary mechanism of action for this compound is through its function as a potent androgen receptor (AR) agonist.[1][2] Upon binding to the AR, the resulting complex translocates into the cell nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs).[4] This interaction modulates the transcription of target genes, leading to an increase in protein synthesis and nitrogen retention in muscle tissue.[4]
Beyond its interaction with the androgen receptor, this compound is also a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][5] This enzyme is responsible for inactivating glucocorticoids like cortisol.[1] By inhibiting 11β-HSD2, this compound can lead to an accumulation of cortisol in certain tissues, potentially causing cortisol-induced activation of the mineralocorticoid receptor, which may contribute to side effects such as hypertension and electrolyte imbalances.[5][6]
These application notes provide detailed protocols for investigating the cellular effects of this compound, focusing on cell viability, apoptosis, and gene expression analysis.
Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity assays are fundamental for determining the dose-dependent effects of this compound on different cell types. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
1.1. MTT Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[7]
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
Target cells (e.g., MCF-7 breast cancer cells, SW-620 colon carcinoma cells, primary myocardial cells)[5][8]
-
Complete cell culture medium
-
This compound (powder or stock solution in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 10⁻⁸ M to 10⁻⁴ M.[8] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
1.2. Data Presentation: Effects of this compound on Cell Viability and Function
The following table summarizes quantitative data from studies on this compound.
| Cell Line/System | Assay | Concentration/Dose | Effect | Reference |
| Human 11β-HSD2 (cell lysates) | Enzyme Inhibition | 60-100 nM | IC₅₀ for 11β-HSD2 inhibition | [5] |
| SW-620 (intact cells) | Enzyme Inhibition | 160 nM | IC₅₀ for 11β-HSD2 inhibition | [5] |
| MCF-7 (intact cells) | Enzyme Inhibition | 530 nM | IC₅₀ for 11β-HSD2 inhibition | [5] |
| Primary myocardial cell cultures | LDH Release | 1 x 10⁻⁴ M | Significant increase at 4 and 24 hours | [8] |
| Primary myocardial cell cultures | Neutral Red Retention | 1 x 10⁻⁴ M | Significant decrease at 24 hours | [8] |
| Primary myocardial cell cultures | Beating Activity | 1 x 10⁻⁴ M | No beating activity observed at 1, 4, and 24 hours | [8] |
1.3. Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection
Apoptosis, or programmed cell death, is a critical process that can be modulated by steroid hormones. The Annexin V-FITC and Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[7][9][10]
2.1. Annexin V-FITC and PI Staining Protocol
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24 hours).[7]
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Dyes: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Use the flow cytometry data to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
2.2. Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Gene Expression Analysis
Given that this compound acts by modulating gene transcription, analyzing changes in the expression of target genes is crucial.[4] Quantitative Real-Time PCR (qRT-PCR) is a sensitive method for quantifying gene expression levels.[12]
3.1. qRT-PCR Protocol for Gene Expression Analysis
Objective: To measure the change in expression of androgen-responsive genes in response to this compound treatment.
Materials:
-
Target cells cultured in 6-well plates
-
This compound
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specific duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).[13] The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the cDNA template, forward and reverse primers for the gene of interest, qPCR master mix, and nuclease-free water.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
3.2. Data Presentation: Potential Target Genes for Expression Analysis
| Gene Symbol | Gene Name | Function | Rationale for Analysis |
| PSA (KLK3) | Prostate-Specific Antigen | Serine protease, biomarker for prostate cancer | Classic androgen-responsive gene, used to confirm AR activity. |
| TMPRSS2 | Transmembrane Protease, Serine 2 | Androgen-regulated serine protease | A well-established AR target gene involved in prostate cancer. |
| FKBP5 | FK506 Binding Protein 5 | Co-chaperone, regulates receptor activity | An androgen-responsive gene involved in steroid receptor signaling. |
| AR | Androgen Receptor | Nuclear receptor for androgens | To determine if this compound affects the expression of its own receptor. |
3.3. Signaling Pathway: this compound Action
The primary signaling pathway of this compound involves its interaction with the androgen receptor, leading to the regulation of gene expression.
Caption: Mechanism of action of this compound via the androgen receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The effect of anabolic-androgenic steroids on primary myocardial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Apoptosis assay kits | Abcam [abcam.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Page not available | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: In Vitro Assay Development for Fluoxymesterone Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoxymesterone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is a potent agonist of the Androgen Receptor (AR).[1][2] It is clinically used for treating male hypogonadism, delayed puberty in boys, and certain breast cancers in women.[1] The primary mechanism of action for this compound involves binding to and activating the Androgen Receptor, a ligand-activated transcription factor that plays a crucial role in gene regulation.[3] Upon activation, the AR translocates to the nucleus and modulates the transcription of target genes, leading to its androgenic and anabolic effects.[3] Understanding and quantifying the in vitro activity of this compound is essential for drug development, toxicological screening, and research into its physiological and pathological effects.
These application notes provide an overview of the key in vitro assays used to characterize the activity of this compound, complete with detailed experimental protocols and data presentation guidelines.
Androgen Receptor Signaling Pathway
The biological effects of androgens like this compound are mediated through the Androgen Receptor signaling pathway. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).
-
Ligand Binding: this compound, being lipid-soluble, diffuses across the cell membrane and binds to the Ligand-Binding Domain (LBD) of the AR.[3]
-
Conformational Change & Dissociation: This binding induces a conformational change in the AR, causing the dissociation of HSPs.
-
Dimerization & Nuclear Translocation: The activated AR monomers form homodimers, exposing a nuclear localization signal. The AR homodimers then translocate into the nucleus.
-
DNA Binding & Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Regulation: The AR then recruits co-regulatory proteins (coactivators or corepressors) to the transcriptional machinery, initiating or suppressing the transcription of androgen-responsive genes, which leads to the physiological effects.[3]
Caption: A diagram of the Androgen Receptor signaling cascade.
Key In Vitro Assays for this compound Activity
Several in vitro assays can be employed to determine the androgenic activity of this compound. The primary methods include:
-
Androgen Receptor Binding Assays: These assays measure the ability of a compound to physically bind to the AR. They are crucial for determining the binding affinity (e.g., Ki or IC50) of the test compound.
-
Reporter Gene Assays: These are functional, cell-based assays that measure the transcriptional activity of the AR. They are widely used to quantify a compound's potency (EC50) as an agonist or antagonist.
-
Cell Proliferation Assays: In androgen-dependent cell lines, AR activation leads to cell proliferation. These assays measure the effect of a compound on cell growth.
Experimental Protocols
Protocol 1: Competitive Androgen Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to the AR by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Purified recombinant human Androgen Receptor (AR) protein
-
Radiolabeled androgen (e.g., [³H]-Dihydrotestosterone, [³H]-DHT)
-
Unlabeled Dihydrotestosterone (for non-specific binding control)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, pH 7.2)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of [³H]-DHT in assay buffer at a concentration near its Kd.
-
Prepare a high-concentration solution of unlabeled DHT for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-DHT, and AR protein.
-
Non-Specific Binding Wells: Add assay buffer, [³H]-DHT, excess unlabeled DHT, and AR protein.
-
Test Compound Wells: Add assay buffer, [³H]-DHT, serial dilutions of this compound, and AR protein.
-
-
Incubation: Incubate the plate for 18-24 hours at 4°C to allow the binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand by vacuum filtration through the filter plate. Wash the wells with ice-cold assay buffer.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-DHT binding) using non-linear regression.
-
Protocol 2: AR-Mediated Luciferase Reporter Gene Assay
This protocol measures the ability of this compound to activate AR-dependent gene transcription.
Materials:
-
A suitable mammalian cell line with low or no endogenous AR expression (e.g., HEK293, CV-1).
-
Expression plasmid for human AR.
-
Reporter plasmid containing an Androgen Response Element (ARE) driving a luciferase gene.
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM) with and without phenol (B47542) red, supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
This compound.
-
Luciferase assay reagent kit.
-
Luminometer.
Caption: A typical workflow for a luciferase reporter gene assay.
Procedure:
-
Cell Seeding (Day 1): Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection (Day 2):
-
Co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Remove the transfection medium.
-
Add fresh medium containing serial dilutions of this compound (and appropriate vehicle and positive controls, e.g., DHT).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay (Day 4):
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity (e.g., to total protein concentration if necessary).
-
Plot the relative luminescence units (RLU) against the logarithm of this compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Data Presentation
Quantitative data should be summarized to allow for clear comparison of potency and efficacy.
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Target | Cell Line / System | Parameter | Value (nM) | Reference |
| Reporter Gene Assay | Androgen Receptor | HEK293ARE/Gal4-Lux | Agonist Activity | Qualitatively Positive | [4] |
| Enzyme Inhibition | 11β-HSD2 | Recombinant Human | IC50 | 60 - 100 | [5] |
| Enzyme Inhibition | 11β-HSD2 | Intact SW-620 cells | IC50 | 160 | [5] |
| Enzyme Inhibition | 11β-HSD2 | Intact MCF-7 cells | IC50 | 530 | [5] |
| Enzyme Inhibition | 11β-HSD2 | Rat Kidney Microsomes | IC50 | 4900 | [6] |
Note: While this compound is a known AR agonist, specific EC50 values from reporter assays are not consistently reported in the public literature, though its activity is confirmed.[4][7] Its off-target activity includes potent inhibition of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2).[5]
Interpretation of Results
-
Binding Assays: A lower IC50 or Ki value indicates a higher binding affinity of this compound for the Androgen Receptor. This suggests a stronger direct interaction with the target protein.
-
Reporter Gene Assays: A lower EC50 value indicates greater potency in activating AR-mediated transcription. The maximal induction level compared to a reference agonist like DHT indicates its relative efficacy.
-
Off-Target Effects: The data in Table 1 also highlight this compound's potent inhibition of the enzyme 11β-HSD2, an important consideration in its overall pharmacological profile.[5]
Conclusion
The in vitro assays described provide a robust framework for characterizing the androgenic activity of this compound. A combination of binding and functional assays is recommended for a comprehensive assessment. Receptor binding assays confirm direct interaction with the AR, while reporter gene assays quantify the functional consequence of this binding in a cellular context. These protocols can be adapted for high-throughput screening of other potential androgenic compounds or for investigating the mechanisms of androgen-related drug action and toxicology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Fluoxymesterone Administration in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxymesterone, a potent synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is utilized in clinical settings for conditions such as hypogonadism and certain types of breast cancer.[1] In the field of animal research, this compound serves as a valuable tool to investigate the physiological and pathological effects of potent androgens. Its high androgenic and moderate anabolic activity allows for the study of androgen receptor (AR) signaling and its downstream consequences in various organ systems.[2]
This document provides detailed application notes and protocols for the administration of this compound in common animal research models, focusing on oral gavage and subcutaneous injection. It also outlines experimental designs for investigating key toxicological and physiological endpoints, including liver toxicity, cardiac hypertrophy, and neurobehavioral changes.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound in animal models.
Table 1: Effects of Oral this compound Administration on Liver Function in Rats
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Male and Female Sprague-Dawley Rats | 2 mg/kg/day, 5 days/week | Oral | 8 weeks | No significant changes in serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, or bilirubin (B190676) in male rats. Increased alkaline phosphatase in female rats. Sex-dependent alterations in hepatic microsomal enzyme activities. | [3] |
| Male Sprague-Dawley Rats | 75 mg/kg/day | Oral (Gavage) in Corn Oil | 28 days | Increased serum ALT and γ-GTP. Increased absolute and relative liver weight. Histopathological findings: hepatocyte apoptosis, diffuse hypertrophy, and focal necrosis. | [4] |
Table 2: Effects of this compound on Cardiac Parameters in Rats
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Information Not Available in Search Results | - | - | - | - | - |
Note: Specific studies detailing this compound-induced cardiac hypertrophy with quantitative data were not available in the search results. The table is provided as a template for future data.
Table 3: Neurobehavioral Effects of this compound in Rodents
| Animal Model | Dosage | Administration Route | Duration | Behavioral Test | Key Findings | Reference |
| Information Not Available in Search Results | - | - | - | - | - | - |
Note: Specific studies detailing neurobehavioral effects of this compound with quantitative data were not available in the search results. The table is provided as a template for future data.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol is suitable for studies investigating the systemic effects of this compound over a defined period.
Materials:
-
This compound powder
-
Homogenizer or sonicator
-
Animal balance
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Determine the required concentration of this compound based on the desired dosage (e.g., 2 mg/kg) and the administration volume (typically 5-10 mL/kg for rats).
-
Weigh the appropriate amount of this compound powder.
-
In a sterile container, add the this compound powder to the chosen vehicle (e.g., corn oil).
-
Homogenize or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily or assess stability for longer storage.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Fill the syringe with the calculated volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Subcutaneous Injection of this compound in Mice
This protocol is suitable for studies requiring sustained release of this compound.
Materials:
-
This compound powder
-
Sterile vials
-
Syringes (1 mL) with needles (e.g., 25-27 gauge)
-
Animal balance
Procedure:
-
Preparation of this compound Solution:
-
Determine the desired concentration of this compound based on the dosage and injection volume (typically up to 100 µL per site in mice).
-
In a sterile vial, dissolve the weighed this compound powder in the appropriate volume of sterile sesame oil. Gentle warming and vortexing may aid dissolution.
-
Ensure the solution is clear and free of particulate matter before administration.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the exact injection volume.
-
Gently restrain the mouse by scruffing the neck to lift a fold of skin.
-
Insert the needle into the subcutaneous space at the base of the skin tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any local reactions at the injection site.
-
Protocol 3: Assessment of Hepatotoxicity in Rats
This protocol outlines the procedures for evaluating liver damage following this compound administration.
Experimental Design:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Groups:
-
Control group (vehicle only)
-
This compound-treated group(s) (e.g., 75 mg/kg/day via oral gavage in corn oil)[4]
-
-
Duration: 28 days.[4]
Methodology:
-
Blood Collection and Serum Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture or other appropriate method.
-
Separate serum and analyze for liver function markers, including:
-
-
Organ Collection and Histopathology:
-
Euthanize the animals and perform a necropsy.
-
Excise the liver, weigh it, and calculate the liver-to-body weight ratio.[4]
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the slides for histopathological changes such as hepatocyte necrosis, hypertrophy, apoptosis, and inflammation.[4]
-
Protocol 4: Induction and Assessment of Cardiac Hypertrophy in Rats
This protocol describes a general framework for studying this compound's effects on the heart, which can be adapted based on specific research questions.
Experimental Design:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Groups:
-
Control group (vehicle only)
-
This compound-treated group(s) (dosage and duration to be determined based on pilot studies)
-
-
Duration: Typically several weeks to months.
Methodology:
-
Echocardiography:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function and morphology, including left ventricular wall thickness and chamber dimensions.
-
-
Organ Collection and Analysis:
-
Histopathology:
-
Fix a portion of the heart tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with H&E to assess cardiomyocyte size and morphology.
-
Use Masson's trichrome or Picrosirius red staining to evaluate fibrosis.
-
Protocol 5: Evaluation of Neurobehavioral Effects in Mice
This protocol outlines methods to assess anxiety-like and locomotor behaviors following this compound administration.
Experimental Design:
-
Animals: Male C57BL/6 mice.
-
Groups:
-
Control group (vehicle only)
-
This compound-treated group(s) (dosage and duration to be determined)
-
-
Duration: Acute or chronic administration.
Methodology:
-
Open Field Test:
-
Place the mouse in the center of an open field arena.
-
Record its activity for a set period (e.g., 10-30 minutes) using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency to assess locomotor activity and anxiety-like behavior.
-
-
Elevated Plus Maze:
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, like other androgens, primarily exerts its effects by binding to the androgen receptor (AR).[1] This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes.[1] This can lead to a cascade of downstream effects, including the modulation of pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway.
Caption: this compound androgen receptor signaling pathway.
Experimental Workflow for Hepatotoxicity Assessment
The following diagram illustrates a typical workflow for assessing liver toxicity in a rodent model.
Caption: Workflow for assessing this compound-induced hepatotoxicity.
Logical Relationship for Neurobehavioral Testing
This diagram shows the logical flow for conducting a neurobehavioral study.
Caption: Logical workflow for neurobehavioral assessment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clowder.edap-cluster.com [clowder.edap-cluster.com]
- 5. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prophylactic and therapeutic effects of a subcutaneous injection of sesame oil against iron-induced acute renal injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Changes in Myocardial Composition and Conduction Properties in Rat Heart Failure Model Induced by Chronic Volume Overload [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Fluoxymesterone by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxymesterone is a synthetic anabolic-androgenic steroid (AAS) with potent androgenic properties. Due to its potential for abuse in sports and its classification as a controlled substance, robust and sensitive analytical methods for its detection and quantification in biological matrices are crucial. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.
These application notes provide a comprehensive overview of the analytical methods for the detection of this compound using HPLC-MS, including detailed experimental protocols, method validation parameters, and a visual representation of the analytical workflow and the steroid's signaling pathway.
Experimental Protocols
The following protocols are generalized from methods described in the scientific literature for the detection of this compound and other anabolic steroids in human urine.
Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)
This protocol is designed to extract this compound and its metabolites from a urine matrix, including the cleavage of conjugated metabolites.
Materials:
-
Human urine sample
-
Phosphate (B84403) buffer (pH 7)
-
β-glucuronidase from E. coli
-
Sodium carbonate/bicarbonate buffer (pH 9.2)
-
Diethyl ether
-
Internal Standard (IS) solution (e.g., testosterone-d3)
-
Nitrogen gas stream
-
Mobile phase for reconstitution
Procedure:
-
To 5 mL of urine, add a suitable amount of the internal standard solution.
-
Add phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution for enzymatic hydrolysis of glucuronide conjugates.
-
Incubate the mixture at 55°C for 1 to 3 hours.
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the hydrolyzed urine to 9.2 by adding sodium carbonate/bicarbonate buffer.[1]
-
Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 5-10 minutes.[1]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in a specific volume (e.g., 200 µL) of the initial HPLC mobile phase.[1]
-
The sample is now ready for injection into the HPLC-MS system.
HPLC-MS/MS Analysis
This section outlines the typical parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Parameters:
| Parameter | Recommended Setting |
| Analytical Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes of interest. For example: 0-2 min (30% B), 2-10 min (30-95% B), 10-12 min (95% B), 12-12.1 min (95-30% B), 12.1-15 min (30% B). |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
The selection of precursor and product ions is critical for the selective and sensitive detection of this compound. A common fragmentation pathway for fluorinated steroids involves the neutral loss of hydrogen fluoride (B91410) (HF), which corresponds to a mass difference of 20 Da.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 337.2 | 317.2 (Loss of HF) | 15 - 25 |
| 337.2 | 299.2 (Loss of HF + H₂O) | 20 - 30 | |
| Internal Standard (e.g., Testosterone-d3) | 292.2 | 112.1 | 25 - 35 |
Data Presentation: Method Validation Summary
The following tables summarize typical validation parameters for the quantitative analysis of anabolic steroids, including this compound, by HPLC-MS/MS. These values are representative of what is expected from a validated method according to regulatory guidelines.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 - 100 | > 0.995 | 0.1 - 0.5 | 0.5 |
LOD: Limit of Detection; LOQ: Limit of Quantification. The World Anti-Doping Agency (WADA) has set a Minimum Required Performance Level (MRPL) for exogenous anabolic androgenic steroids at 10 ng/mL.
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| This compound | 1 (Low QC) | < 15% | < 15% | 85 - 115% |
| 10 (Mid QC) | < 15% | < 15% | 85 - 115% | |
| 80 (High QC) | < 15% | < 15% | 85 - 115% |
QC: Quality Control; RSD: Relative Standard Deviation.
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) | %RSD |
| This compound | Urine | Liquid-Liquid Extraction | 80 - 110% | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a biological sample.
Caption: Workflow for this compound Analysis by HPLC-MS.
Androgen Receptor Signaling Pathway
This diagram illustrates the mechanism of action of this compound at the cellular level.
Caption: this compound Androgen Receptor Signaling Pathway.
References
Application Note: Analysis of Fluoxymesterone by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for the detection and quantification of Fluoxymesterone, a potent anabolic androgenic steroid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, including extraction and derivatization, followed by optimized GC-MS parameters for sensitive and specific analysis. This document is intended to guide researchers in the accurate identification and measurement of this compound for applications in clinical, forensic, and anti-doping contexts.
Introduction
This compound is a synthetic anabolic androgenic steroid that has been used to treat low testosterone (B1683101) levels in men, delayed puberty in boys, and breast cancer in women.[1] Due to its performance-enhancing properties, it is also a substance of abuse in sports and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[2] Accurate and reliable analytical methods are crucial for its detection and quantification in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroids like this compound.[3][4] However, due to the polar nature and low volatility of these compounds, a derivatization step is typically required to improve their chromatographic behavior and thermal stability.[5][6] This application note details a comprehensive GC-MS method for this compound analysis, including sample preparation, derivatization, and instrumental parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Diethyl ether (analytical grade)
-
Phosphate (B84403) buffer (pH 7)
-
β-glucuronidase from E. coli
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Ethanethiol
-
Internal Standard (IS) (e.g., methyltestosterone) working solution
-
Ultrapure water
Sample Preparation (Urine)
This protocol is adapted from established methods for steroid analysis in urine.[2][7]
-
Hydrolysis of Conjugated Steroids:
-
To 5 mL of urine, add an appropriate amount of the internal standard solution.
-
Add phosphate buffer to adjust the pH to 7.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 50°C for 1 hour to hydrolyze the glucuronide conjugates.[7]
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
Derivatization
To enhance volatility and thermal stability for GC-MS analysis, a derivatization step is necessary.[2][5] Trimethylsilylation is a common technique for steroids.[2]
-
To the dried residue from the LLE step, add 100 µL of the derivatization reagent mixture consisting of MSTFA/NH₄I/ethanethiol (e.g., 320:1:2 v/w/v).[2]
-
Tightly cap the vial and heat at 80°C for 60 minutes.[2]
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 6870 or equivalent | [2] |
| Column | J&W-Ultra 1 (17 m x 0.2 mm i.d., 0.11 µm film thickness) or equivalent | [2] |
| Carrier Gas | Helium at a constant flow of 0.7 mL/min | [2] |
| Injector Temperature | 280°C | [8] |
| Injection Mode | Splitless | [2] |
| Injection Volume | 0.5 - 1 µL | [2] |
| Oven Temperature Program | Initial 120°C, ramp at 60°C/min to 183°C (hold 1.05 min), ramp at 3°C/min to 232°C, ramp at 40°C/min to 310°C (hold 3 min) | [2] |
| Mass Spectrometer | Agilent 5973 or equivalent | [2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [7] |
| MS Source Temperature | 230°C | [8] |
| MS Quad Temperature | 150°C | [8] |
| Mass Scan Range | m/z 50-650 | [2] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | [2] |
Data Presentation and Results
Quantitative analysis should be performed in SIM mode for enhanced sensitivity and selectivity. The following table summarizes key quantitative data for the analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD/LOQ |
| This compound-TMS | ~17.27[8] | User-determined | User-determined | User-determined |
Note: Retention times can vary depending on the specific GC column and conditions. Quantification and qualifier ions should be determined from the mass spectrum of the derivatized standard. LOD and LOQ are method-dependent and should be experimentally determined.
The mass spectrum of the TMS-derivatized this compound is characterized by specific fragmentation patterns. These can include the loss of a hydrofluoric acid molecule (HF, 20 Da) and trimethylsilanol (B90980) (TMS-OH, 90 Da).[7]
Mandatory Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Proposed fragmentation of this compound-TMS.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound in biological samples. The protocol, which includes enzymatic hydrolysis, liquid-liquid extraction, and trimethylsilylation, ensures effective sample clean-up and derivatization for optimal chromatographic performance. The provided GC-MS parameters offer a solid foundation for achieving high sensitivity and specificity in the detection and quantification of this potent anabolic steroid. This method is suitable for implementation in clinical, forensic, and anti-doping laboratories.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. swgdrug.org [swgdrug.org]
Application Notes: Fluoxymesterone in the Study of Androgen-Dependent Pathways
Introduction
Fluoxymesterone is a potent, orally active synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1][2] It is a 17-alpha-alkylated derivative, a modification that increases its oral bioavailability.[1][3] Medically, it has been used to treat hypogonadism in males, delayed puberty, and certain types of breast cancer in women.[2][4] For researchers, this compound serves as a valuable tool to probe androgen receptor (AR) signaling. Its strong androgenic properties allow for the robust activation of androgen-dependent pathways, making it a useful reference compound or positive control in studies investigating hormone action, prostate cancer biology, and mechanisms of androgen-mediated gene expression.[5][6]
Mechanism of Action
Like endogenous androgens (e.g., testosterone and dihydrotestosterone), this compound exerts its effects by binding to the intracellular androgen receptor (AR).[1][7] As a lipophilic molecule, it passively diffuses into the target cell. In its unbound state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[1] The activated ligand-receptor complex then dimerizes and translocates into the nucleus.[1][5] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[1] This binding event recruits co-regulatory proteins (coactivators or corepressors) and the basal transcriptional machinery, ultimately leading to the initiation or suppression of gene transcription.[1][7] This modulation of gene expression underlies the physiological and pharmacological effects of this compound, including increased protein synthesis and nitrogen retention.[2]
Caption: Canonical androgen receptor signaling pathway activated by this compound.
Data Presentation
This compound's interaction with the AR is complex. While it is a potent activator of the AR signaling cascade, its direct binding affinity for the receptor is relatively weak compared to natural androgens like dihydrotestosterone (B1667394) (DHT).[8] In addition to its primary target, this compound is also a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), an interaction that is not observed in rodent models.[9][10][11]
Table 1: Relative Binding Affinity (RBA) for Androgen Receptor
| Compound | Relative Binding Affinity (RBA) to AR |
| Dihydrotestosterone (DHT) | High |
| Testosterone | Moderate |
| This compound | Weak [8] |
| Stanozolol | Weak[8] |
| Methanedienone | Weak[8] |
Note: This table provides a qualitative comparison based on available literature. RBA can vary based on the tissue and assay system used.
Table 2: Inhibitory Activity of this compound against 11β-HSD2
| System | IC₅₀ Value (nM) |
| Human 11β-HSD2 (Cell Lysates) | 60 - 100[10][11] |
| Intact SW-620 Cells | 160[10][11] |
| Intact MCF-7 Cells | 530[10][11] |
Experimental Protocols
The following protocols provide a framework for using this compound to study androgen-dependent pathways in vitro. Prostate cancer cell lines like LNCaP, which express a functional androgen receptor, are commonly used models.[12]
Protocol 1: Androgen-Responsive Gene Expression Analysis by qPCR
This protocol details how to treat a prostate cancer cell line with this compound and measure the resulting changes in the expression of a known androgen-responsive gene, such as Prostate-Specific Antigen (PSA).
1. Cell Culture and Treatment: a. Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. For experiments, switch to a steroid-depleted medium by using RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) for 48-72 hours to establish a baseline low-androgen state.[12] c. Prepare a stock solution of this compound in DMSO. d. Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (DMSO) for 24 hours.[12] Use a known AR agonist like dihydrotestosterone (DHT) as a positive control.
2. RNA Extraction and cDNA Synthesis: a. After treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). b. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer. c. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., KLK3 for PSA) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green). b. Perform qPCR using a standard thermal cycling program. c. Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Caption: Workflow for qPCR analysis of androgen-responsive gene expression.
Protocol 2: Western Blot Analysis of AR Target Protein Levels
This protocol is used to detect changes in the protein levels of AR targets, such as PSA, following this compound treatment.
1. Cell Culture and Lysis: a. Culture and treat LNCaP cells as described in Protocol 1, Step 1. b. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load samples onto a polyacrylamide gel and separate proteins by size using SDS-PAGE. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).[13] b. Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-PSA) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[13] c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] e. Wash the membrane again three times with TBST.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13] b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensity using densitometry software and normalize to the loading control.
Caption: Experimental workflow for Western Blot analysis.
Protocol 3: AR Transcriptional Activity via Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate AR-mediated transcription using a reporter plasmid.
1. Cell Culture and Transfection: a. Seed cells (e.g., PC-3 or DU145, which have low endogenous AR, or HEK293) in a multi-well plate. b. Co-transfect cells using a suitable transfection reagent with: i. An AR expression plasmid. ii. A reporter plasmid containing a luciferase gene downstream of multiple AREs (e.g., pGL3-ARE-Luciferase). iii. A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
2. Cell Treatment: a. After 24 hours of transfection, change the medium to a steroid-depleted medium (e.g., phenol (B47542) red-free medium with CS-FBS). b. Treat the cells with this compound, a positive control (DHT), and a vehicle control (DMSO) for an additional 18-24 hours.
3. Luciferase Assay: a. Lyse the cells using the passive lysis buffer provided with the luciferase assay kit. b. Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. b. Express the results as a fold-change in luciferase activity relative to the vehicle-treated control.
Caption: Workflow for a dual-luciferase androgen receptor reporter assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluoxymesterone Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Fluoxymesterone, a synthetic anabolic-androgenic steroid (AAS). The described experimental designs are intended to guide researchers in the systematic evaluation of this compound's activity through both in vitro and in vivo models.
This compound's Mechanism of Action: Androgen Receptor Signaling
This compound exerts its effects primarily by acting as a potent agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2] Upon entering the cell, this compound binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-Fluoxymesterone complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[3] This interaction recruits co-activator proteins, initiating the transcription of genes involved in protein synthesis, nitrogen retention, and erythropoiesis, which ultimately contribute to its anabolic and androgenic effects.[1][2]
In Vitro Efficacy Studies
Application Note 1: Competitive Androgen Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the binding affinity of this compound for the androgen receptor. The assay measures the ability of unlabeled this compound to compete with a radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881, for binding to the AR.[4][5]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4 at 4°C.
-
Radioligand: [³H]-R1881 diluted in assay buffer to a final concentration of 1 nM.
-
Unlabeled Ligand (this compound): Prepare a serial dilution of this compound in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Positive Control: Unlabeled Dihydrotestosterone (DHT).
-
AR Preparation: Use recombinant human AR or cytosol preparations from androgen target tissues (e.g., rat prostate).
-
-
Assay Procedure:
-
In a 96-well plate, combine the AR preparation, [³H]-R1881, and varying concentrations of this compound or control compounds.
-
Total Binding Wells: Contain AR and [³H]-R1881.
-
Non-specific Binding Wells: Contain AR, [³H]-R1881, and a saturating concentration of unlabeled DHT.
-
Experimental Wells: Contain AR, [³H]-R1881, and serial dilutions of this compound.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of ice-cold hydroxyapatite (B223615) slurry to each well and incubate on ice for 15-20 minutes with intermittent mixing.
-
Centrifuge the plate to pellet the hydroxyapatite.
-
Wash the pellet with ice-cold wash buffer.
-
-
Detection:
-
Add scintillation cocktail to each well.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Application Note 2: Androgen Receptor Reporter Gene Assay
This assay quantifies the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.[6][7] Androgen-responsive cell lines, such as LNCaP or 22Rv1, which endogenously express AR, or AR-negative cell lines like PC-3 and DU-145 co-transfected with an AR expression vector and an ARE-driven reporter plasmid (e.g., luciferase), can be used.[6][8]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture cells in the appropriate medium. For AR-negative cells, co-transfect with an AR expression vector and an ARE-luciferase reporter vector.
-
Plate cells in a 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Replace the culture medium with a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that elicits a half-maximal response) using non-linear regression.
-
Data Presentation: In Vitro Efficacy of this compound
| Parameter | Assay | Value | Reference |
| Binding Affinity | |||
| IC50 for 11β-HSD2 | Cell-based inhibition assay | 60-100 nM (cell lysates) | [9] |
| 160 nM (intact SW-620 cells) | [9] | ||
| 530 nM (intact MCF-7 cells) | [9] | ||
| Receptor Activation | |||
| EC50 for AR | Reporter Gene Assay (22Rv1 cells) | 0.063 nM (for DHT) | [6] |
| EC50 for AR | Reporter Gene Assay (PC3/AR+ cells) | 0.008 nM (for DHT) | [6] |
| EC50 for AR | Reporter Gene Assay (LNCaP cells) | 0.075 nM (for DHT) | [6] |
In Vivo Efficacy Studies
Application Note 3: Anabolic and Androgenic Activity in Orchidectomized Rats (Modified Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance.[2][10] This modified protocol focuses on the anabolic and androgenic effects of this compound in a castrated (orchidectomized) rat model, which serves as a model for hypogonadism.
Experimental Protocol:
-
Animal Model:
-
Use peripubertal male rats (e.g., Sprague-Dawley or Wistar), approximately 42 days old.
-
Perform bilateral orchidectomy (castration) and allow for a 7-10 day recovery period to ensure the regression of androgen-dependent tissues.
-
-
Dosing and Administration:
-
Administer this compound orally (gavage) or via subcutaneous injection daily for 10 consecutive days.
-
Include a vehicle control group and a positive control group treated with a reference androgen like testosterone (B1683101) propionate.
-
Use multiple dose levels of this compound to establish a dose-response relationship.
-
-
Endpoint Measurement:
-
On day 11 (24 hours after the final dose), euthanize the animals.
-
Carefully dissect and weigh the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands)
-
Levator ani muscle
-
Glans penis
-
Cowper's glands
-
-
-
Data Analysis:
-
Compare the mean tissue weights of the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
A statistically significant increase in the weight of these tissues indicates anabolic and/or androgenic activity.
-
Application Note 4: Assessment of Muscle Mass and Function
To further characterize the anabolic effects of this compound, the following endpoints can be measured in the orchidectomized rat model.
Muscle Fiber Cross-Sectional Area: [11][12]
-
Tissue Collection and Preparation:
-
Dissect the levator ani or other skeletal muscles (e.g., gastrocnemius).
-
Freeze the muscle tissue in isopentane (B150273) cooled by liquid nitrogen.
-
Cut transverse sections (8-10 µm) using a cryostat.
-
-
Staining:
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) or with specific antibodies against laminin (B1169045) or dystrophin to delineate the muscle fibers.
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software to measure the cross-sectional area (CSA) of individual muscle fibers.
-
-
Data Analysis:
-
Calculate the average fiber CSA for each treatment group and compare them statistically.
-
-
Apparatus:
-
Use a grip strength meter equipped with a wire grid or bar.
-
-
Procedure:
-
Hold the rat by the tail and allow it to grasp the grid with its forelimbs.
-
Gently pull the rat horizontally away from the meter until it releases its grip.
-
The meter records the peak force exerted.
-
Perform multiple trials and average the results for each animal.
-
-
Data Analysis:
-
Compare the mean grip strength of the this compound-treated groups to the vehicle control group.
-
Data Presentation: In Vivo Efficacy of this compound
| Endpoint | Animal Model | Dose of this compound | Outcome | Reference |
| Anabolic/Androgenic Activity | ||||
| Tissue Weight | Orchidectomized Rat | Dose-dependent | Increase in ventral prostate, seminal vesicles, and levator ani muscle weight | [2][10] |
| Muscle Growth | ||||
| Linear Growth Velocity | Boys with constitutional delay of growth | 2.5 mg/day | 1.7- to 2.5-fold increase | [15] |
| General Effects | ||||
| Protein Synthesis | In vitro/in vivo models | To be determined | Expected to increase | [1][16] |
| Nitrogen Retention | In vitro/in vivo models | To be determined | Expected to increase | [1][16] |
Note: Specific dose-response data for this compound on muscle tissue weights and grip strength from preclinical studies are not detailed in the provided search results and would need to be generated experimentally.
Experimental Workflows
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 8. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation [pubmed.ncbi.nlm.nih.gov]
- 9. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Splicing of a novel AR exon generates a constitutively active androgen receptor that mediates prostate cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term results of treatment with low-dose this compound in constitutional delay of growth and puberty and in genetic short stature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. swolverine.com [swolverine.com]
Fluoxymesterone: A Potent Androgen Receptor Agonist for Endocrinology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxymesterone, a synthetic derivative of testosterone (B1683101), is a potent oral anabolic-androgenic steroid (AAS).[1][2][3] Its primary mechanism of action is agonism of the androgen receptor (AR), a ligand-activated transcription factor crucial in male sexual development and various physiological processes in both sexes.[3][4] In the field of endocrinology research, this compound serves as a valuable tool for investigating androgen signaling pathways, the effects of potent androgens on various tissues, and for developing and characterizing androgen receptor modulators.[4] This document provides detailed application notes and experimental protocols for the use of this compound in endocrinology research.
Mechanism of Action
This compound exerts its biological effects primarily by binding to and activating the androgen receptor.[3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[3][5] This interaction modulates the transcription of these genes, leading to a cascade of cellular responses.[3] The potent androgenic and anabolic effects of this compound are a direct result of this genomic signaling pathway.[1]
Beyond its primary action on the androgen receptor, this compound has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[6][7] This enzyme is responsible for the inactivation of glucocorticoids like cortisol.[6] Inhibition of 11β-HSD2 can lead to an accumulation of cortisol in tissues expressing the mineralocorticoid receptor, potentially causing off-target effects.[6][7]
Data Presentation
The following tables summarize key quantitative data regarding the biological activity of this compound.
Table 1: Binding Affinity of this compound for the Androgen Receptor
| Parameter | Species | Tissue | Value | Reference |
| Relative Binding Affinity (RBA) | Rat | Skeletal Muscle | < 0.05 | [2] |
| Relative Binding Affinity (RBA) | Rabbit | Skeletal Muscle | < 0.05 | [2] |
| Relative Binding Affinity (RBA) | Rat | Prostate | < 0.05 | [2] |
Note: RBA is relative to the synthetic androgen methyltrienolone (B1676529) (R1881), which is set to 1. A lower RBA indicates weaker binding affinity.
Table 2: Inhibitory Activity of this compound against 11β-HSD2
| Parameter | Cell Line/System | Value (IC₅₀) | Reference |
| IC₅₀ | Human 11β-HSD2 (cell lysates) | 60-100 nM | [6][7] |
| IC₅₀ | Intact SW-620 cells | 160 nM | [6][7] |
| IC₅₀ | Intact MCF-7 cells | 530 nM | [6][7] |
Signaling Pathway
The canonical signaling pathway of this compound through the androgen receptor is depicted below.
Caption: this compound signaling through the androgen receptor.
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the androgen receptor by measuring their ability to displace a radiolabeled androgen, such as [³H]-R1881.
Materials:
-
Recombinant human androgen receptor (AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Unlabeled this compound (for positive control and standard curve)
-
Test compounds
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, glycerol, DTT, and sodium molybdate.
-
Wash Buffer: Assay buffer without DTT and molybdate.
-
Scintillation cocktail
-
96-well filter plates
-
Liquid scintillation counter
Workflow Diagram:
Caption: Workflow for the androgen receptor competitive binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled this compound and test compounds in the assay buffer.
-
Dilute the radioligand ([³H]-R1881) in the assay buffer to the desired final concentration (typically at or below its Kd).
-
Dilute the recombinant human AR in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add diluted AR, [³H]-R1881, and assay buffer.
-
Non-specific Binding: Add diluted AR, [³H]-R1881, and a high concentration of unlabeled androgen (e.g., dihydrotestosterone).
-
Competition: Add diluted AR, [³H]-R1881, and serial dilutions of this compound or test compounds.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Transfer the contents of the assay plate to a pre-wetted 96-well filter plate.
-
Apply a vacuum to separate the bound ligand (retained on the filter) from the free ligand (which passes through).
-
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection:
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Study of this compound in a Rat Model of Hypogonadism
This protocol describes the induction of hypogonadism in male rats and subsequent treatment with this compound to assess its androgenic effects.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for castration
-
This compound
-
Vehicle (e.g., corn oil or a solution with methylcellulose (B11928114) and Tween 80)
-
Gavage needles or equipment for subcutaneous injection
-
Calipers for measuring organ weights
-
Equipment for blood collection and hormone analysis (e.g., ELISA kits for testosterone and LH)
Workflow Diagram:
Caption: Workflow for an in vivo study of this compound in a rat model of hypogonadism.
Procedure:
-
Animal Acclimatization: Acclimate male rats to the housing conditions for at least one week before the start of the experiment.
-
Induction of Hypogonadism:
-
Anesthetize the rats.
-
Perform bilateral orchiectomy (castration) to induce hypogonadism. A sham surgery group should also be included.
-
Allow the animals to recover for one week.
-
-
Treatment Groups:
-
Divide the animals into experimental groups (e.g., Sham + Vehicle, Castrated + Vehicle, Castrated + this compound at various doses).
-
-
Drug Administration:
-
Prepare a suspension of this compound in a suitable vehicle.
-
Administer this compound or vehicle daily via oral gavage or subcutaneous injection for the duration of the study (e.g., 2-4 weeks).[8]
-
-
Monitoring and Endpoint Collection:
-
Monitor body weight throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood samples for hormone analysis.
-
Dissect and weigh androgen-sensitive organs such as the prostate and seminal vesicles.
-
Collect tissues for further analysis (e.g., gene and protein expression).
-
-
Hormone Analysis:
-
Measure serum testosterone and luteinizing hormone (LH) levels using commercially available ELISA kits.
-
-
Data Analysis:
-
Compare the organ weights and hormone levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 3: Analysis of Androgen-Regulated Gene Expression by qPCR
This protocol outlines the steps to quantify the expression of androgen-responsive genes in cells or tissues treated with this compound.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Workflow Diagram:
Caption: Workflow for qPCR analysis of androgen-regulated genes.
Procedure:
-
Sample Preparation:
-
Treat cells in culture or animals with this compound or vehicle for the desired duration.
-
Harvest cells or tissues and immediately process for RNA extraction or store at -80°C.
-
-
RNA Extraction:
-
Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for the target genes (e.g., PSA, TMPRSS2) and a housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
-
Table 3: Example qPCR Primers for Human Androgen-Responsive Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| PSA (KLK3) | AGGCCTTCCCTGTACACCAA | GTCTTGGCCTGGTCATTTCC |
| TMPRSS2 | CCTCTAACTGGTGGGGAACT | GTTGTCACGGTCGATGTTGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol 4: Western Blot Analysis of Protein Expression
This protocol is for the detection and quantification of changes in protein levels in response to this compound treatment.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., AR, PSA, Myogenin, IGF-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
Procedure:
-
Protein Extraction:
-
Lyse the this compound- or vehicle-treated cells or tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Compare the protein expression levels between the this compound- and vehicle-treated groups.
-
Conclusion
This compound is a powerful research tool for investigating the complex roles of the androgen receptor in health and disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their endocrinology studies. Careful consideration of its dual mechanism of action, including both AR agonism and 11β-HSD2 inhibition, is crucial for the accurate interpretation of experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Androgen Signaling [realtimeprimers.com]
- 6. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of synthetic androgen this compound on triglyceride secretion rates in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Fluoxymesterone and its Metabolites in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of fluoxymesterone and its primary metabolites in biological samples. The methodologies outlined are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for the detection and quantification of xenobiotics in complex matrices.[1][2]
Introduction
This compound, a potent synthetic androgenic-anabolic steroid (AAS), is used clinically to treat hypogonadism in males, delayed puberty, and certain types of breast cancer in females.[3][4] Due to its performance-enhancing effects, it is also a substance of abuse in sports, making its sensitive and specific detection in biological fluids crucial for anti-doping programs. The metabolism of this compound is extensive, involving processes such as hydroxylation, reduction, and oxidation.[3][5] Therefore, robust analytical methods must be capable of quantifying not only the parent compound but also its key metabolites to prolong the detection window.[5]
Metabolic Pathway of this compound
This compound undergoes significant metabolism in the liver.[3] The primary metabolic routes include 6β-hydroxylation, 5α- and 5β-reduction, 3-keto-oxidation, and 11-hydroxy-oxidation.[3][5] Key metabolites that serve as long-term markers of this compound use include 6β-hydroxy-fluoxymesterone and 11-oxothis compound.[5][6][7] The metabolic conversion of this compound is a critical consideration in developing comprehensive analytical methods for its detection.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound and its metabolites using LC-MS/MS and GC-MS. These values are representative and may vary based on the specific instrumentation, matrix, and protocol employed.
Table 1: Representative LC-MS/MS Performance Data
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) |
| This compound | 0.05 - 0.2 | 0.1 - 0.5 | 0.1 - 100 | 85 - 105 |
| 6β-Hydroxy-fluoxymesterone | 0.1 - 0.5 | 0.2 - 1.0 | 0.2 - 100 | 80 - 100 |
| 11-Oxothis compound | 0.1 - 0.5 | 0.2 - 1.0 | 0.2 - 100 | 82 - 102 |
Table 2: Representative GC-MS Performance Data
| Analyte (as TMS derivative) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) |
| This compound | 0.1 - 0.5 | 0.2 - 1.0 | 0.2 - 100 | 80 - 100 |
| 6β-Hydroxy-fluoxymesterone | 0.2 - 1.0 | 0.5 - 2.0 | 0.5 - 100 | 75 - 95 |
| 11-Oxothis compound | 0.2 - 1.0 | 0.5 - 2.0 | 0.5 - 100 | 78 - 98 |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.
Protocol 1: LC-MS/MS Analysis of this compound and Metabolites in Urine
This protocol describes a method for the simultaneous quantification of this compound and its major metabolites in human urine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated this compound)
-
Phosphate (B84403) buffer (pH 7)
-
β-glucuronidase from E. coli[8]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
-
Procedure:
-
To 2 mL of urine, add the internal standard and 1 mL of phosphate buffer.
-
Add 50 µL of β-glucuronidase solution and incubate at 50-60°C for 1-2 hours to cleave glucuronide conjugates.[2][8]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low percentage of methanol in water to remove interferences.
-
Elute this compound and its metabolites with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[9]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and each metabolite. A neutral loss scan of 20 Da (loss of HF) can be used for the selective detection of this compound metabolites.[1]
-
Protocol 2: GC-MS Analysis of this compound and Metabolites in Urine
This protocol details a method for the quantification of this compound and its metabolites using GC-MS, which requires a derivatization step.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated this compound)
-
Phosphate buffer (pH 7)
-
β-glucuronidase
-
Potassium carbonate/bicarbonate buffer
-
Methyl tert-butyl ether (MTBE)
-
Ammonium (B1175870) iodide, ethanethiol (B150549) (as catalysts)
-
-
Procedure:
-
To 5 mL of urine, add the internal standard and perform enzymatic hydrolysis as described in the LC-MS/MS protocol.
-
Adjust the pH of the sample to approximately 9.5 with a carbonate/bicarbonate buffer.[8]
-
Perform liquid-liquid extraction by adding an organic solvent such as MTBE, vortexing, and centrifuging to separate the layers.[8]
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the dry residue in a derivatizing agent, such as a mixture of MSTFA, ammonium iodide, and ethanethiol.[8]
-
Heat the sample (e.g., at 60-80°C for 20-60 minutes) to complete the derivatization.[2][8]
-
2. GC-MS Conditions
-
Gas Chromatography (GC):
-
Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for steroid analysis.
-
Injector: Splitless injection mode is common for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, typically starting at a lower temperature and ramping up to around 300°C.[10]
-
Carrier Gas: Helium
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for metabolite identification.
-
Conclusion
The choice between LC-MS/MS and GC-MS for the quantification of this compound and its metabolites will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and the availability of instrumentation. LC-MS/MS generally offers higher sensitivity and specificity and avoids the need for derivatization.[2] GC-MS, however, remains a robust and reliable technique, particularly for confirmation of positive findings. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish effective and reliable methods for the quantification of this compound in biological samples.
References
- 1. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
Application Notes and Protocols for Inducing Hyperandrogenism in Female Animal Models Using Fluoxymesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for inducing hyperandrogenism in female animal models. Due to a significant lack of published research specifically utilizing fluoxymesterone for this purpose, this guide presents a hypothesized protocol based on its potent androgenic properties. This information is supplemented with established and extensively documented protocols for other potent androgens, such as Dihydrotestosterone (DHT) and Testosterone (B1683101) Propionate (B1217596) (TP), which are commonly used to create hyperandrogenic phenotypes, including models of Polycystic Ovary Syndrome (PCOS). The provided data and methodologies from these established models will serve as a valuable reference for researchers designing studies with this compound.
Introduction to this compound and Hyperandrogenism Models
This compound is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from testosterone. It is known for its potent androgenic effects, estimated to be approximately five times that of natural methyltestosterone.[1] Like other androgens, this compound exerts its effects by binding to and activating the androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.[2]
Animal models of hyperandrogenism are crucial tools for investigating the pathophysiology of androgen-excess disorders in females, such as PCOS, and for the development of novel therapeutics.[3][4] These models are typically developed by administering exogenous androgens, which recapitulate the key reproductive and metabolic features of these conditions.[3][4] While testosterone and its non-aromatizable metabolite, DHT, are the most commonly used androgens for this purpose, the high potency of this compound suggests it could also be a viable, albeit un-documented, agent for inducing hyperandrogenism in a research setting.
Signaling Pathway of Androgens
Androgens, including this compound, primarily signal through the intracellular androgen receptor. The binding of the androgen to the AR initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the androgen-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Androgen Signaling Pathway. This diagram illustrates the mechanism of action of androgens like this compound, from binding to the androgen receptor to the regulation of gene transcription.
Data from Established Hyperandrogenism Models (Testosterone Propionate & DHT)
The following tables summarize quantitative data from studies using Testosterone Propionate (TP) and Dihydrotestosterone (DHT) to induce hyperandrogenism in female rats and mice. This data provides a benchmark for the expected physiological changes in a hyperandrogenic model.
Table 1: Hormonal Changes in Female Rodents with Induced Hyperandrogenism
| Animal Model | Androgen & Dosage | Duration | Serum Testosterone | Serum LH | Serum FSH | Reference |
| Wistar Rat | Testosterone Propionate (1 mg/100g BW, daily SC injection) | 35 days | Increased (specific values not provided) | Increased | Decreased | [5][6] |
| Sprague-Dawley Rat | Testosterone Propionate (0.5 mg, prenatal SC injection) | Gestational days 14-19 | Maternal: 10x increase | Not Reported | Not Reported | [7][8] |
| C57BL/6J Mouse | DHT (subcutaneous pellet, 4mm) | Monthly | 2-fold increase in serum DHT | Not Reported | Not Reported | [3] |
Table 2: Metabolic and Physical Changes in Female Rodents with Induced Hyperandrogenism
| Animal Model | Androgen & Dosage | Duration | Body Weight | Ovarian Weight | Glucose/Insulin (B600854) Levels | Reference |
| Wistar Rat | Testosterone Propionate (1 mg/100g BW, daily SC injection) | 14 days | Increased | Not Reported | Reduced glucose/insulin ratio (high insulin) | [5] |
| C57BL/6J Mouse | DHT (subcutaneous pellet, 12.5mg/90 day release) | 3 months | Increased | Reduced | Increased fasting glucose, impaired glucose tolerance | [2][9] |
| C57BL/6 Mouse | DHT (subcutaneous implant) | 12 weeks | Increased | Not Reported | Increased fasted blood glucose and insulin | [10] |
Experimental Protocols
Established Protocol: Induction of Hyperandrogenism with Testosterone Propionate in Female Rats
This protocol is adapted from studies inducing a PCOS-like phenotype in immature female rats.[5][6]
Materials:
-
21-day-old female Wistar rats
-
Testosterone Propionate (TP)
-
Propylene (B89431) glycol or sesame oil (vehicle)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization: Allow the 21-day-old female Wistar rats to acclimatize to the housing conditions for at least 3 days.
-
Preparation of TP Solution: Dissolve Testosterone Propionate in propylene glycol or sesame oil to a final concentration that allows for the administration of 1 mg/100 g of body weight in a small volume (e.g., 0.1 mL).
-
Administration: Administer the TP solution via daily subcutaneous injection for up to 35 days. A control group should receive daily injections of the vehicle alone.
-
Monitoring: Monitor the animals daily for signs of distress. Monitor the estrous cycle by vaginal smear starting from the expected age of puberty.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for hormone and metabolic analysis. Euthanize the animals and collect ovarian and other relevant tissues for histological examination.
Established Protocol: Induction of Hyperandrogenism with Dihydrotestosterone (DHT) in Female Mice
This protocol is based on the creation of a lean PCOS-like mouse model.[3]
Materials:
-
8-week-old female C57BL/6J mice
-
Dihydrotestosterone (DHT) crystal powder
-
Silastic tubing
-
Surgical instruments for implantation
Procedure:
-
Pellet Preparation: Prepare DHT pellets by packing a specific length (e.g., 4 mm) of DHT crystal powder into an 8 mm length of silastic tubing. Control pellets should be empty.
-
Animal Acclimatization: Allow the 8-week-old female mice to acclimatize for at least one week.
-
Surgical Implantation: Anesthetize the mice. Make a small incision in the skin on the dorsal side and insert the DHT or control pellet subcutaneously. Close the incision with sutures or surgical clips.
-
Post-Operative Care: Monitor the animals for recovery from surgery and for any signs of infection.
-
Treatment Duration: The pellets are designed for slow release and should be replaced monthly to maintain elevated DHT levels.
-
Monitoring and Analysis: Monitor the estrous cycle, body weight, and metabolic parameters (e.g., glucose tolerance tests) at regular intervals. At the study endpoint, collect blood and tissues for analysis as described in the TP protocol.
Hypothesized Protocol: Induction of Hyperandrogenism with this compound in Female Rats
This hypothesized protocol is based on the oral bioavailability and high potency of this compound. The dosage is extrapolated from its relative potency to testosterone and established oral doses in other animal studies for different purposes.
Materials:
-
8-week-old female Sprague-Dawley rats
-
This compound tablets
-
Vehicle for oral gavage (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Allow 8-week-old female rats to acclimatize for one week.
-
Preparation of this compound Suspension: Crush this compound tablets and suspend the powder in the chosen vehicle to a concentration that allows for a daily dose of approximately 2 mg/kg body weight. This starting dose is based on oral doses used in other rat studies and its high androgenic potency.[11] Dose-response studies would be necessary to determine the optimal dose for inducing a stable hyperandrogenic state.
-
Administration: Administer the this compound suspension or vehicle to the control group via oral gavage once daily for 4 to 8 weeks.
-
Monitoring: Closely monitor for signs of virilization (e.g., clitoral enlargement), changes in the estrous cycle via vaginal smears, and alterations in body weight.
-
Endpoint Analysis: Conduct metabolic testing (e.g., glucose and insulin tolerance tests) towards the end of the treatment period. At the endpoint, collect blood and tissues for hormonal, metabolic, and histological analysis.
Experimental Workflow and Logic
The following diagram outlines the general workflow for inducing and evaluating hyperandrogenism in a female animal model.
Caption: General experimental workflow for inducing and assessing hyperandrogenism in female animal models.
Conclusion
While there is a clear gap in the literature regarding the use of this compound for inducing hyperandrogenism in female animal models, its potent androgenic nature suggests it could be a powerful tool for this purpose. The provided hypothesized protocol offers a starting point for researchers interested in exploring its effects. It is strongly recommended that initial studies focus on dose-finding and careful characterization of the reproductive and metabolic phenotypes. The established protocols and data for DHT and Testosterone Propionate serve as an essential comparative framework for these future investigations. Researchers should proceed with caution, paying close attention to animal welfare and potential hepatotoxicity associated with 17-alpha-alkylated steroids like this compound.[12]
References
- 1. This compound and the development of sexual behavior in the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen (dihydrotestosterone) - mediated regulation of food intake and obesity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Hyperandrogenic Mouse Model to Study Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OBM Genetics | Hormonal and Physiological Manipulation Methods to Induce Polycystic Ovary in Rodents: A Review of the New Findings [lidsen.com]
- 5. Induction of polycystic ovary by testosterone in immature female rats: Modulation of apoptosis and attenuation of glucose/insulin ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of prenatal testosterone propionate on the sexual development of male and female rats: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Androgen (dihydrotestosterone)-mediated regulation of food intake and obesity in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of training and anabolic-androgenic steroids on drug metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anabolic steroid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Fluoxymesterone In Vitro Applications
This guide provides researchers, scientists, and drug development professionals with essential information for effectively working with Fluoxymesterone in vitro, with a specific focus on overcoming its inherent solubility challenges.
Section 1: Physicochemical Properties and Solubility Profile
This compound is a synthetic anabolic-androgenic steroid characterized by poor aqueous solubility, a critical factor to consider during experimental design.[1][2][3]
Key Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₉FO₃ | [1][4][5] |
| Molecular Weight | 336.44 g/mol | [1][5][6] |
| Appearance | White or nearly white, odorless, crystalline powder | [4][7][8] |
| Melting Point | ~240-270°C (with decomposition) | [1][4][6] |
| LogP | 2.38 | [1] |
Solubility Data Summary
The solubility of this compound in various common laboratory solvents is summarized below. It is practically insoluble in aqueous solutions, necessitating the use of organic solvents for creating stock solutions.[1][4][9][10]
| Solvent | Solubility | Reference |
| Water | Practically Insoluble (≤0.5 mg/mL) | [1][7][10][11] |
| Ethanol | Sparingly Soluble | [1][4][7][8] |
| Methanol | Sparingly Soluble (Reported at 1 mg/mL) | [10][12] |
| Chloroform | Slightly Soluble | [1][4][7][8] |
| Acetonitrile | Soluble (Reported at 1 mg/mL) | [12] |
| DMSO | Recommended primary solvent for stock solutions | [13][14] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent.[13][14] It is a powerful, water-miscible organic solvent capable of dissolving this compound at high concentrations.[13] This allows for the preparation of a concentrated stock solution, which can then be diluted to the final working concentration in your cell culture medium, minimizing the final DMSO concentration.
Q2: I observed a precipitate forming after diluting my DMSO stock of this compound into my aqueous cell culture medium. What is causing this and how can I prevent it?
A: This is a common issue known as precipitation upon dilution and occurs because this compound is practically insoluble in water.[1][15] When the concentrated DMSO stock is added to the aqueous medium, the solvent environment changes drastically, causing the compound to fall out of solution.
To prevent this:
-
Ensure Rapid Dispersion: Add the stock solution dropwise into the vortex of the culture medium while gently swirling or mixing. This avoids localized high concentrations of the compound that can trigger precipitation.
-
Pre-warm the Medium: Using culture medium warmed to 37°C can sometimes improve solubility.[16]
-
Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit of this compound in the final medium, even with a small percentage of DMSO.
-
Increase Stock Concentration: If possible, use a more concentrated stock solution. This allows you to add a smaller volume of the DMSO stock to the medium, reducing the overall solvent disruption.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[17] However, it is critical to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment) and assessing cell viability. For sensitive cell lines, keeping the final DMSO concentration at or below 0.1% is recommended.[17]
Q4: How should I store my this compound powder and stock solutions?
A: The solid powder should be stored at -20°C.[11] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 336.44 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculation: To prepare a 10 mM solution, you need 3.364 mg of this compound per 1 mL of DMSO.
-
Calculation: 336.44 g/mol * (10 mmol/L) * (1 L/1000 mL) * (1000 mg/1 g) = 3.364 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder (e.g., 3.364 mg) and place it into a sterile tube.
-
Dissolving: Add the corresponding volume of sterile DMSO (e.g., 1 mL) to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile conical tube
Methodology:
-
Calculation: Determine the volume of stock solution needed for your desired final concentration. For example, to make 10 mL of a 10 µM working solution:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution: Add 9.99 mL of pre-warmed culture medium to a sterile conical tube.
-
Mixing: While gently swirling or vortexing the medium, add the calculated 10 µL of the 10 mM stock solution dropwise. Ensure the pipette tip is submerged in the medium to facilitate rapid dispersion.
-
Final Mix: Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Application: Use the freshly prepared working solution to treat your cells immediately. Do not store the diluted aqueous solution. The final DMSO concentration in this example is 0.1%.
Section 4: Visualizations and Workflows
Diagram 1: Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Diagram 2: Troubleshooting Precipitation Issues
References
- 1. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound [drugfuture.com]
- 7. genx-lab.com [genx-lab.com]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. This compound (PIM 902) [inchem.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. This compound CAS#: 76-43-7 [m.chemicalbook.com]
- 12. caymanchem.com [caymanchem.com]
- 13. gchemglobal.com [gchemglobal.com]
- 14. gchemglobal.com [gchemglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Off-Target Effects of Fluoxymesterone in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected off-target effects of Fluoxymesterone in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary unexpected off-target effects of this compound observed in research settings?
A1: Beyond its primary androgenic activity, this compound exhibits several significant off-target effects. The most well-documented is the potent inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which can lead to mineralocorticoid excess and subsequent cardiovascular effects.[1][2][3][4][5][6] Additionally, as a 17-alpha-alkylated anabolic-androgenic steroid (AAS), it is associated with hepatotoxicity.[7][8] Other reported adverse effects in animal models, though less extensively characterized, include potential cardiotoxicity, neurotoxicity, and nephrotoxicity.
Q2: Why are rats and mice not suitable models for studying the 11β-HSD2 inhibitory effects of this compound?
A2: Research has shown that this compound is a potent inhibitor of human 11β-HSD2, but it exhibits significantly weaker inhibition of the rat and mouse orthologs of this enzyme.[1][2][4][6] This species-specific difference in sensitivity makes rodents poor models for investigating the downstream consequences of 11β-HSD2 inhibition by this compound, such as hypertension and electrolyte imbalances.
Q3: What are the typical histopathological findings in the liver of rats treated with this compound?
A3: In rat models, this compound administration has been associated with ultrastructural changes in hepatocytes, even when serum liver enzyme levels remain within the normal range.[8] These changes can include swelling of mitochondria with an electron-lucent matrix and ill-defined cristae, as well as a marked increase in the number of lysosomes.[8] At higher doses or with prolonged administration, more severe changes such as hepatocyte necrosis and lipoid necrosis may be observed.
Q4: Are there known sex-dependent differences in the off-target effects of this compound in animal models?
A4: Yes, studies in rats have indicated sex-dependent effects on liver enzyme activities. For instance, prolonged oral administration of this compound has been shown to reduce hepatic microsomal aniline (B41778) p-hydroxylase activity in male rats, while increasing it in female rats.[7] Conversely, the levels of cytochrome P-450 and cytochrome b5 were markedly decreased in male rat microsomes, with no significant changes observed in female rat livers.[7]
Troubleshooting Guides
Issue 1: Unexpected High Mortality Rate in Animal Cohorts
Possible Causes:
-
Acute Toxicity: The administered dose of this compound may be too high for the specific animal strain, age, or sex, leading to acute toxicity.
-
Improper Administration: Incorrect oral gavage technique can lead to aspiration or esophageal damage. For injectable formulations, improper technique can cause local tissue damage or infection.
-
Underlying Health Issues: Pre-existing health conditions in the animals may increase their susceptibility to the toxic effects of the drug.
-
Iatrogenic Effects: Sudden death can occur due to adverse drug reactions or interactions.[9][10]
Troubleshooting Steps:
-
Conduct a Dose-Response Pilot Study: Before initiating a large-scale experiment, perform a pilot study with a range of this compound doses to determine the maximum tolerated dose (MTD).
-
Refine Administration Technique: Ensure all personnel are thoroughly trained and proficient in the chosen administration route. For oral gavage, use appropriate needle sizes and confirm proper placement.
-
Thorough Health Screening: Source animals from reputable vendors and conduct a thorough health screening before starting the experiment to exclude animals with pre-existing conditions.
-
Review Experimental Protocol: Carefully review the entire experimental protocol for any potential stressors or confounding factors that could contribute to mortality.[11][12]
Issue 2: High Variability in Experimental Data
Possible Causes:
-
Inter-Individual Variability: Animals, even within the same inbred strain, can exhibit significant inter-individual differences in their response to drugs.[13][14]
-
Inconsistent Drug Formulation: Poor suspension or solubility of this compound can lead to inconsistent dosing.
-
Environmental Factors: Variations in housing conditions, diet, or handling can introduce variability.
-
Experimenter Bias: Inconsistent handling or measurement techniques between different experimenters can be a source of variation.[15]
Troubleshooting Steps:
-
Standardize Procedures: Develop and strictly adhere to standardized protocols for all aspects of the experiment, including drug preparation, administration, data collection, and animal handling.
-
Optimize Drug Formulation: Ensure this compound is properly solubilized or suspended in the vehicle immediately before each administration. Use a vortex mixer to ensure a homogenous suspension.
-
Control Environmental Conditions: Maintain consistent and controlled environmental conditions (temperature, humidity, light-dark cycle) for all animal cohorts.
-
Blinding and Randomization: Whenever possible, blind the experimenters to the treatment groups to minimize bias. Randomize animals to different treatment groups.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on the overall results.
Issue 3: Difficulty in Detecting Off-Target Effects
Possible Causes:
-
Inappropriate Animal Model: As noted for 11β-HSD2 inhibition, the chosen animal model may not be sensitive to the specific off-target effect being investigated.
-
Insufficient Dose or Duration: The dose or duration of this compound administration may not be sufficient to induce a detectable off-target effect.
-
Insensitive Endpoints: The chosen biomarkers or assessment methods may not be sensitive enough to detect subtle changes.
-
Timing of Assessment: The off-target effect may be transient, and the timing of the assessment may miss the peak effect.
Troubleshooting Steps:
-
Thorough Literature Review: Conduct a comprehensive review of the literature to select the most appropriate animal model and validated endpoints for the specific off-target effect of interest.
-
Optimize Dosing Regimen: Based on pilot studies and available literature, select a dose and duration of treatment that are likely to induce the desired effect without causing excessive toxicity.
-
Utilize a Battery of Tests: Employ multiple, sensitive methods to assess the off-target effect. For example, when assessing cardiotoxicity, combine ECG, echocardiography, and serum cardiac biomarkers.
-
Conduct a Time-Course Study: Perform a time-course experiment to identify the optimal time point for assessing the off-target effect.
Data Presentation
Table 1: In Vitro Inhibition of 11β-HSD2 by this compound
| Species | Enzyme Source | IC50 (nM) | Reference |
| Human | Recombinant 11β-HSD2 in HEK-293 cell lysates | 60 - 100 | [1][2][4][6] |
| Human | Intact SW-620 cells | 160 | [1][2] |
| Human | Intact MCF-7 cells | 530 | [1][2] |
| Rat | Kidney microsomes | ~4900 | [4] |
| Mouse | Recombinant 11β-HSD2 in HEK-293 cell lysates | ~5400 | [4] |
Table 2: Reported Effects of this compound on Liver Parameters in Rats
| Parameter | Sex | Dosage | Duration | Effect | Reference |
| Aniline p-hydroxylase activity | Male | 2 mg/kg/day (oral) | 8 weeks | Reduced | [7] |
| Aniline p-hydroxylase activity | Female | 2 mg/kg/day (oral) | 8 weeks | Increased | [7] |
| Cytochrome P-450 | Male | 2 mg/kg/day (oral) | 8 weeks | Markedly decreased | [7] |
| Cytochrome b5 | Male | 2 mg/kg/day (oral) | 8 weeks | Markedly decreased | [7] |
| Serum ALT, AST, ALP | Male | High doses | Not specified | Not significantly affected | [8] |
| Hepatocyte Ultrastructure | Male | High doses | Not specified | Mitochondrial swelling, increased lysosomes | [8] |
Experimental Protocols
Protocol 1: In Vitro 11β-HSD2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 11β-HSD2 activity.
Materials:
-
HEK-293 cells stably expressing recombinant human, rat, or mouse 11β-HSD2.
-
Cell lysis buffer.
-
Radiolabeled [3H]-cortisol.
-
Unlabeled cortisol and cortisone (B1669442) standards.
-
This compound.
-
Scintillation fluid and counter.
-
Thin-layer chromatography (TLC) plates.
Methodology:
-
Cell Lysate Preparation: Culture HEK-293 cells expressing the desired 11β-HSD2 enzyme. Harvest the cells and prepare cell lysates using a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Inhibition Assay: In a microcentrifuge tube, combine the cell lysate, radiolabeled [3H]-cortisol (e.g., 50 nM), and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
TLC Separation: Spot the extracted steroids onto a TLC plate and develop the plate in a suitable solvent system to separate cortisol and cortisone.
-
Quantification: Visualize the separated steroids (e.g., using a phosphorimager) and quantify the radioactivity in the cortisol and cortisone spots using a scintillation counter.
-
Data Analysis: Calculate the percent conversion of cortisol to cortisone for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[1]
Protocol 2: Assessment of Hepatotoxicity in Rats
Objective: To evaluate the potential hepatotoxic effects of this compound in a rat model.
Animal Model: Male and female Sprague-Dawley or Wistar rats.
Dosing Regimen:
-
Treatment Group: Administer this compound orally at a dose of 2 mg/kg body weight, 5 days a week for 8 weeks.[7]
-
Control Group: Administer the vehicle (e.g., corn oil) following the same regimen.
Assessments:
-
Serum Biochemistry: At the end of the study, collect blood samples and measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, and direct bilirubin.
-
Liver Enzyme Activity: Isolate liver microsomes and measure the activity of drug-metabolizing enzymes such as aniline p-hydroxylase and 7-ethoxycoumarin (B196162) deethylase. Determine the levels of cytochrome P-450 and cytochrome b5.[7]
-
Histopathology: Euthanize the animals and collect liver tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Perform a thorough histopathological examination of the liver sections for any signs of cellular damage, inflammation, or necrosis.[16] For ultrastructural analysis, fix small liver pieces in glutaraldehyde (B144438) for transmission electron microscopy.[8]
Mandatory Visualizations
Caption: Mechanism of this compound-induced mineralocorticoid excess.
Caption: Workflow for assessing this compound-induced hepatotoxicity in rats.
Caption: Troubleshooting logic for common issues in this compound animal studies.
References
- 1. web.deu.edu.tr [web.deu.edu.tr]
- 2. Effects of synthetic androgen this compound on triglyceride secretion rates in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobehavioral Effects of Neonatal Opioid Exposure in Mice: Influence of the OPRM1 SNP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Sudden death related to acute iatrogenic conditions in domestic ruminants and horses: A review | VETERINARIA [veterinaria.unsa.ba]
- 10. veterinaria.unsa.ba [veterinaria.unsa.ba]
- 11. researchgate.net [researchgate.net]
- 12. gov.pl [gov.pl]
- 13. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Do multiple experimenters improve the reproducibility of animal studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Sensitivity for Fluoxymesterone Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of Fluoxymesterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Signal Intensity or Poor Sensitivity
Question: I am not getting a strong signal for this compound, or the sensitivity of my assay is poor. What are the potential causes and how can I improve it?
Answer: Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. Here is a systematic approach to troubleshoot this issue:
-
Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common cause of low signal.
-
Solution: Consider optimizing your sample preparation method. For urine samples, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. A study on this compound metabolites used LLE with diethyl ether after pH adjustment of the urine to 9.2.[1] SPE with Oasis HLB cartridges has also been shown to be effective for a wide range of pharmaceuticals.
-
-
Ionization Efficiency: Suboptimal ionization in the mass spectrometer source will directly impact signal intensity.
-
Solution: this compound is typically analyzed in positive ion mode using electrospray ionization (ESI).[1][2] Ensure your ESI source parameters are optimized. This includes the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[3][4][5] It is recommended to perform tuning with a this compound standard solution to find the optimal source conditions.
-
-
Mobile Phase Composition: The mobile phase can significantly influence ionization efficiency.
-
Mass Spectrometry Parameters: Incorrect or unoptimized Multiple Reaction Monitoring (MRM) transitions and collision energies will lead to poor sensitivity.
-
Solution: Optimize the MRM transitions for this compound. This involves selecting the most abundant and specific precursor and product ions. The collision energy for each transition should be optimized to maximize the product ion signal.[8][9] While specific optimal values can be instrument-dependent, published literature can provide a good starting point.
-
-
LC Conditions: Chromatographic parameters can affect peak shape and, consequently, signal-to-noise ratio.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Question: My this compound peak is tailing, broad, or split. What could be causing this and how can I fix it?
Answer: Poor peak shape can compromise both quantification and identification. Here are common causes and their solutions:
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and broadening.[10][11]
-
Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting.[11]
-
Solution: The injection solvent should ideally match the initial mobile phase composition or be weaker.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. The addition of a small amount of a competing base to the mobile phase can sometimes mitigate this issue.
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening.[11]
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.
-
Issue 3: High Background Noise or Matrix Effects
Question: I am observing high background noise or suspect ion suppression/enhancement in my analysis. How can I address this?
Answer: High background and matrix effects can significantly impact the accuracy and precision of your results.
-
Contamination: Contamination from solvents, reagents, or the LC system itself can elevate the baseline noise.[10][12]
-
Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.[4][13]
-
Solution:
-
Improve Sample Preparation: More selective sample preparation techniques like SPE can be more effective at removing interfering matrix components than simple protein precipitation or dilution.[14]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds. A different column chemistry or gradient profile may be necessary.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The selection of MRM transitions is crucial for specificity and sensitivity. For this compound (precursor m/z 337.2), common product ions result from the fragmentation of the molecule. While the optimal collision energy is instrument-dependent, a neutral loss of HF (20 Da) is a characteristic fragmentation for fluorinated steroids.[2] A representative LC-MS chromatogram showed the parent ion of this compound at m/z 337.[15]
Table 1: Example MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Potential Annotation |
| 337.2 | 317.2 | [M+H-HF]+ |
| 337.2 | 299.2 | [M+H-HF-H2O]+ |
| 337.2 | 121.0 | Steroid backbone fragment |
Note: These are common transitions. It is essential to optimize the product ions and collision energies on your specific instrument.
Q2: What type of LC column is best suited for this compound analysis?
A2: A C18 reversed-phase column is commonly used for the analysis of steroids like this compound.[1] For high-throughput analysis, columns with smaller particle sizes (e.g., sub-2 µm) can provide better resolution and faster analysis times. A study on this compound metabolites utilized a Varian Omnispher C18 column (100 x 2 mm i.d., 3µm).[1]
Q3: What are the key considerations for sample preparation of this compound from biological matrices?
A3: The choice of sample preparation method depends on the matrix and the required sensitivity.
-
Urine: For unconjugated this compound, a liquid-liquid extraction (LLE) at alkaline pH (e.g., pH 9.2) with a non-polar organic solvent like diethyl ether is a common approach.[1] For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase is necessary before extraction.[1]
-
Serum/Plasma: Protein precipitation followed by LLE or SPE is often employed.[16] SPE can provide a cleaner extract, which is beneficial for reducing matrix effects and improving sensitivity.[14]
Q4: How can I confirm that my observed signal is indeed this compound?
A4: Confirmation of this compound identity should be based on multiple criteria:
-
Retention Time: The retention time of the peak in the sample should match that of a certified reference standard analyzed under the same conditions.
-
MRM Transitions: At least two specific MRM transitions should be monitored. The ratio of the peak areas of these two transitions in the sample should be consistent with that of the reference standard.
-
Accurate Mass Measurement: If using a high-resolution mass spectrometer, the measured accurate mass of the precursor and product ions should be within a narrow mass tolerance (e.g., <5 ppm) of the theoretical mass.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Unconjugated this compound from Urine [1]
-
Pipette 5 mL of urine into a glass tube.
-
Adjust the pH of the urine to 9.2 by adding sodium hydrogen carbonate and potassium carbonate.
-
Add 5 mL of diethyl ether to the tube.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Vortex to dissolve the residue.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Parameters for this compound Analysis (Based on a method for this compound metabolites[1])
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B. A starting point could be 30% B, holding for 1.5 minutes, then ramping to 95% B over several minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 4000 V.
-
Nebulizer Pressure: 40 psi.
-
Drying Gas Flow: 9 L/min.
-
Drying Gas Temperature: 350°C.
-
MRM Transitions: Monitor at least two specific transitions for this compound (see Table 1). Optimize collision energies for each transition.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low signal intensity.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
- 12. myadlm.org [myadlm.org]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fluoxymesterone Immunoassay Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to fluoxymesterone immunoassay cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound testing?
Immunoassay cross-reactivity is the phenomenon where the antibodies in an assay, intended to bind to a specific analyte (in this case, this compound), also bind to other structurally similar molecules. This is a significant concern in steroid hormone immunoassays because of the high degree of structural similarity among different steroids.[1][2][3] This can lead to inaccurate quantification, yielding falsely elevated results. For this compound, this means that metabolites of the drug itself or other endogenous or exogenous steroids present in the sample could be detected, compromising the reliability of the data.
Q2: What are the most likely compounds to cross-react in a this compound immunoassay?
The primary cross-reactants in a this compound immunoassay are its metabolites and other structurally related anabolic androgenic steroids (AAS). This compound is metabolized in the body through processes like 6β-hydroxylation, 4-ene-reduction, 3-keto-reduction, and 11-hydroxy-oxidation.[4] Therefore, metabolites such as 11-oxothis compound are strong candidates for cross-reactivity. Other AAS with a similar androstane (B1237026) skeleton, particularly those with modifications at the C17α position (like methyltestosterone), are also likely to interfere.[2]
Q3: How can I determine the specificity of my this compound immunoassay kit?
Q4: Are there alternative methods to immunoassays for detecting this compound that are less prone to cross-reactivity?
Yes, the "gold standard" for steroid hormone analysis with high specificity and sensitivity is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This technique separates the compounds in a sample based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio, thus virtually eliminating the issue of cross-reactivity. Gas chromatography-mass spectrometry (GC-MS) is another highly specific alternative.[4]
Troubleshooting Guides
Issue 1: My this compound immunoassay results are unexpectedly high.
This is a common indication of potential cross-reactivity. Follow these troubleshooting steps to identify and mitigate the issue.
Caption: Troubleshooting workflow for unexpectedly high this compound immunoassay results.
Data Presentation: Understanding Cross-Reactivity
Due to the limited availability of specific cross-reactivity data for commercial this compound ELISA kits in the public domain, the following table lists potential cross-reactants based on structural similarity and known metabolites of this compound. For illustrative purposes, a sample cross-reactivity table for a commercial Testosterone Immunoassay is also provided to demonstrate how to interpret such data.
Table 1: Potential Cross-Reactants for this compound Immunoassays
| Compound | Relationship to this compound | Rationale for Potential Cross-Reactivity |
| 11-Oxothis compound | Metabolite | High structural similarity. |
| 6β-Hydroxythis compound | Metabolite | High structural similarity. |
| Methyltestosterone | Structurally Similar AAS | Similar 17α-methyl group and steroid backbone. |
| Testosterone | Endogenous Steroid | Shared androstane core structure. |
| Dihydrotestosterone (DHT) | Endogenous Steroid | Shared androstane core structure. |
| Boldenone | Structurally Similar AAS | Similar steroid backbone. |
| Nandrolone | Structurally Similar AAS | Similar steroid backbone. |
Table 2: Example Cross-Reactivity Data for a Commercial Testosterone Immunoassay (Illustrative)
This data is adapted from a study on the Roche Elecsys Testosterone II immunoassay and is provided as an example of how manufacturers typically present cross-reactivity information.[2]
| Compound | Cross-Reactivity (%) |
| Testosterone | 100 |
| 11β-Hydroxytestosterone | 15.7 |
| Boldenone | 9.7 |
| Normethandrolone | 8.8 |
| Methyltestosterone | 5.5 |
| Dianabol | 5.3 |
| 19-Norclostebol | 5.0 |
| Nandrolone | 2.0 |
| Dihydrotestosterone (DHT) | 1.6 |
Interpretation: A 5.5% cross-reactivity for Methyltestosterone means that a sample containing 100 ng/mL of Methyltestosterone would produce a signal equivalent to approximately 5.5 ng/mL of Testosterone in this specific assay.
Experimental Protocols
To mitigate the impact of cross-reactivity, sample purification prior to immunoassay is a highly effective strategy. Below are detailed protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are common methods for cleaning up steroid samples.
Protocol 1: Liquid-Liquid Extraction (LLE) for Steroid Hormones
This protocol is designed to separate steroids from interfering substances in biological fluids like serum or plasma.
Principle of LLE
Caption: Workflow for Liquid-Liquid Extraction (LLE) of steroid hormones.
Materials:
-
Diethyl ether or Ethyl acetate (B1210297) (ACS Grade)
-
Conical glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
-
Assay buffer (provided with the immunoassay kit)
Procedure:
-
Pipette your sample (e.g., 500 µL of serum) into a conical glass tube.
-
Add a 5:1 ratio of organic solvent to the sample (e.g., 2.5 mL of diethyl ether).
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction (steps 2-5) on the original aqueous phase and pool the organic extracts to maximize recovery.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature or using a SpeedVac.
-
Reconstitute the dried extract in a known volume of the immunoassay kit's assay buffer (e.g., 250 µL).
-
Vortex briefly to ensure the extracted steroids are fully dissolved. The sample is now ready for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Steroid Hormones
SPE provides a more robust and often cleaner extraction compared to LLE. C18 cartridges are commonly used for steroid extraction.
Principle of SPE
Caption: Workflow for Solid-Phase Extraction (SPE) of steroid hormones using a C18 cartridge.
Materials:
-
C18 SPE cartridges (e.g., 200 mg)
-
Vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen evaporator or SpeedVac
-
Assay buffer
Procedure:
-
Conditioning: Place the C18 SPE cartridges on a vacuum manifold.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not let the cartridge bed dry out.
-
-
Sample Loading:
-
Pre-treat your sample as necessary (e.g., dilute with water).
-
Load the pre-treated sample onto the conditioned cartridge. Allow it to pass through slowly under gravity or gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipids.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the steroids from the cartridge with 2-4 mL of ethyl acetate or methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a SpeedVac.
-
Reconstitute the dried extract in a known volume of the immunoassay kit's assay buffer (e.g., 250 µL).
-
Vortex briefly. The sample is now ready for analysis.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome issues related to this compound immunoassay cross-reactivity, leading to more accurate and reliable experimental outcomes.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing, identifying, and managing contamination with Fluoxymesterone in a cell culture setting. This compound is a synthetic androgenic-anabolic steroid that can significantly impact in vitro experiments by acting as a potent agonist of the androgen receptor. Unintended introduction into cell cultures can lead to non-reproducible results and misinterpretation of data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in cell culture?
A1: this compound is a synthetic androgen and anabolic steroid.[1] Its presence as a contaminant in cell culture, even at low concentrations, can lead to unintended biological effects, altering experimental outcomes. These effects can include changes in cell proliferation, gene expression, and signaling pathways, particularly in hormone-responsive cell lines.
Q2: What are the potential sources of this compound contamination in the lab?
A2: Potential sources of this compound contamination in a laboratory setting include:
-
Cross-contamination from nearby experiments: If this compound is being used in other experiments, aerosols or improper handling can lead to its spread.
-
Contaminated laboratory equipment: Shared equipment, such as pipettes, glassware, or biosafety cabinets, can be a source of contamination if not decontaminated properly.
-
Improper handling and disposal: Spills, improper weighing of the compound, or incorrect disposal of waste containing this compound can introduce it into the laboratory environment.
-
Personal contamination: Researchers working with the compound may inadvertently carry it on their personal protective equipment (PPE) or clothing.
Q3: What are the observable effects of this compound contamination on cell cultures?
A3: The effects of this compound contamination can vary depending on the cell line and the concentration of the contaminant. Observable effects may include:
-
Altered cell proliferation: Androgens can have both stimulatory and inhibitory effects on cell growth depending on the cell type and context. For example, androgens can stimulate the growth of androgen-receptor-positive prostate cancer cells like LNCaP at certain concentrations, while potentially inhibiting others.
-
Changes in cell morphology: Some cell lines may exhibit changes in their shape and appearance in response to hormonal stimulation.
-
Unexpected experimental results: Contamination can lead to results that are inconsistent with previous experiments or established literature. This is particularly true for assays measuring hormone signaling, cell growth, or apoptosis.
-
Induction of androgen-responsive genes: The expression of genes known to be regulated by androgens may be unexpectedly altered.
Q4: How can I detect this compound contamination in my cell culture?
A4: Detecting this compound contamination typically requires sensitive analytical methods. If you suspect contamination, consider the following:
-
Analytical Chemistry: Methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive and can detect and quantify this compound in cell culture media or cell lysates.[2][3]
-
Reporter Assays: If you are working with a cell line that expresses the androgen receptor, you can use an androgen receptor reporter assay to detect androgenic activity in your culture medium. An unexpected positive result could indicate contamination.
Q5: What is the stability of this compound in cell culture media?
A5: Specific data on the stability of this compound in common cell culture media like DMEM/F-12 is limited. However, the stability of steroids in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other components in the media.[4] It is recommended to handle this compound solutions with care and consider their potential for degradation over time, which could also impact experimental results. As a general practice, freshly prepared solutions are recommended for experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving suspected this compound contamination.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell growth or morphology in hormone-responsive cell lines (e.g., LNCaP, MCF-7). | This compound contamination. | 1. Isolate the culture: Immediately segregate the suspected culture to prevent further spread. 2. Test for contamination: If possible, send a sample of the culture medium for analytical testing (LC-MS/MS) to confirm the presence and concentration of this compound. 3. Review lab practices: Investigate potential sources of contamination, including recent experiments with this compound, shared equipment, and handling procedures. 4. Discard contaminated materials: If contamination is confirmed or highly suspected, discard the affected cell cultures, media, and any single-use plastics that may have come into contact with the contaminant. |
| Inconsistent or non-reproducible results in assays sensitive to hormonal signaling. | Intermittent this compound contamination. | 1. Quarantine new reagents: Test new batches of media, serum, and other supplements on a small, non-critical culture before use in sensitive experiments. 2. Implement strict handling protocols: Dedicate a specific area and equipment for working with hormonal compounds. Never use the same pipettes or other equipment for both hormonal and non-hormonal cell culture work without thorough decontamination. 3. Perform regular cleaning: Routinely decontaminate shared equipment like biosafety cabinets and incubators, especially after use with hormonal compounds. |
| Positive signal in a "no treatment" or vehicle control in an androgen receptor activity assay. | This compound contamination of reagents or equipment. | 1. Test individual components: Test each component of your assay (media, serum, vehicle, etc.) in the reporter assay to identify the source of the androgenic activity. 2. Decontaminate equipment: Thoroughly clean all equipment used for the assay, including pipettes, reservoirs, and plate readers, following the decontamination protocols below. 3. Use fresh, certified reagents: Switch to new, unopened bottles of media, serum, and other critical reagents. |
Data on the Effects of Androgens on Cell Viability
The following tables summarize the effects of androgenic compounds on the viability of common prostate and breast cancer cell lines, providing a reference for the potential impact of this compound contamination. Note that specific IC50 and EC50 values for this compound are not widely available in the public literature for all cell lines.
Table 1: Effects of Androgens on Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | Compound | Concentration | Observed Effect on Cell Viability | Citation |
| LNCaP | Positive (mutated) | Dihydrotestosterone (DHT) | Not specified | Increased PSA secretion, indicating androgenic response. | [5] |
| PC-3 | Negative | - | - | Generally androgen-insensitive. | [6] |
| DU145 | Negative | - | - | Generally androgen-insensitive. | [6] |
Table 2: Effects of Androgens and Other Compounds on Breast Cancer Cell Lines
| Cell Line | Androgen Receptor Status | Compound | Concentration | Observed Effect on Cell Viability | Citation | | :--- | :--- | :--- | :--- | :--- | | MCF-7 | Positive | Hydrocortisone | IC50: 2.73 ± 0.128 mM (48h) | Dose-dependent cytotoxic effects. |[7] | | MDA-MB-231 | Negative | Hydrocortisone | IC50: 2.11 ± 0.05 mM (48h) | Dose-dependent cytotoxic effects. |[7] |
Experimental Protocols
Protocol 1: General Decontamination of Laboratory Surfaces and Equipment
This protocol is a general guideline for decontaminating surfaces and equipment potentially contaminated with this compound. Always consult your institution's safety guidelines for handling hazardous chemicals.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.
-
70% ethanol (B145695) or isopropanol.
-
A freshly prepared 10% bleach solution (1:10 dilution of household bleach).
-
Sterile distilled water.
-
Absorbent paper towels.
-
Designated hazardous waste disposal bags.
Procedure:
-
Initial Cleaning: If there is a visible spill, cover it with absorbent paper towels and gently apply a 10% bleach solution, allowing it to sit for at least 10-20 minutes.[8]
-
Wipe Down: Wearing appropriate PPE, wipe down the contaminated surface with paper towels soaked in 70% ethanol. For bleach-sensitive surfaces, use a mild laboratory detergent followed by a thorough rinse with sterile distilled water.
-
Rinse (if using bleach): After the contact time, wipe the surface with paper towels soaked in sterile distilled water to remove any bleach residue, which can be corrosive to stainless steel.[2]
-
Final Wipe: Perform a final wipe-down with 70% ethanol.
-
Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) in a designated hazardous waste bag.[9]
Protocol 2: Decontamination of a Biological Safety Cabinet (BSC)
Materials:
-
Same as Protocol 1.
-
UV-C lamp (if available and deemed safe by your institution's biosafety officer).
Procedure:
-
Preparation: Remove all items from the BSC.
-
Initial Purge: Allow the BSC to run for at least 5 minutes to purge the air.[7]
-
Surface Decontamination: Decontaminate all interior surfaces (work surface, walls, and inside of the sash) as described in Protocol 1. Pay special attention to corners and edges.
-
Under the Work Surface: If possible and safe to do so, lift the work surface and decontaminate the area underneath.
-
UV-C Sterilization (Optional and with caution): If your BSC is equipped with a UV-C lamp and its use is approved, close the sash and activate the UV lamp for a recommended period (e.g., 30 minutes). Never look directly at the UV light and ensure no personnel are in the room during operation.
-
Final Purge: After decontamination, allow the BSC to run for at least 5 minutes before introducing new materials.
Protocol 3: Decontamination of a Cell Culture Incubator
Materials:
-
Same as Protocol 1.
-
Autoclavable bags.
Procedure:
-
Power Down: Turn off the incubator and allow it to cool to room temperature.
-
Remove and Autoclave: Remove all removable parts (shelves, shelf supports, water pan) and autoclave them if they are autoclavable.
-
Interior Cleaning: Thoroughly wipe down the entire interior of the incubator with a 10% bleach solution, followed by a rinse with sterile distilled water, and a final wipe with 70% ethanol.[2] Ensure all surfaces are treated, including the door gasket.
-
Water Pan: Clean and sterilize the water pan before refilling it with fresh, sterile distilled water.
-
Reassemble and Restart: Once the interior is dry, reassemble the incubator and turn it back on. Allow the temperature and CO2 levels to stabilize before returning cultures.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Troubleshooting Contamination
References
- 1. ibc.utah.edu [ibc.utah.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. fishersci.com [fishersci.com]
- 4. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 7. labrepco.com [labrepco.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Technical Support Center: Fluoxymesterone-Induced Hepatotoxicity in Research Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate hepatotoxicity induced by Fluoxymesterone in research animals. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
This compound, a 17-alpha-alkylated anabolic-androgenic steroid (AAS), is known to be hepatotoxic.[1] The primary mechanism of liver injury is believed to be intrahepatic cholestasis, which is the impairment of bile flow from the liver.[2][3] This can lead to the accumulation of bile acids within hepatocytes, causing cellular damage. Additionally, like many other xenobiotics, this compound metabolism can induce oxidative stress, leading to the production of reactive oxygen species (ROS) that can damage cellular components and trigger inflammatory responses.[2] Prolonged use or high doses can result in jaundice, significant elevations in liver enzymes, and in severe cases, the development of hepatic tumors.[1]
Q2: What are the common biochemical and histological signs of this compound-induced liver injury in research animals?
Biochemical Markers: While some studies in male rats have shown that this compound may not cause significant elevations in common serum liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) at certain dosages, this does not preclude underlying liver damage. In cases of cholestasis, a more prominent increase in Alkaline Phosphatase (ALP) and total bilirubin (B190676) would be expected.[4][5]
Histological Findings: Histopathological examination is crucial for assessing this compound-induced hepatotoxicity. Even in the absence of significant enzyme elevation, ultrastructural changes such as hepatocyte swelling, mitochondrial alterations, and an increase in lysosomes have been observed in rats.[6] In more severe cases, evidence of cholestasis, such as bile plugs in canaliculi, and signs of cellular necrosis and inflammation may be present.[6][7]
Q3: What are the potential therapeutic agents to mitigate this hepatotoxicity?
Based on the mechanisms of this compound-induced liver injury (cholestasis and oxidative stress), several agents with demonstrated hepatoprotective effects in other models of drug-induced liver injury (DILI) can be considered. These include:
-
Tauroursodeoxycholic Acid (TUDCA): A hydrophilic bile acid that acts as a chemical chaperone to reduce endoplasmic reticulum stress and has anti-apoptotic and anti-inflammatory properties.[8][9][10] It is particularly effective in cholestatic liver conditions.
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (B108866) (GSH). NAC helps to replenish hepatic GSH stores, directly scavenges ROS, and has anti-inflammatory effects.[11][12][13]
-
S-Adenosylmethionine (SAMe): A crucial molecule in liver metabolism that participates in methylation reactions and is a precursor for GSH synthesis.[14][15][16][17] It has shown protective effects against liver injury from various toxins.
-
Silymarin (B1681676) (Milk Thistle Extract): A flavonoid complex with antioxidant, anti-inflammatory, and antifibrotic properties.[18][19][20][21][22] It can protect liver cells from damage caused by toxins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant elevation in ALT/AST, but animals show signs of illness (e.g., weight loss, lethargy). | This compound may be causing subtle liver damage not reflected by standard transaminases. | Perform a more comprehensive liver panel including ALP, GGT, and total bilirubin.[23] Prioritize histopathological examination of liver tissue for signs of cholestasis or cellular damage.[7] |
| High variability in liver enzyme levels between animals in the same treatment group. | Individual differences in metabolism and susceptibility to liver injury. | Increase the number of animals per group to improve statistical power. Ensure consistent dosing and administration techniques. |
| Unexpected mortality in the this compound-treated group. | The dose of this compound may be too high, leading to acute liver failure. | Conduct a dose-response study to determine a sublethal dose that induces measurable hepatotoxicity. Implement a mitigation strategy concurrently with this compound administration. |
| Mitigating agent shows no protective effect. | The dosage or timing of the mitigating agent may be suboptimal. The chosen agent may not be effective against the specific mechanism of this compound toxicity. | Review the literature for effective dosage ranges of the chosen agent in similar DILI models. Consider a different mitigating agent that targets a different pathway (e.g., if an antioxidant like NAC fails, try a choleretic agent like TUDCA). |
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in Rats
This protocol is a proposed model and should be optimized based on institutional guidelines and preliminary studies.
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping:
-
Group 1: Control (Vehicle - e.g., corn oil).
-
Group 2: this compound.
-
-
Dosing:
-
Administer this compound orally (gavage) at a dose determined by a preliminary dose-response study (e.g., starting at 10 mg/kg/day) for a specified period (e.g., 4-8 weeks). The vehicle used for this compound should be administered to the control group.
-
-
Monitoring:
-
Monitor body weight and clinical signs of toxicity daily.
-
Collect blood samples weekly or at the end of the study for biochemical analysis (ALT, AST, ALP, Total Bilirubin).
-
-
Termination and Sample Collection:
-
At the end of the study period, euthanize animals according to approved protocols.
-
Collect terminal blood samples via cardiac puncture.
-
Perfuse the liver with saline and collect liver tissue for histopathological analysis and measurement of oxidative stress markers (e.g., GSH levels, lipid peroxidation).
-
Protocol 2: Evaluation of a Mitigating Agent (e.g., TUDCA)
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping:
-
Group 1: Control (Vehicle).
-
Group 2: this compound alone.
-
Group 3: this compound + TUDCA.
-
Group 4: TUDCA alone.
-
-
Dosing:
-
Administer this compound as determined in Protocol 1.
-
Administer TUDCA orally (gavage) at a reported effective dose for cholestasis in rodents (e.g., 10-15 mg/kg/day), either concurrently with, or as a pre-treatment to this compound.
-
-
Monitoring and Sample Collection: As described in Protocol 1.
-
Data Analysis: Compare the biochemical and histological parameters between the this compound alone group and the this compound + TUDCA group to assess the protective effect.
Data Presentation
Table 1: Hypothetical Biochemical Data for a this compound Hepatotoxicity Study
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Control | 35 ± 5 | 80 ± 10 | 150 ± 20 | 0.2 ± 0.05 |
| This compound | 50 ± 8 | 100 ± 15 | 350 ± 40 | 0.8 ± 0.2 |
| This compound + TUDCA | 40 ± 6 | 85 ± 12 | 200 ± 25# | 0.3 ± 0.08# |
| TUDCA Alone | 33 ± 4 | 78 ± 9 | 145 ± 18 | 0.2 ± 0.04 |
Data are presented as Mean ± SD. *p < 0.05 compared to Control. #p < 0.05 compared to this compound.
Table 2: Hypothetical Histopathological Scoring
| Group | Hepatocyte Swelling (0-3) | Cholestasis (0-3) | Necrosis (0-3) | Inflammation (0-3) |
| Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.1 ± 0.1 |
| This compound | 2.5 ± 0.5 | 2.2 ± 0.4 | 1.0 ± 0.3 | 1.5 ± 0.4 |
| This compound + TUDCA | 1.2 ± 0.3# | 0.8 ± 0.2# | 0.2 ± 0.1# | 0.5 ± 0.2# |
| TUDCA Alone | 0.2 ± 0.1 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.1 ± 0.1 |
Scoring: 0 = none, 1 = mild, 2 = moderate, 3 = severe. Data are presented as Mean ± SD. *p < 0.05 compared to Control. #p < 0.05 compared to this compound.
Visualizations
Caption: Mechanisms of this compound-induced hepatotoxicity.
Caption: Protective mechanisms of mitigating agents.
Caption: General experimental workflow for assessing mitigation strategies.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medicopublication.com [medicopublication.com]
- 7. researchgate.net [researchgate.net]
- 8. qnwellness.com [qnwellness.com]
- 9. mdpi.com [mdpi.com]
- 10. Tauroursodeoxycholic Acid Induces Liver Regeneration and Alleviates Fibrosis Through GATA3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S-Adenosylmethionine in cell growth, apoptosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Milk Thistle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. A review on the mechanisms of the effect of silymarin in milk thistle (Silybum marianum) on some laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 23. todaysveterinarypractice.com [todaysveterinarypractice.com]
Limitations and challenges in Fluoxymesterone experimental design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluoxymesterone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and limitations encountered during experimental design and execution.
Section 1: General Compound Handling and Preparation
This section addresses common issues related to the physical and chemical properties of this compound.
Frequently Asked Questions (FAQs)
Question: What are the key physicochemical properties of this compound to consider before starting an experiment?
Answer: this compound is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][2] Key properties include its 17-alpha-alkylated structure, which contributes to its oral bioavailability but also its potential for hepatotoxicity.[2] It has a low affinity for sex hormone-binding globulin (SHBG).[3] Its metabolism in the liver is complex, involving processes like 6β-hydroxylation and 5α/5β-reduction.[3]
Question: What is the best way to prepare and store a this compound stock solution?
Answer: Due to its steroidal structure, this compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell culture experiments, ensure the final concentration of the organic solvent in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide: Compound Solubility and Stability
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in media after adding stock solution. | The concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium. | Decrease the final concentration of this compound. If a higher concentration is necessary, consider using a different solvent system or a solubilizing agent, but validate its compatibility with your experimental model first. |
| Inconsistent results between experiments. | Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to avoid repeated temperature changes. Protect from light. |
Section 2: In Vitro Experimental Design
Designing robust in vitro assays is crucial for understanding the molecular mechanisms of this compound.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for this compound?
Answer: this compound is an agonist of the androgen receptor (AR).[3][4] Upon binding, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, which modulates the transcription of target genes.[2] This leads to increased protein synthesis and nitrogen retention in muscle tissues.[1][2] A unique action of this compound is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), which is responsible for inactivating glucocorticoids.[3][5]
Question: I am not observing the expected androgenic effect in my cell-based assay. What are some potential reasons?
Answer: Several factors could be at play:
-
Cell Line Choice: Ensure your chosen cell line expresses a functional androgen receptor at sufficient levels.[6]
-
Assay Sensitivity: The sensitivity of AR bioassays can vary. Luciferase reporter gene assays are generally more sensitive than other methods.[7]
-
Compound Degradation: Verify the integrity of your this compound stock solution.
-
Off-Target Effects: this compound can have other activities, such as inhibiting 11β-HSD2, which might confound results depending on the endpoint being measured.[3][8]
Troubleshooting Guide: In Vitro Assays
| Issue | Possible Cause | Recommended Solution |
| High background signal in AR reporter gene assay. | The reporter construct may have basal activity, or the cells may be responding to other components in the serum. | Use a serum-free or charcoal-stripped serum medium to reduce background activation. Include appropriate negative controls (vehicle-only) to determine baseline activity. |
| Low signal-to-noise ratio. | Suboptimal assay conditions, such as incorrect incubation time, cell density, or reagent concentrations. | Optimize these parameters systematically. Titrate the concentration of this compound to determine the optimal dose range for your specific cell line and assay. |
| Difficulty in reproducing IC50 values for 11β-HSD2 inhibition. | The inhibitory potential of this compound on 11β-HSD2 can differ between cell lysates and intact cells, and also shows species differences (potent inhibitor in human, weaker in rodents).[5][8] | Use a human-derived cell line or recombinant human 11β-HSD2 for the most relevant data. Be aware that IC50 values may vary based on the experimental system used.[8] |
Experimental Protocol: Androgen Receptor Competition Binding Assay
This protocol is adapted for a scintillation proximity assay (SPA) format, which is suitable for high-throughput screening.[9]
-
Reagents and Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Radiolabeled androgen, e.g., [³H]-Mibolerone.
-
PVT-based SPA beads.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
This compound and other test compounds.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 384-well plate, add the assay buffer, radiolabeled androgen, and the test compounds.
-
Add the AR-LBD and SPA beads to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand will decrease as the concentration of this compound increases.
-
Plot the data and calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled androgen.
-
Visualization of this compound Signaling Pathway
Caption: this compound's primary mechanism of action via the androgen receptor.
Section 3: In Vivo Experimental Design
In vivo studies are essential for understanding the systemic effects of this compound, but they present significant challenges, particularly regarding hepatotoxicity.
Frequently Asked Questions (FAQs)
Question: What are the major challenges when using animal models to study this compound?
Answer: The primary challenge is managing the hepatotoxicity associated with 17-alpha-alkylated steroids like this compound.[2][3] This can lead to liver damage, which may confound the results of studies focused on other endpoints.[10][11] Additionally, there can be species-specific differences in metabolism and response. For example, the inhibition of 11β-HSD2 by this compound is much weaker in rats and mice compared to humans, making these models less suitable for studying the cardiovascular side effects related to this mechanism.[5][8]
Question: How can I monitor for hepatotoxicity in my animal model?
Answer: Regular monitoring is critical. This should include:
-
Biochemical analysis: Measuring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Post-mortem examination of liver tissue to look for signs of damage, such as necrosis or peliosis hepatis.[10][12]
-
General health monitoring: Observing the animals for clinical signs of distress, such as weight loss or changes in behavior.
Troubleshooting Guide: In Vivo Studies
| Issue | Possible Cause | Recommended Solution |
| High mortality or morbidity in the treatment group. | The dose of this compound is too high, leading to severe hepatotoxicity. | Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Consider using a lower dose or a shorter treatment duration. |
| Unexpected cardiovascular effects (e.g., hypertension). | This could be due to the inhibition of 11β-HSD2, leading to mineralocorticoid receptor overactivation.[3] | Be aware that this is a known off-target effect. Monitor cardiovascular parameters such as blood pressure. This effect may be less pronounced in rodent models.[5] |
| Suppression of endogenous testosterone (B1683101). | This compound administration can profoundly suppress endogenous testosterone production.[13] | This is an expected pharmacological effect. Account for this in your experimental design, especially if you are studying effects on the reproductive system. |
Experimental Protocol: Assessment of Hepatotoxicity in a Rodent Model
-
Animal Model: Use a suitable rodent model (e.g., male C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer this compound orally (e.g., by gavage) daily for a specified period (e.g., 4 weeks). Include a vehicle control group.
-
Monitoring:
-
Record body weight and food intake daily.
-
Collect blood samples weekly via a non-terminal method (e.g., tail vein) for measurement of serum ALT and AST levels.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Homogenize another portion of the liver for biochemical assays (e.g., measuring oxidative stress markers).
-
Visualization of Experimental Workflow
Caption: A typical experimental workflow for an in vivo this compound study.
Section 4: Analytical and Bioanalytical Challenges
Accurate quantification of this compound and its metabolites is often challenging due to their complex biotransformation.
Frequently Asked Questions (FAQs)
Question: What is the best analytical method for detecting this compound and its metabolites in biological samples?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity and specificity.[14][15] It allows for the detection of multiple metabolites in a single run. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires a derivatization step, which can be time-consuming.[15]
Question: Why is it difficult to identify all of this compound's metabolites?
Answer: this compound undergoes extensive metabolism in the liver, producing a large number of metabolites.[3] Identifying these can be challenging, and new metabolites are still being discovered.[16] The use of high-resolution mass spectrometry, such as LC-quadrupole time-of-flight (LC-QTOF-MS), can aid in the identification of novel metabolites through accurate mass measurements.[16]
Troubleshooting Guide: Bioanalysis
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound during sample preparation. | Inefficient extraction from the biological matrix (e.g., plasma, urine, tissue homogenate). | Optimize the sample preparation method. Solid-phase extraction (SPE) is a common and effective technique for cleaning up samples before LC-MS/MS analysis.[17] |
| Matrix effects in LC-MS/MS analysis. | Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | Improve the chromatographic separation to better resolve this compound from interfering compounds. Use a stable isotope-labeled internal standard to correct for matrix effects. |
| Inconsistent fragmentation patterns in MS/MS. | Suboptimal collision energy or other mass spectrometer settings. | Optimize the MS/MS parameters for this compound and each of its target metabolites to ensure reproducible and sensitive detection. |
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~80% | [3] |
| Elimination Half-Life | ~9.2 hours | [3] |
| Metabolism | Primarily hepatic (6β-hydroxylation, 5α/5β-reduction, etc.) | [3] |
| Excretion | Primarily renal (urine), with <5% excreted unchanged | [3] |
| Protein Binding | Low affinity for SHBG (<5% of testosterone) | [3] |
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. Peliosis hepatis. Twelve cases associated with oral androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of this compound administration on testicular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. Mass spectrometric identification and characterization of new this compound metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Technical Support Center: Improving the Identification of Novel Fluoxymesterone Metabolites
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the identification and characterization of novel Fluoxymesterone metabolites. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in identifying novel this compound metabolites?
A1: The identification of novel this compound metabolites presents several analytical challenges. These include the low concentrations of metabolites in biological matrices, the structural similarity to endogenous steroids leading to potential interferences, and the need for robust analytical techniques to differentiate between isomers.[1][2][3] Furthermore, the complexity of metabolic pathways, which include hydroxylation, reduction, and oxidation, results in a diverse range of potential metabolites that may be difficult to predict and identify.[4][5]
Q2: Which analytical techniques are most effective for identifying this compound metabolites?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.[6][7] High-resolution mass spectrometry (HRMS) techniques, such as LC-Quadrupole Time-of-Flight (LC-QTOF), are particularly advantageous for elucidating the structures of unknown metabolites due to their high mass accuracy.[8][9] The combination of both GC-MS and LC-MS/MS can provide complementary data for a more comprehensive characterization of metabolites.[6][7]
Q3: Why is derivatization necessary for GC-MS analysis of this compound metabolites, and what are the common issues?
A3: Derivatization is crucial for GC-MS analysis to increase the volatility and thermal stability of the steroid metabolites, which often contain polar functional groups like hydroxyl and keto groups.[10][11] The most common method is trimethylsilylation (e.g., using MSTFA).[6] A common issue is incomplete derivatization, which can lead to poor peak shape and inaccurate quantification. The derivatization of sterically hindered hydroxyl groups can be particularly challenging and may require longer reaction times or higher temperatures.[6] Another issue is the formation of multiple derivatives from a single compound, which can complicate data analysis.[10]
Q4: What is the importance of enzymatic hydrolysis in the sample preparation process?
A4: this compound and its metabolites are often excreted in urine as glucuronide or sulfate (B86663) conjugates, which are not directly analyzable by GC-MS or LC-MS in their native form.[12] Enzymatic hydrolysis, typically using β-glucuronidase (and arylsulfatase for sulfate conjugates), is essential to cleave these conjugates and release the free steroid metabolites for extraction and analysis.[12][13] Incomplete hydrolysis can lead to an underestimation of the metabolite concentration and a failure to detect certain conjugated metabolites.[14]
Troubleshooting Guides
Issue 1: Poor sensitivity or no detection of expected metabolites.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is adjusted correctly for optimal extraction of the target analytes. For urine samples, a pH of 9.2 has been used for liquid-liquid extraction with diethyl ether.[6] |
| Incomplete Hydrolysis | Verify the activity of the β-glucuronidase enzyme. Optimize incubation time and temperature. Some studies use incubation at 50°C for 1 hour.[15] Consider using enzymes from different sources (e.g., Helix pomatia vs. E. coli) as their efficiency can vary for different conjugates.[13] For sulfate conjugates, ensure your enzyme preparation contains sulfatase activity.[12] |
| Suboptimal Derivatization (GC-MS) | Increase derivatization time and/or temperature. For example, derivatization with MSTFA/NH4I/ethanethiol can be performed at 80°C for 60 minutes.[6] Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture can deactivate the reagent.[10] |
| Ion Suppression (LC-MS) | Dilute the sample extract to reduce matrix effects. Improve the chromatographic separation to separate metabolites from interfering matrix components. Utilize a divert valve to direct the early and late eluting, non-target components to waste. |
| Low Abundance of Metabolite | Employ more sensitive analytical instrumentation, such as a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode, which can significantly improve the limit of detection.[12] High-resolution mass spectrometry can also aid in distinguishing low-level signals from background noise.[16] |
Issue 2: Co-elution of isomers or interferences.
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Optimize the GC or LC gradient/temperature program to improve the separation of isomeric metabolites. Experiment with different analytical columns (e.g., different stationary phases or column dimensions). |
| Matrix Interferences | Enhance the sample clean-up procedure. This could involve using a more selective SPE sorbent or performing a two-step extraction. |
| Isobaric Interferences (MS) | Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions.[17] For tandem MS, select more specific precursor-product ion transitions that are unique to the target metabolite. |
Experimental Protocols
Sample Preparation for Urine Analysis
-
Hydrolysis: To 5 mL of urine, add a phosphate (B84403) buffer to adjust the pH to 7. Add 50 µL of β-glucuronidase solution.[6] Incubate the mixture.
-
Extraction: After cooling to room temperature, adjust the pH of the hydrolyzed urine to 9.2 with sodium hydrogen carbonate and potassium carbonate. Perform a liquid-liquid extraction with 5 mL of diethyl ether.[6]
-
Evaporation: Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Derivatization (for GC-MS): Reconstitute the dry residue in 100 µL of a derivatizing agent such as MSTFA/NH4I/ethanethiol (320/1/2; v/w/v) and heat at 80°C for 60 minutes.[6]
Known this compound Metabolites
The following table summarizes some of the known metabolites of this compound identified in human urine.
| Metabolite Name | Metabolic Transformation | Reference |
| 6β-hydroxy-fluoxymesterone | 6β-hydroxylation | [6][18] |
| 9-fluoro-17α-methyl-androst-4-ene-3α,6β,11β,17β-tetrol | Reduction and Hydroxylation | [6] |
| 11-oxo-fluoxymesterone | 11-hydroxy-oxidation | [4][5] |
| 5α-dihydrothis compound | 5α-reduction | [4] |
| 9-fluro-17β-ol-17-methyl-11-en-5α-androstan-3-one | Multiple transformations | [8] |
| 9-fluro-17β-ol-17-methyl-11-en-5β-androstan-3-one | Multiple transformations | [8] |
| 9-fluro-17β-ol-17-methyl-5-androstan-3,6,11-trione | Multiple transformations | [8] |
| 6,16-dihydroxylated this compound | Dihydroxylation | [8] |
Visualizations
Caption: Experimental workflow for the identification of this compound metabolites.
Caption: Simplified metabolic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the global landscape of anabolic steroid residues in beef via integrated targeted quantification and high-resolution suspect screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Elucidation of urinary metabolites of this compound by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometric identification and characterization of new this compound metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. hpst.cz [hpst.cz]
- 13. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kurabiotech.com [kurabiotech.com]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, this compound, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dose-Response Curve Inconsistencies with Fluoxymesterone
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistencies in dose-response curve experiments with Fluoxymesterone. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered when generating dose-response curves for this compound, helping you identify potential causes and implement effective solutions.
Question 1: Why am I observing high variability between replicate wells for the same this compound concentration?
Answer: High variability between replicates often points to technical inconsistencies in the experimental setup. Consider the following potential causes and solutions:
-
Inaccurate Pipetting: Small errors in pipetting, especially during serial dilutions, can lead to significant concentration inaccuracies.
-
Solution: Ensure your pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.
-
-
Uneven Cell Seeding: A non-homogenous cell suspension can result in an unequal number of cells per well, leading to varied responses.[1]
-
Solution: Thoroughly mix your cell suspension before and during plating. After seeding, gently tilt the plate in multiple directions to ensure an even distribution of cells.
-
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate the media and this compound, altering the cellular response.[1]
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental data points. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS).[2]
-
Question 2: My dose-response curve for this compound is flat or has a very shallow slope. What could be the issue?
Answer: A flat or shallow sigmoidal curve may indicate a problem with the compound, the assay itself, or the biological system.
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low to capture the dynamic portion of the dose-response curve.
-
Solution: Conduct a range-finding experiment with a broader set of concentrations, spanning several orders of magnitude, to identify the optimal range for generating a sigmoidal curve.
-
-
Compound Insolubility: this compound, like many steroids, has limited aqueous solubility. Precipitation of the compound at higher concentrations will lead to an inaccurate assessment of the dose-response relationship.
-
Solution: Visually inspect your stock solutions and the media in the wells for any signs of precipitation. Consider using a solubility-enhancing agent like DMSO, ensuring a consistent and non-toxic final vehicle concentration across all wells.[2]
-
-
Low Potency in the Chosen Assay: this compound may have low potency in your specific cell line or assay system, requiring higher concentrations to elicit a response.[1]
-
Solution: Verify that your chosen cell line expresses the androgen receptor (AR) and is responsive to androgens. You may need to consider a more sensitive cell line or a different assay endpoint.
-
Question 3: The IC50/EC50 value for this compound shifts significantly between experiments. What are the likely causes?
Answer: Fluctuations in IC50 or EC50 values often stem from variability in experimental conditions.
-
Inconsistent Cell Health and Passage Number: The physiological state of your cells can impact their response to drug treatment. Cells at a high passage number may have altered characteristics.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Variable Incubation Times: The duration of exposure to this compound can influence the magnitude of the response.
-
Solution: Standardize the incubation time across all experiments to ensure consistency.
-
-
Reagent Variability: Differences in media, serum, or other reagent lots can introduce variability.
-
Solution: Whenever possible, use the same lot of reagents for a set of related experiments. If you must switch lots, perform a validation experiment to ensure consistency.
-
Question 4: I am observing a non-monotonic (e.g., U-shaped or inverted U-shaped) dose-response curve. Is this expected for this compound?
Answer: Non-monotonic dose-response curves (NMDRs) can occur with endocrine-active compounds like this compound.[3]
-
Complex Biological Mechanisms: NMDRs can arise from various biological phenomena, such as receptor downregulation at high concentrations, activation of different signaling pathways at different concentrations, or off-target effects.[3][4] this compound is known to be a potent inhibitor of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), which could contribute to complex cellular responses.[5][6]
-
Solution: If you observe a reproducible NMDR, it may be a genuine biological effect. Further investigation into the underlying mechanism is warranted. This could involve exploring different endpoints or using specific inhibitors to dissect the signaling pathways involved.
-
-
Experimental Artifacts: At very high concentrations, compound precipitation or cytotoxicity can lead to a descending curve that may be misinterpreted as a non-monotonic response.
-
Solution: Carefully examine the high-concentration data points for signs of cytotoxicity or precipitation. It is important to distinguish between a true non-monotonic response and an artifact.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inaccurate pipetting | Calibrate pipettes; use reverse pipetting for viscous solutions. |
| Uneven cell seeding | Ensure a homogenous cell suspension; tilt the plate after seeding.[1] | |
| Edge effects | Avoid using outer wells for data; fill them with sterile media or PBS.[1][2] | |
| Flat or Shallow Curve | Incorrect concentration range | Perform a range-finding experiment with a wider concentration range. |
| Compound insolubility | Visually inspect for precipitation; consider using a solubilizing agent like DMSO.[2] | |
| Low potency in the assay system | Confirm androgen receptor expression and responsiveness in your cell line.[1] | |
| Inconsistent IC50/EC50 Values | Variable cell health/passage number | Use cells at a consistent, low passage number; ensure cells are in the logarithmic growth phase. |
| Inconsistent incubation times | Standardize the incubation time across all experiments. | |
| Reagent lot-to-lot variability | Use the same lot of reagents for a set of experiments. | |
| Non-Monotonic Dose-Response | Complex biological mechanisms | Investigate the underlying mechanism; consider off-target effects.[3][5][6] |
| Experimental artifacts | Check for cytotoxicity or compound precipitation at high concentrations. |
Experimental Protocols
Androgen Receptor (AR) Reporter Gene Assay
This protocol describes a common in-vitro method for determining the dose-response of this compound by measuring its ability to activate the androgen receptor.
1. Cell Line and Culture:
-
Use a cell line that stably expresses the human androgen receptor and contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Examples include T47D-ARE or MDA-kb2 cells.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. For androgen studies, it is crucial to use charcoal-stripped FBS to remove endogenous steroids.
2. Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
3. Assay Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Remove the seeding medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (0% response) and a positive control (e.g., a saturating concentration of Dihydrotestosterone, DHT) for 100% response.
-
Incubation: Incubate the plate for a standardized period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Reporter Gene Assay: Following incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase assay) according to the manufacturer's instructions.
4. Data Analysis:
-
Subtract the background signal (from wells with no cells) from all readings.
-
Normalize the data by setting the vehicle control as 0% activity and the positive control as 100% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the EC50, Hill slope, and maximum and minimum responses.[7]
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Androgen Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for a Dose-Response Assay.
Caption: Troubleshooting Decision Tree for Dose-Response Inconsistencies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. endocrinesciencematters.org [endocrinesciencematters.org]
- 4. Why Do Hormone-Mediated Chemicals Often Exhibit Non-Monotonic Dose Responses? → Learn [pollution.sustainability-directory.com]
- 5. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Assessing the stability of Fluoxymesterone in cell culture media over time
Technical Support Center: Fluoxymesterone Stability in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for assessing the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of this compound in cell culture media?
Assessing the stability of this compound is crucial for ensuring the accuracy and reproducibility of in vitro studies. The actual concentration of the active compound available to the cells can decrease over time due to chemical degradation or metabolism by the cells. This can lead to an underestimation of the compound's potency and misinterpretation of experimental results. Stability studies help determine the effective concentration of this compound throughout the duration of an experiment.
Q2: What are the primary factors that can affect this compound stability in cell culture media?
Several factors can influence the stability of this compound in a cell culture environment:
-
Temperature: As with most chemical reactions, degradation rates can increase at higher temperatures (e.g., 37°C in an incubator) compared to storage temperatures (e.g., 4°C or -20°C).
-
pH of the Media: The pH of cell culture media is typically maintained between 7.2 and 7.4. Fluctuations in pH can potentially lead to the degradation of pH-sensitive compounds.
-
Media Composition: Components in the media, such as serum proteins, can bind to this compound, which may affect its stability and bioavailability.
-
Exposure to Light: Some compounds are sensitive to light and can degrade upon exposure. It is good practice to handle this compound in a manner that minimizes light exposure.
-
Metabolism by Cells: If cells are present, they can metabolize this compound, leading to a decrease in its concentration over time.
Q3: How long can I expect this compound to be stable in my cell culture medium?
The stability of this compound is highly dependent on the specific conditions of your experiment (e.g., media type, presence or absence of cells, temperature). Without conducting a specific stability study under your experimental conditions, it is difficult to provide a precise timeframe. It is recommended to perform a time-course experiment to determine the stability profile.
Q4: What are the visible signs of this compound instability or degradation?
Visual inspection can sometimes indicate a problem, though it is not a definitive measure of chemical stability. Signs of potential issues include:
-
Precipitation: The compound may fall out of solution, appearing as a film or crystals in the culture vessel. This is more related to solubility than stability but will affect the bioavailable concentration.
-
Color Change: A change in the color of the media could indicate a chemical reaction has occurred, though this is not always specific to the compound of interest.
The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Assessing this compound Stability
This protocol outlines a typical workflow for determining the stability of this compound in a specific cell culture medium over time.
Objective: To quantify the concentration of this compound in cell culture media at various time points under standard incubation conditions.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS)
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Time-Course Incubation:
-
Aliquot the working solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
The T=0 sample should be immediately processed for analysis to establish the initial concentration.
-
Place the remaining tubes in a 37°C incubator.
-
-
Sample Collection: At each designated time point, remove the respective tube from the incubator.
-
Sample Processing:
-
If the medium contains serum, a protein precipitation step is often necessary. Add a cold solvent like acetonitrile (B52724) (3 volumes of solvent to 1 volume of media), vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Caption: Experimental workflow for assessing compound stability.
Data Presentation
The results from the stability study can be summarized in a table for clear comparison.
Table 1: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time Point (Hours) | Mean Concentration (µM) | Standard Deviation | % Remaining |
| 0 | 10.00 | 0.15 | 100% |
| 2 | 9.91 | 0.21 | 99.1% |
| 4 | 9.85 | 0.18 | 98.5% |
| 8 | 9.62 | 0.25 | 96.2% |
| 24 | 8.95 | 0.30 | 89.5% |
| 48 | 8.13 | 0.35 | 81.3% |
| 72 | 7.45 | 0.40 | 74.5% |
| Note: This data is for illustrative purposes only and may not reflect actual experimental results. |
Troubleshooting Guide
Issue 1: Inconsistent results or high variability between replicate experiments.
-
Possible Cause: Inconsistent preparation of stock or working solutions.
-
Solution: Ensure accurate and precise pipetting. Prepare a single large batch of the working solution to be used for all replicates and time points to minimize variability.
-
Possible Cause: Fluctuation in incubator conditions (temperature, CO2).
-
Solution: Verify that the incubator is properly calibrated and maintaining stable conditions throughout the experiment.
-
Possible Cause: Inconsistent sample processing.
-
Solution: Standardize the sample processing protocol, including timings, temperatures, and volumes used for steps like protein precipitation.
Issue 2: Rapid loss of this compound concentration, even at early time points.
-
Possible Cause: Low solubility of this compound in the cell culture media, leading to precipitation.
-
Solution: Visually inspect the media for any signs of precipitation. Consider lowering the final concentration of this compound or increasing the initial solvent concentration (while staying within non-toxic limits).
-
Possible Cause: High level of non-specific binding to plasticware.
-
Solution: Consider using low-adhesion microplates or tubes to minimize the loss of the compound due to binding to plastic surfaces.
-
Possible Cause: Rapid degradation due to a specific component in the media.
-
Solution: Test stability in media without certain components (e.g., without serum) to identify the potential cause.
Validation & Comparative
A Comparative Analysis of Fluoxymesterone: Unraveling Its Experimental Profile for Researchers
For researchers and professionals in drug development, a thorough understanding of the experimental findings surrounding anabolic-androgenic steroids (AAS) is paramount for advancing therapeutic applications and mitigating risks. This guide provides a detailed comparison of Fluoxymesterone with other common AAS, focusing on its effects, underlying mechanisms, and the experimental protocols used to validate these findings.
Mechanism of Action: An Androgen Receptor Agonist
This compound, a synthetic derivative of testosterone (B1683101), exerts its primary effects by acting as a potent agonist of the androgen receptor (AR).[1][2] Upon entering the cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) on target genes. This interaction modulates the transcription of genes involved in protein synthesis, erythropoiesis, and the development of male secondary sexual characteristics.[2]
Comparative Anabolic and Androgenic Effects
The efficacy of an AAS is often characterized by its anabolic (muscle-building) to androgenic (masculinizing) ratio. This ratio is determined experimentally, typically using the Hershberger assay in rats, which measures the anabolic effect on the levator ani muscle and the androgenic effect on the seminal vesicles and ventral prostate.
| Anabolic-Androgenic Steroid | Anabolic:Androgenic Ratio |
| This compound | 2.7:1 |
| Testosterone | 1:1 |
| Oxymesterone | 5:1 |
| Mestanolone | 0.8:1 |
| Data sourced from a comparative study in rats.[3] |
This compound exhibits a greater anabolic potential relative to its androgenic activity compared to testosterone.[4] However, it is proportionally less anabolic than some other AAS like Oxymesterone.[3]
Experimental Protocols
A critical aspect of validating these findings lies in the detailed methodologies employed in preclinical and clinical research.
1. Hershberger Assay for Anabolic and Androgenic Activity
This assay is a standardized method to determine the anabolic and androgenic properties of a substance.[5][6]
-
Animal Model: Immature, castrated male rats.[5]
-
Procedure:
-
Rats are castrated to remove the endogenous source of androgens.
-
The test substance (e.g., this compound) is administered daily for a set period, typically 7-10 days.
-
A control group receives a vehicle, and a reference androgen (e.g., testosterone propionate) is also used for comparison.
-
At the end of the treatment period, the animals are euthanized, and specific tissues are weighed.
-
-
Endpoints:
-
Data Analysis: The ratio of the anabolic to androgenic effect is calculated relative to the reference androgen.
2. Assessment of Hepatotoxicity
Given that this compound is a 17-alpha-alkylated oral steroid, it poses a significant risk of liver toxicity.[7][8]
-
Animal Model: Typically male rats.[9]
-
Procedure:
-
The AAS is administered orally at various doses for a specified duration (acute or chronic exposure).
-
Blood samples are collected to measure liver enzyme levels.
-
Liver tissue is collected for histological examination.
-
-
Endpoints:
-
Biochemical markers: Measurement of serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[10][11]
-
Histopathology: Microscopic examination of liver tissue for signs of damage, such as cholestasis, peliosis hepatis (blood-filled cysts), and hepatocellular adenomas.[12]
-
3. Clinical Trials in Breast Cancer
This compound has been investigated for its palliative effects in advanced breast cancer.
-
Study Design: Randomized controlled trials comparing this compound, either alone or in combination with other therapies like tamoxifen, to a standard treatment or placebo.[6][13]
-
Patient Population: Postmenopausal women with metastatic breast cancer.[6][13]
-
Intervention: Oral administration of this compound, typically at doses of 10-40 mg per day in divided doses.[6][9]
-
Endpoints:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.
Caption: Androgen Receptor Signaling Pathway of this compound.
Caption: Experimental Workflow of the Hershberger Assay.
Adverse Effects and Considerations
The potent effects of this compound are accompanied by a range of potential adverse effects that warrant careful consideration in any research or development context.
-
Hepatotoxicity: As a 17-alpha-alkylated compound, this compound is known to be hepatotoxic, with potential for elevated liver enzymes, jaundice, and in rare cases, hepatic tumors with prolonged use.[7][8][14]
-
Cardiovascular Risks: this compound can negatively impact cholesterol levels by decreasing high-density lipoprotein (HDL) and increasing low-density lipoprotein (LDL), which can increase the risk of cardiovascular disease.[9]
-
Androgenic Side Effects: Due to its strong androgenic nature, users may experience acne, oily skin, and hair loss. In women, virilizing effects such as voice deepening and clitoral enlargement can occur.[14]
-
Suppression of Endogenous Testosterone: Administration of this compound can lead to a significant suppression of natural testosterone production.[15]
Conclusion
This compound is a potent anabolic-androgenic steroid with a distinct experimental profile. While it offers significant anabolic effects, its use is associated with considerable hepatotoxic, cardiovascular, and androgenic side effects. A thorough understanding of the experimental methodologies used to characterize these effects is essential for researchers and drug development professionals. The provided data and protocols offer a foundational guide for the objective comparison of this compound with other AAS, facilitating informed decisions in research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen-induced remissions after antiestrogen and hypophysectomy in stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of acute and chronic hepatotoxic effects exerted by anabolic-androgenic steroid stanozolol in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Essential blood testing in the patient using androgenic anabolic steroids: a clinical practice guideline for primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of this compound on in vitro erythropoiesis affected by leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
A Comparative In Vitro Analysis of Fluoxymesterone and Testosterone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activities of fluoxymesterone and testosterone (B1683101), focusing on their interaction with the androgen receptor (AR) and subsequent cellular responses. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in understanding the distinct molecular pharmacology of these two androgens.
Executive Summary
This compound, a synthetic androgen, and testosterone, the primary endogenous androgen, both exert their effects through the androgen receptor. However, in vitro studies reveal significant differences in their binding affinity and transcriptional activation of the receptor. While testosterone demonstrates a higher binding affinity for the androgen receptor in competitive binding assays, this compound exhibits a lower potency in inducing androgen receptor-mediated gene expression in reporter assays. This guide delves into the quantitative data and experimental methodologies that underpin these findings.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro performance metrics for this compound and testosterone based on available experimental data.
| Parameter | This compound | Testosterone | Reference |
| Androgen Receptor (AR) Binding Affinity | |||
| Relative Binding Affinity (RBA) vs. Methyltrienolone (R1881) in Rat Skeletal Muscle Cytosol | < 5% | 19% | [1] |
| Relative Binding Affinity (RBA) vs. Methyltrienolone (R1881) in Rat Prostate Cytosol | < 5% | 25% | [1] |
| Androgen Receptor (AR) Transactivation | |||
| EC50 in LβT2 cells (MMTV-luciferase reporter) | > 100 nM | 0.3 nM | [2] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
The relative binding affinity of this compound and testosterone for the androgen receptor is determined using a competitive binding assay.[3][4]
Principle: This assay measures the ability of a test compound (this compound or testosterone) to compete with a radiolabeled androgen (e.g., [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT)) for binding to the androgen receptor in a cytosolic preparation from a target tissue, such as rat prostate or skeletal muscle.[3][4]
Methodology:
-
Preparation of Cytosol: Ventral prostates or skeletal muscle from rats are homogenized in a buffer solution (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4) and centrifuged at high speed to obtain a cytosolic fraction containing the androgen receptor.[3][4]
-
Competitive Binding: A constant concentration of the radiolabeled androgen is incubated with the cytosol in the presence of increasing concentrations of either unlabeled this compound or testosterone.
-
Incubation: The mixture is incubated at 4°C for 18-24 hours to reach binding equilibrium.[3]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.[5]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as the ratio of the IC50 of the reference compound (e.g., R1881) to the IC50 of the test compound, multiplied by 100.
Androgen Receptor Transactivation Assay (Reporter Gene Assay)
The ability of this compound and testosterone to activate the androgen receptor and induce gene expression is quantified using a reporter gene assay.[6][7]
Principle: This assay utilizes a host cell line (e.g., LβT2 pituitary cells or HEK293 cells) that is transiently or stably transfected with two plasmids: an expression vector for the human androgen receptor and a reporter vector containing a luciferase or other reporter gene under the control of an androgen-responsive promoter (e.g., mouse mammary tumor virus (MMTV) promoter).[2][8] When an androgen binds to and activates the AR, the complex binds to the androgen response elements (AREs) in the promoter, driving the expression of the reporter gene. The amount of reporter protein produced is proportional to the androgenic activity of the compound.[6][9]
Methodology:
-
Cell Culture and Transfection: The chosen cell line is cultured and co-transfected with the AR expression vector and the ARE-reporter vector.
-
Compound Treatment: The transfected cells are then treated with various concentrations of this compound or testosterone.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The dose-response curves are generated, and the effective concentration that produces 50% of the maximal response (EC50) is calculated to determine the potency of each compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing androgen activity in vitro.
Discussion
The presented in vitro data indicates that while both this compound and testosterone are agonists of the androgen receptor, they exhibit distinct pharmacological profiles. Testosterone demonstrates a significantly higher binding affinity for the AR compared to this compound in cytosolic preparations from both skeletal muscle and prostate.[1] This suggests that at equivalent concentrations, testosterone is more likely to occupy the androgen receptor.
Furthermore, the transactivation data from the LβT2 cell line shows that testosterone is a much more potent activator of AR-mediated gene expression, with an EC50 in the sub-nanomolar range, whereas this compound's potency was considerably lower.[2]
It is important to note that this compound is a substrate for 5α-reductase, similar to testosterone, which can convert it to 5α-dihydrothis compound.[10] The in vitro activity of this metabolite has not been extensively characterized in direct comparison to testosterone's more potent metabolite, dihydrotestosterone (B1667394) (DHT).
Conclusion
References
- 1. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Fluoxymesterone and Methyltestosterone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two synthetic androgenic-anabolic steroids (AAS), Fluoxymesterone and Methyltestosterone (B1676486). Both are derivatives of testosterone (B1683101) and have been utilized in clinical and research settings. This analysis focuses on their pharmacological profiles, supported by experimental data, to inform research and development.
Pharmacological Profile and Performance
This compound and Methyltestosterone are orally active androgens that exert their effects through agonism of the androgen receptor (AR).[1][2] Their chemical modifications, particularly the 17α-alkylation, enhance oral bioavailability but also contribute to hepatotoxicity.[1][3]
This compound is a halogenated derivative of testosterone, which significantly increases its androgenic and anabolic potency compared to methyltestosterone.[4] Research indicates that this compound is approximately five times as potent as methyltestosterone.[4] Furthermore, studies in rodents suggest that this compound possesses a more favorable anabolic-to-androgenic ratio than methyltestosterone, indicating a greater separation of myotrophic (anabolic) from androgenic effects.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and Methyltestosterone based on available research data.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Methyltestosterone |
| Oral Bioavailability | ~80%[1] | ~70% |
| Elimination Half-life | ~9.2 hours[1] | ~3 hours |
| Protein Binding | Very low affinity for SHBG (<5% of testosterone)[1] | Low but significant affinity for SHBG (~25% of testosterone) |
Table 2: Anabolic and Androgenic Activity
| Compound | Anabolic Activity (Relative to Testosterone) | Androgenic Activity (Relative to Testosterone) | Anabolic:Androgenic Ratio |
| This compound | 1900 | 850 | ~2.24 |
| Methyltestosterone | 90-115 | 100-150 | ~0.9 |
Table 3: Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) for Androgen Receptor |
| This compound | Weak (<0.05)[6] |
| 17α-Methyltestosterone | ~0.1[6] |
Experimental Protocols
Determination of Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of AAS.
1. Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the accessory sex organs sensitive to exogenous androgens.
2. Acclimation and Dosing: Following a post-castration recovery period, the animals are randomly assigned to treatment groups. The test compounds (this compound or Methyltestosterone) and a reference standard (e.g., testosterone propionate) are administered daily for a set period, typically 7-10 days. A vehicle control group receives the administration vehicle only.
3. Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.
- Anabolic activity is determined by the weight increase of the levator ani muscle.
- Androgenic activity is assessed by the weight increase of the ventral prostate and seminal vesicles.
4. Data Interpretation: The anabolic and androgenic activities of the test compounds are calculated relative to the reference standard. The anabolic-to-androgenic ratio is then determined.
In Vitro Androgen Receptor Binding Assay
This assay determines the affinity of a compound for the androgen receptor.
1. Receptor Preparation: A source of androgen receptors is required, typically from the cytosol of rat prostate tissue or from cells engineered to express the human androgen receptor.
2. Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Methyltestosterone).
3. Separation and Quantification: The bound and free radioligand are separated using methods such as hydroxylapatite precipitation or filter binding. The amount of bound radioactivity is then quantified using liquid scintillation counting.
4. Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) can be determined. A lower IC50 value indicates a higher binding affinity. The equilibrium dissociation constant (Ki) can also be calculated.
Visualizing Molecular and Experimental Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (Open Access) Comparison of this compound and methyltestosterone as growth stimulants. (1961) | William J. Mellman | 26 Citations [scispace.com]
- 3. This compound vs. Methyltestosterone for Breast Cancer and Testosterone Replacement: Important Differences and Potential Risks. [goodrx.com]
- 4. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Comparative Analysis of Fluoxymesterone's Specificity for Androgen Receptor Signaling
For researchers and professionals in drug development, understanding the precise interaction between a ligand and its receptor is paramount. Fluoxymesterone, a potent synthetic anabolic-androgenic steroid (AAS), is a well-known agonist of the androgen receptor (AR).[1] This guide provides an objective comparison of this compound's performance against other androgens, focusing on its specificity for AR signaling, and is supported by established experimental methodologies.
Mechanism of Action
This compound, like endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), exerts its effects by binding to the androgen receptor.[2][3] This binding initiates a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs). The activated ligand-receptor complex then dimerizes, translocates from the cytoplasm into the cell nucleus, and binds to specific DNA sequences known as androgen response elements (AREs).[4][5] This binding event recruits co-activators and modulates the transcription of target genes, leading to the physiological and anabolic effects associated with the compound.[2][4]
Comparative Quantitative Data
The specificity and potency of an androgen are primarily evaluated through two key in vitro assays: competitive binding assays to determine binding affinity and reporter gene assays to measure transcriptional activation.
Androgen Receptor Binding Affinity
Relative Binding Affinity (RBA) measures how strongly a compound binds to the AR compared to a reference androgen. Interestingly, while this compound is known for its high potency, some studies have shown its direct binding affinity to the AR to be relatively weak compared to other androgens.[6][7] This suggests that its potent effects may be mediated by factors beyond simple binding affinity, such as its metabolic stability or its efficiency at inducing the conformational changes required for receptor activation.
Table 1: Relative Binding Affinity (RBA) to the Androgen Receptor
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) |
|---|---|
| Methyltrienolone (MT) | 100% |
| 19-Nortestosterone (Nandrolone) | High |
| Testosterone | Moderate |
| Dihydrotestosterone (DHT) | Moderate-High (Assay Dependent) |
| This compound | Low (<5%)[6][7] |
| Stanozolol | Low (<5%)[6][7] |
Data is derived from competitive binding assays using rat skeletal muscle and prostate cytosol, with [³H]methyltrienolone as the radioligand.[6][7] RBA can vary based on the tissue and assay conditions.
Transcriptional Activation Potency
Despite its lower relative binding affinity in some assays, this compound is recognized as a highly potent androgen, approximately five times as potent as methyltestosterone.[3][8] This potency is quantified using reporter gene assays, which measure the ability of the compound to activate the transcription of a reporter gene under the control of an AR-regulated promoter. The potency is typically expressed as the EC50 value (the concentration that produces 50% of the maximal response).
Table 2: Comparative Transcriptional Activation Potency
| Compound | Relative Potency |
|---|---|
| Dihydrotestosterone (DHT) | Very High |
| This compound | High[3][8] |
| Testosterone | High |
| Nandrolone | Moderate-High |
| Oxandrolone | Moderate |
This table represents a qualitative summary of relative potencies as reported in pharmacological literature. Absolute EC50 values vary significantly depending on the cell line and reporter construct used.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate androgen specificity.
Competitive Androgen Receptor Binding Assay
This assay determines a compound's ability to displace a high-affinity radiolabeled ligand from the AR.[9]
Methodology:
-
Receptor Preparation: Cytosol containing the androgen receptor is prepared, typically from rat prostate tissue, which is a rich source of AR.[10]
-
Reaction Mixture: In a multi-well plate, a constant concentration of a radiolabeled androgen (e.g., [³H]-Methyltrienolone or [³H]-DHT) is incubated with the AR-containing cytosol.[9][10]
-
Competitive Displacement: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the wells to compete for binding to the AR. A known high-affinity ligand is used as a positive control.[10]
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for several hours to reach binding equilibrium.[9]
-
Separation: Bound and unbound radioligands are separated. A common method is the addition of a dextran-coated charcoal slurry, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which represents the AR-bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of radioligand bound versus the log concentration of the competitor. The IC50 (concentration of the competitor that inhibits 50% of the specific binding) is calculated and used to determine the Relative Binding Affinity (RBA).
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to activate AR-mediated gene transcription.[11]
Methodology:
-
Cell Line and Plasmids: A suitable mammalian cell line (e.g., CHO, HEK293) is used.[12] The cells are co-transfected with two plasmids: an expression vector containing the full-length human AR gene and a reporter vector containing a reporter gene (e.g., firefly luciferase) downstream of an androgen-responsive promoter.[11][12]
-
Cell Plating: The transfected cells are plated in a 96-well plate and allowed to adhere.[12]
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and incubated for 18-24 hours.
-
Cell Lysis: After incubation, the cells are washed and a lysis buffer is added to release the cellular contents, including the expressed reporter enzyme.
-
Signal Detection: A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added to the lysate. The resulting light output, which is proportional to the amount of reporter enzyme, is measured with a luminometer.
-
Data Analysis: A dose-response curve is generated by plotting the luminescence against the log concentration of the compound. The EC50 value is determined from this curve, providing a quantitative measure of the compound's potency.
Visualized Pathways and Workflows
Caption: The canonical signaling pathway of the Androgen Receptor upon activation by a ligand like this compound.
Caption: A typical experimental workflow for determining androgenic potency using a reporter gene assay.
Caption: Logical diagram illustrating the process of evaluating and comparing the AR specificity of various androgens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. benchchem.com [benchchem.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing a Certified Reference Standard for Fluoxymesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available certified reference standards for Fluoxymesterone, along with detailed experimental protocols for its characterization. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in selecting and establishing a reliable reference standard for analytical and research purposes.
Comparative Analysis of this compound Reference Standards
The selection of a suitable certified reference standard is critical for ensuring the accuracy and validity of analytical results. Several reputable suppliers offer this compound reference standards, each with its own specifications and certifications. A summary of key providers and their product characteristics is presented below.
| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight | Notes |
| LGC Standards | This compound | 76-43-7[1][2] | C20H29FO3[1][2] | 336.44 g/mol [2] | ISO 17034 accredited.[2][3] |
| Sigma-Aldrich | This compound British Pharmacopoeia (BP) Reference Standard | 76-43-7 | C20H29FO3 | 336.44 g/mol | Pharmaceutical primary standard for use with BP monographs. |
| Sigma-Aldrich | This compound CIII USP Reference Standard | 76-43-7[4] | C20H29FO3[4] | 336.44 g/mol [4] | For use in quality tests and assays as specified in the USP compendia.[4] |
| Cayman Chemical | This compound (analytical reference standard) | 76-43-7[5] | C20H29FO3[5] | 336.4 g/mol [5] | Categorized as an anabolic androgenic steroid, intended for research and forensic applications.[5] |
Table 1: Comparison of Commercially Available this compound Reference Standards
Experimental Protocols for Characterization
The certification of a this compound reference standard requires a series of analytical tests to confirm its identity, purity, and stability. The following are detailed methodologies for key experiments.
Identification by Infrared (IR) Spectroscopy
-
Principle: To obtain the infrared absorption spectrum of the substance being examined. The absorption maxima in the spectrum obtained with the substance being examined should correspond in position and relative intensity to those in the spectrum obtained with a reference standard.
-
Methodology (Potassium Bromide Disk Method):
-
Triturate a small amount of the this compound sample with about 100 times its weight of dry, finely powdered potassium bromide.
-
Grind the mixture thoroughly and spread it uniformly in a suitable die.
-
Subject the mixture to high pressure to form a transparent disk.
-
Record the infrared spectrum from 4000 to 400 cm-1.
-
Compare the spectrum with that of a certified this compound reference standard prepared in the same manner.[6]
-
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
-
Principle: To separate this compound from its impurities and quantify it by comparing its peak area with that of a certified reference standard.
-
Methodology:
-
Mobile Phase: A suitable mixture of water and acetonitrile.
-
Stationary Phase: A column packed with octadecylsilane-bonded silica (B1680970) (C18).
-
Detector: UV detector set at a wavelength of 254 nm.[7]
-
Internal Standard Solution: A solution of a suitable internal standard in the mobile phase.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample, dissolve in, and dilute to 100 mL with the internal standard solution.[6]
-
Standard Solution: Accurately weigh about 25 mg of a certified this compound reference standard, dissolve in, and dilute to 100 mL with the internal standard solution.[6]
-
Procedure: Inject equal volumes (e.g., 10 µL) of the sample solution and the standard solution into the chromatograph. Record the chromatograms and measure the peak areas. The ratio of the peak area of this compound to that of the internal standard in the sample solution should be compared with the corresponding ratio from the standard solution to calculate the purity and assay value.[6]
-
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: To separate volatile compounds and identify them based on their mass-to-charge ratio.
-
Methodology:
-
Sample Preparation: Dilute the analyte to approximately 3 mg/mL in methanol.[8]
-
Instrumentation: Agilent gas chromatograph with a mass selective detector.[8]
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[8]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[8]
-
Temperature Program:
-
Injection: 1 µL with a split ratio of 25:1.[8]
-
MS Parameters: Mass scan range of 30-550 amu.[8]
-
Visualizations
Experimental Workflow for Certification
The following diagram illustrates a typical workflow for the certification of a this compound reference standard.
Caption: Workflow for Certifying a this compound Reference Standard.
Signaling Pathway of this compound
This compound, a synthetic androgen and anabolic steroid, exerts its effects primarily by acting as an agonist of the androgen receptor (AR).[9]
Caption: Simplified Signaling Pathway of this compound via the Androgen Receptor.
References
- 1. This compound | LGCFOR0959.00 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 76-43-7 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 76-43-7 | LGC Standards [lgcstandards.com]
- 4. This compound CIII USP Reference Standard CAS 76-43-7 Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. This compound | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Inter-Laboratory Validation of Fluoxymesterone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical methods for the quantification of fluoxymesterone: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by a synthesis of experimental data from various scientific publications to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound Quantification
This compound is a potent synthetic anabolic-androgenic steroid (AAS) that is prohibited in sports and requires sensitive and reliable detection methods for anti-doping control and forensic analysis. The accurate quantification of this compound and its metabolites in biological matrices, primarily urine, is crucial for ensuring fair competition and upholding anti-doping regulations. Inter-laboratory validation of these quantification methods is essential to guarantee consistency, reliability, and comparability of results across different analytical facilities. The World Anti-Doping Agency (WADA) oversees a rigorous proficiency testing (PT) program and an External Quality Assessment Scheme (EQAS) to ensure that all accredited laboratories meet the highest standards of analytical performance.
Method Performance Comparison
The following tables summarize the key performance characteristics of GC-MS and LC-MS/MS for the quantification of this compound and other anabolic steroids. It is important to note that direct inter-laboratory comparison data for this compound is not always publicly available. Therefore, the data presented here is a composite from single-laboratory validation studies and proficiency testing frameworks for anabolic steroids in general.
Table 1: Comparison of Quantitative Performance Parameters
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Limit of Detection (LOD) | 5 - 50 ng/mL for metabolites[1] | Typically in the low ng/mL to sub-ng/mL range. For a panel of 39 steroids, LODs were 0.03-90 ng/mL[2]. | LC-MS/MS generally offers superior sensitivity, which is critical for detecting low concentrations of metabolites long after administration. |
| Limit of Quantification (LOQ) | Generally higher than LC-MS/MS. | Can achieve lower LOQs, often in the low ng/mL range, allowing for precise quantification at trace levels. | Lower LOQs are advantageous for pharmacokinetic studies and for detecting long-term metabolites. |
| Precision (%RSD) | Repeatability and reproducibility are generally acceptable for routine screening. | Typically demonstrates high precision with Relative Standard Deviations (RSDs) well below 15%. For a panel of androgenic steroids, repeatability was below 20% and reproducibility did not exceed 25%[3]. | High precision is crucial for monitoring changes in steroid profiles over time, as in the Athlete Biological Passport (ABP). |
| Accuracy (%Recovery) | Recoveries can be variable and are influenced by the derivatization step. | Generally high and consistent recovery rates. For a panel of androgenic steroids, recovery ranged from 76.5% to 118.9%[3]. | Accurate quantification is fundamental for establishing adverse analytical findings (AAFs). |
| Linearity (R²) | Good linearity is achievable over a defined concentration range. | Excellent linearity over a wide dynamic range, with correlation coefficients (R²) typically >0.99[3]. | A wide linear range reduces the need for sample dilution. |
Experimental Protocols
Detailed methodologies for the analysis of this compound in urine are outlined below. These protocols represent a synthesis of common practices in anti-doping laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS has historically been the workhorse for steroid analysis in anti-doping laboratories. The method typically involves several sample preparation steps, including hydrolysis and derivatization, to make the analytes volatile for gas chromatography.
1. Sample Preparation:
-
Hydrolysis: To a urine sample (typically 2-5 mL), an internal standard is added. The sample is then subjected to enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.
-
Extraction: The hydrolyzed sample is extracted using a liquid-liquid extraction (LLE) with an organic solvent (e.g., diethyl ether) or a solid-phase extraction (SPE) with a suitable sorbent.
-
Derivatization: The extracted and dried residue is derivatized, commonly using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. This step increases the volatility and thermal stability of the analytes.[4]
2. GC-MS Analysis:
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar fused-silica column). The oven temperature is programmed to separate the different steroid derivatives.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization - EI) and detected by a mass spectrometer. The instrument is often operated in selected ion monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has become the gold standard for the confirmation and quantification of anabolic steroids due to its high sensitivity, specificity, and reduced need for sample derivatization.
1. Sample Preparation:
-
Hydrolysis (Optional but common): Similar to the GC-MS protocol, enzymatic hydrolysis is often performed to analyze both free and conjugated steroids.
-
Extraction: Solid-phase extraction (SPE) is the most common technique for sample clean-up and concentration. The choice of SPE sorbent is critical for achieving good recovery.
-
Reconstitution: The extracted and dried residue is reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Reversed-phase chromatography with a C18 column is commonly used to separate the steroids.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte.
Inter-Laboratory Validation Workflow
To ensure global harmonization and high-quality results, WADA-accredited laboratories participate in a comprehensive inter-laboratory validation program. The workflow for this process is illustrated in the diagram below.
Caption: Workflow of an inter-laboratory proficiency testing program for this compound quantification.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. While GC-MS remains a robust screening tool, LC-MS/MS is generally favored for confirmation and precise quantification due to its superior sensitivity, specificity, and simpler sample preparation. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples, and the available instrumentation. The rigorous inter-laboratory validation programs overseen by organizations like WADA are crucial for ensuring that all accredited laboratories produce reliable and harmonized results, which is fundamental to the integrity of anti-doping programs worldwide.
References
- 1. Simultaneous doping analysis of main urinary metabolites of anabolic steroids in horse by ion-trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
Metabolomic Profiling: A Comparative Analysis of Fluoxymesterone and Other Androgens
For researchers, scientists, and drug development professionals, understanding the distinct metabolic signatures of synthetic androgens is crucial for drug efficacy, safety assessment, and the development of novel therapeutics. This guide provides a comparative overview of the metabolomic profiling of fluoxymesterone versus other common androgens, supported by experimental data and detailed methodologies.
This compound, a potent synthetic anabolic-androgenic steroid (AAS), exhibits a unique metabolic profile that distinguishes it from endogenous androgens like testosterone (B1683101) and other synthetic steroids.[1][2] Its chemical structure, characterized by a 17-alpha-alkylation, not only confers oral bioavailability but also directs its metabolic fate, leading to distinct downstream effects and biomarkers.[1] This guide will delve into the known metabolic pathways of this compound and contrast them with other androgens, providing a framework for understanding their differential impacts on cellular metabolism.
Comparative Metabolomic Data
While direct head-to-head metabolomic studies comparing this compound with a wide array of other androgens are limited in the public domain, we can synthesize available data to draw comparative insights. The following tables summarize the known major metabolites of this compound and testosterone, providing a snapshot of their differential biotransformation.
Table 1: Major Urinary Metabolites of this compound
| Metabolite | Method of Detection | Reference |
| 6β-hydroxythis compound | GC-MS | [3][4] |
| 11-oxothis compound | LC-MS/MS | [5][6] |
| 5α-dihydrothis compound | Not Specified | [7] |
| Other hydroxylated and reduced metabolites | GC-MS | [4] |
Table 2: Major Urinary Metabolites of Testosterone
| Metabolite | Method of Detection | Reference |
| Androsterone | GC-MS | [2] |
| Etiocholanolone | GC-MS | [2] |
| Dihydrotestosterone (DHT) | LC-MS/MS | [8] |
| Testosterone glucuronide | LC-MS/MS | [9] |
| Testosterone sulfate | LC-MS/MS | [9] |
The metabolic pathways of this compound are primarily characterized by hydroxylation and reduction reactions.[3][4] In contrast, testosterone metabolism is dominated by conjugation (glucuronidation and sulfation) and the action of 5α-reductase to form the potent androgen, dihydrotestosterone.[2][8][9] These differences in metabolic clearance can influence the half-life, activity, and potential for drug-drug interactions of each compound.
Experimental Protocols
The identification and quantification of androgen metabolites are predominantly achieved through mass spectrometry-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Protocol for Steroid Profiling
Gas Chromatography-Mass Spectrometry is a robust and widely used method for the analysis of volatile and thermally stable compounds like steroids.[10][11][12][13][14]
1. Sample Preparation (Urine):
-
Hydrolysis: Urine samples are subjected to enzymatic hydrolysis using β-glucuronidase to cleave conjugated metabolites.[11]
-
Extraction: Free steroids are then extracted from the aqueous matrix using a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).[12]
-
Derivatization: To increase volatility and improve chromatographic separation, the extracted steroids are derivatized. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][12]
2. GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on boiling point and affinity for the stationary phase of the GC column (e.g., a Zebron ZB-5 column).[10][12] The oven temperature is programmed with a gradient to ensure optimal separation of a wide range of metabolites.[14]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is typically used to fragment the molecules. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, allows for identification by comparison to spectral libraries. Selected Ion Monitoring (SIM) can be used for targeted quantification of known metabolites.[10][11]
LC-MS/MS Protocol for Steroid Profiling
Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity, particularly for non-volatile and thermally labile metabolites, including intact conjugated steroids.[8][9][15]
1. Sample Preparation (Plasma/Serum):
-
Protein Precipitation: Proteins in plasma or serum samples are precipitated by adding a cold organic solvent like acetonitrile (B52724).
-
Extraction: The supernatant containing the steroids is collected. For some applications, a solid-phase extraction (SPE) may be used for further cleanup and concentration.
-
Derivatization (Optional): While not always necessary for LC-MS/MS, derivatization can be employed to enhance ionization efficiency for certain androgens.[15]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved using a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid.[15]
-
Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, commonly using electrospray ionization (ESI). The first mass analyzer (Q1) selects a specific precursor ion (the molecular ion of the target metabolite). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity for quantification.[8]
Signaling Pathways and Metabolic Interactions
This compound, like other androgens, exerts its primary effects through binding to and activating the androgen receptor (AR).[1] This interaction initiates a cascade of transcriptional events that modulate various cellular processes, including metabolism.
Caption: Androgen Receptor Signaling Pathway.
A key differentiator for this compound is its potent inhibition of the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2).[5][6] This enzyme is responsible for inactivating cortisol to cortisone. Inhibition of 11β-HSD2 by this compound can lead to an accumulation of cortisol, which can have significant downstream metabolic consequences, including effects on glucose metabolism and electrolyte balance.[6] This interaction represents a unique aspect of this compound's metabolic influence compared to other androgens that do not significantly impact this enzyme.
Caption: this compound's Inhibition of 11β-HSD2.
Experimental Workflow for Comparative Metabolomics
A typical untargeted metabolomics workflow to compare the effects of different androgens would involve the following steps:
Caption: Comparative Metabolomics Workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, this compound, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing for this compound (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anabolic androgenic steroid this compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Screening for anabolic steroids in sports: analytical strategy based on the detection of phase I and phase II intact urinary metabolites by liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Disposition of Fluoxymesterone: A Guide for Laboratory Professionals
The proper disposal of fluoxymesterone, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance.[1][2][3] For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is not merely a best practice but a legal necessity governed by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[4][5][6] This guide provides a procedural framework to ensure the safe and compliant disposal of this compound waste.
Regulatory Framework for this compound Disposal
The disposal of this compound is primarily regulated by the DEA due to its classification as a controlled substance.[4] Additionally, EPA regulations regarding hazardous waste may apply, particularly under the Resource Conservation and Recovery Act (RCRA).[5][6] It is imperative to consult both federal and state regulations, as local rules may be more stringent.[7]
| Regulatory Body | Key Regulation | Relevance to this compound Disposal |
| Drug Enforcement Administration (DEA) | 21 CFR Part 1317 | Governs the disposal of controlled substances, mandating that they be rendered "non-retrievable."[4] This rule is intended to prevent the diversion of controlled substances.[8] |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Regulates the management of hazardous pharmaceutical waste from generation to disposal.[6][7] |
| State Regulations | Varies by state | States may have their own, often stricter, regulations for pharmaceutical and controlled substance waste disposal.[7] |
Procedural Steps for this compound Disposal
The universally recommended and most compliant method for disposing of expired, unwanted, or contaminated this compound is through a DEA-registered reverse distributor.[8][9] Direct chemical neutralization in the lab is not advised without a validated protocol, and disposal via sinks, drains, or regular trash is strictly prohibited.[8][10][11]
Step 1: Waste Identification and Segregation
Properly categorize your this compound waste. This may include:
-
Expired or Unwanted Pure Substance: Unused this compound in its original or a sealed container.
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into direct contact with this compound.
-
Non-Recoverable Waste: Empty vials or syringes where the residual amount cannot be drawn out.[8]
-
Recoverable Waste: Damaged containers or expired dilutions with recoverable amounts of the substance.[8]
Segregate this compound waste from other chemical and non-hazardous waste streams into designated, clearly labeled, and sealed containers.[12]
Step 2: Secure Storage and Labeling
Store all this compound waste in a secure, locked location, segregated from the active inventory but within the same registered storage area.[8] Clearly label all waste containers with "Expired," "Waste," or "To Be Disposed Of" to prevent accidental use.[8]
Step 3: Documentation and Record-Keeping
Meticulously document all this compound waste. For recoverable amounts, the disposal must be recorded on usage logs, and the container balance should be zeroed out upon disposal.[8][9] Two authorized personnel should witness and sign the disposal records.[8]
Step 4: Arranging for Disposal through a Reverse Distributor
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of controlled substance waste.[11][13] They will typically contract with a DEA-registered reverse distributor.[8][9]
The process generally involves:
-
Completing a controlled substance inventory list or disposal request form provided by your EH&S department.[8][11]
-
Scheduling a pickup for the waste.[8]
-
For Schedule I and II substances, a DEA Form 222 is required for the transfer. For Schedule III-V substances like this compound, a transfer invoice is typically used.[9]
-
Upon pickup, you will sign a chain of custody form provided by the reverse distributor. Retain a copy of this form for your records.[8]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. dshs.texas.gov [dshs.texas.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. SCHEDULES OF CONTROLLED SUBSTANCES [govinfo.gov]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. research-compliance.umich.edu [research-compliance.umich.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. benchchem.com [benchchem.com]
- 13. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Essential Safety and Logistical Information for Handling Fluoxymesterone
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Fluoxymesterone is paramount. This guide provides essential, step-by-step procedural information for the safe operational use and disposal of this compound, grounded in established safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure.[1][2][3] This is crucial as this compound is suspected of damaging fertility or the unborn child.[1][4][5]
Core PPE Requirements:
-
Gloves: Wear chemical-impermeable gloves.[1] It is recommended to use powder-free gloves to avoid contamination of the work area.[3] Gloves should be inspected before use and changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[1][3]
-
Gowns: An impervious, long-sleeved gown that closes in the back should be worn to protect the skin and clothing.[6]
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are necessary to protect the eyes from dust and splashes.[1][7] For activities with a higher risk of splashing, a face shield offers more comprehensive protection.[3]
-
Respiratory Protection: If engineering controls like a fume hood are not available or if exposure limits are exceeded, a full-face respirator or a NIOSH/MSHA approved respirator should be used.[1] For large spills, a chemical cartridge-type respirator is required.[3]
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[1][7] Ensure that an eye-wash station and safety shower are readily accessible.[2]
-
Avoiding Contamination: Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent ignition.[1]
-
Personal Hygiene: Wash hands thoroughly after handling this compound, even after wearing gloves.[1] Do not eat, drink, or smoke in the handling area.
-
Storage: Store this compound in a dry, cool, and well-ventilated place in a tightly closed container, protected from light.[1]
Spill Management:
-
Immediate Action: In case of a spill, evacuate personnel from the area.[1]
-
Containment: Prevent further leakage if it is safe to do so.[1][2] Avoid allowing the chemical to enter drains.[1]
-
Clean-up: Use appropriate PPE, including respiratory protection.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Decontaminate the spill area with a suitable solvent like alcohol.[2]
Disposal Plan:
-
Unused Material: Dispose of unused this compound by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Quantitative Data
| Parameter | Value | Source |
| Storage Temperature | 20-25 °C | [1] |
| Log Kow | 2.38 | [1] |
| Estimated BCF | 14 | [1] |
| Estimated Koc | 470 | [1] |
| Occupational Exposure Limits | Not Established | [2] |
Experimental Protocols
Detailed experimental protocols involving this compound should always be preceded by a thorough risk assessment. The handling and disposal procedures outlined above should be integrated into any specific experimental workflow.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
